molecular formula C10H9NO B1592948 6-Methylquinolin-3-OL CAS No. 315228-46-7

6-Methylquinolin-3-OL

Cat. No.: B1592948
CAS No.: 315228-46-7
M. Wt: 159.18 g/mol
InChI Key: BSNXPXPWIJKKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylquinolin-3-OL is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methylquinolin-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylquinolin-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylquinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-2-3-10-8(4-7)5-9(12)6-11-10/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNXPXPWIJKKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622957
Record name 6-Methylquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315228-46-7
Record name 6-Methylquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 6-Methylquinolin-3-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylquinolin-3-ol, a substituted quinoline derivative, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The quinoline scaffold is a well-established pharmacophore found in numerous clinically approved drugs, and the introduction of a hydroxyl group at the 3-position, along with a methyl group at the 6-position, is anticipated to modulate its physicochemical and biological properties in ways that are of considerable interest for drug discovery and development. This technical guide provides a comprehensive overview of 6-Methylquinolin-3-ol, detailing its synthesis, predicted physicochemical properties, spectroscopic characteristics, reactivity, and potential applications. Given the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and data from analogous compounds to provide a robust and scientifically grounded resource for researchers.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The planar, aromatic nature of the quinoline nucleus allows for effective intercalation with DNA and interaction with various enzymatic targets. The substitution pattern on the quinoline ring plays a crucial role in determining the compound's pharmacological profile.

The presence of a hydroxyl group at the 3-position introduces a site for hydrogen bonding and potential metabolic transformations, which can significantly influence a molecule's solubility, bioavailability, and target interactions. Furthermore, the methyl group at the 6-position can impact the electronic properties and steric profile of the molecule, potentially enhancing its binding affinity to specific biological targets and influencing its metabolic stability. This guide focuses on the unique combination of these structural features in 6-Methylquinolin-3-ol.

Synthesis of 6-Methylquinolin-3-ol

While a specific, optimized synthesis for 6-Methylquinolin-3-ol is not extensively documented in the literature, its preparation can be rationally designed based on well-established methods for quinoline and 3-hydroxyquinoline synthesis. The Combes synthesis is a viable and logical approach.

Proposed Synthetic Pathway: Modified Combes Synthesis

The Combes synthesis involves the acid-catalyzed cyclization of a β-arylamino enone, which is formed from the reaction of an aniline with a β-dicarbonyl compound. For the synthesis of 6-Methylquinolin-3-ol, p-toluidine and a suitable three-carbon electrophile that can generate the 3-hydroxy functionality are required. A plausible approach involves the use of diethyl malonate or a derivative.

G p_toluidine p-Toluidine intermediate1 Enamine Intermediate p_toluidine->intermediate1 diethyl_malonate Diethyl Malonate diethyl_malonate->intermediate1 cyclization Intramolecular Cyclization (High Temperature) intermediate1->cyclization hydrolysis_decarboxylation Hydrolysis & Decarboxylation cyclization->hydrolysis_decarboxylation product 6-Methylquinolin-3-ol hydrolysis_decarboxylation->product

Caption: Proposed Combes synthesis pathway for 6-Methylquinolin-3-ol.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of the Enamine Intermediate

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of p-toluidine and diethyl malonate in a high-boiling point solvent such as toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enamine intermediate. Purification can be achieved by recrystallization or column chromatography.

Step 2: Cyclization, Hydrolysis, and Decarboxylation

  • The crude enamine intermediate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

  • The mixture is heated to a high temperature (typically 240-260 °C) to induce intramolecular cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the cyclization, the reaction mixture is cooled, and the resulting quinolone ester is hydrolyzed by adding a strong base, such as aqueous sodium hydroxide, and heating.

  • The reaction mixture is then acidified with a strong acid, such as hydrochloric acid, which will induce decarboxylation to yield 6-Methylquinolin-3-ol.

  • The product can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Physicochemical Properties

PropertyPredicted ValueNotes and References
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Appearance Likely a solid at room temperatureBased on the properties of other hydroxyquinolines.
Melting Point Predicted to be in the range of 200-250 °CHigher than 6-methylquinoline (-22 °C) due to the hydrogen bonding capability of the hydroxyl group.[1][2]
Boiling Point Predicted to be > 300 °CSignificantly higher than 6-methylquinoline (256-260 °C) due to the hydroxyl group.[1][3]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.The hydroxyl group will increase water solubility compared to 6-methylquinoline, which is insoluble in water.[1]
pKa Predicted to be around 8-9 for the hydroxyl group and 4-5 for the quinoline nitrogen.The hydroxyl group is phenolic in nature, while the quinoline nitrogen is basic.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted for 6-Methylquinolin-3-ol and can be used for its identification and characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-donating hydroxyl group and the methyl group.

  • Aromatic Protons (6H): Expected in the range of δ 7.0-8.5 ppm. The protons on the pyridine ring will likely be at a lower field than those on the benzene ring.

  • Methyl Protons (3H): A singlet is expected around δ 2.4-2.5 ppm.

  • Hydroxyl Proton (1H): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show 10 distinct signals for the carbon atoms of the quinoline ring system and one for the methyl group.

  • Aromatic Carbons (10C): Expected in the range of δ 110-150 ppm. The carbon bearing the hydroxyl group (C-3) will be significantly shifted downfield.

  • Methyl Carbon (1C): Expected around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

  • O-H Stretch: A broad band is expected in the region of 3200-3600 cm⁻¹, characteristic of a hydroxyl group.

  • C=C and C=N Stretches: A series of sharp bands in the 1400-1600 cm⁻¹ region, corresponding to the aromatic quinoline ring.

  • C-O Stretch: A band in the 1200-1300 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): Expected at m/z = 159.

  • Fragmentation: Loss of CO (m/z = 131) from the hydroxylated ring is a common fragmentation pathway for hydroxyquinolines.

Reactivity of 6-Methylquinolin-3-ol

The reactivity of 6-Methylquinolin-3-ol is dictated by the interplay of the quinoline ring system, the hydroxyl group, and the methyl group.

G cluster_0 Reactions at the Hydroxyl Group cluster_1 Reactions on the Quinoline Ring main 6-Methylquinolin-3-ol etherification Etherification (e.g., Williamson ether synthesis) main->etherification Acts as a nucleophile esterification Esterification (e.g., with acyl chlorides) main->esterification Acts as a nucleophile electrophilic_sub Electrophilic Aromatic Substitution (e.g., nitration, halogenation) main->electrophilic_sub Ring is activated by -OH and -CH3 nucleophilic_sub Nucleophilic Aromatic Substitution (less favorable) main->nucleophilic_sub Pyridine ring is electron-deficient

Caption: Reactivity profile of 6-Methylquinolin-3-ol.

  • Reactions of the Hydroxyl Group: The phenolic hydroxyl group at the 3-position can undergo typical reactions such as etherification (e.g., Williamson ether synthesis) and esterification. This allows for the introduction of various functional groups, making it a valuable handle for further molecular modifications in drug design.

  • Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions. The hydroxyl and methyl groups are activating and will direct incoming electrophiles to specific positions on the benzene ring.

  • Nucleophilic Aromatic Substitution: The pyridine ring of the quinoline system is electron-deficient and can potentially undergo nucleophilic aromatic substitution, although this is generally less facile than electrophilic substitution on the benzene ring.

Potential Applications in Drug Discovery and Development

Given the established biological activities of quinoline derivatives, 6-Methylquinolin-3-ol serves as a promising scaffold for the development of novel therapeutic agents.

  • Anticancer Agents: Many substituted quinolines exhibit potent anticancer activity by targeting various cellular pathways. The specific substitution pattern of 6-Methylquinolin-3-ol could lead to the discovery of novel kinase inhibitors or DNA-interacting agents.

  • Antimicrobial Agents: The quinoline core is present in several antibacterial and antimalarial drugs. The 3-hydroxy and 6-methyl substituents may confer novel or enhanced activity against a range of pathogens.

  • Fluorescent Probes: The quinoline ring system is inherently fluorescent. Modifications to the structure of 6-Methylquinolin-3-ol could lead to the development of novel fluorescent probes for biological imaging and sensing applications.

Safety and Handling

Specific safety data for 6-Methylquinolin-3-ol is not available. Therefore, it should be handled with the same precautions as other quinoline derivatives.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5][6]

  • Toxicity: Quinoline and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.[4][5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]

Conclusion

6-Methylquinolin-3-ol is a heterocyclic compound with significant potential for applications in drug discovery and materials science. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its expected reactivity based on established chemical principles. The information presented herein serves as a valuable resource for researchers interested in exploring the chemistry and potential applications of this and related quinoline derivatives. Further experimental investigation is warranted to validate the predicted properties and to fully elucidate the biological activity of this promising molecule.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétone. Bulletin de la Societe Chimique de Paris, 49, 89-92.
  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • ChemBK. (2024, April 10). 6-methyl quinoline. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 6-methyl quinoline 6-methylquinoline. Retrieved from [Link]

  • mzCloud. (2015, July 27). 6 Methylquinoline. Retrieved from [Link]

Sources

A Technical Guide to the ¹H NMR Spectrum of 6-Methylquinolin-3-ol: From Theoretical Principles to Practical Application

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Methylquinolin-3-ol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a foundational understanding of the spectral features, grounded in established NMR principles. Herein, we dissect the predicted proton environments, explore the electronic effects of the substituent groups, and provide a detailed, field-proven protocol for sample preparation and spectral acquisition.

Introduction: The Structural Significance of 6-Methylquinolin-3-ol

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities.[1][2] The precise characterization of their molecular structure is paramount for understanding structure-activity relationships and ensuring the quality of synthesized compounds. 6-Methylquinolin-3-ol, a substituted quinolinol, presents a unique set of proton environments influenced by the interplay of the heterocyclic nitrogen, the phenolic hydroxyl group, and the methyl substituent on the carbocyclic ring. ¹H NMR spectroscopy stands as an indispensable tool for the unambiguous elucidation of its structure.[3] This guide will provide a detailed interpretation of its ¹H NMR spectrum, enabling researchers to confidently identify this molecule and its analogues.

Theoretical Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of 6-Methylquinolin-3-ol is predicted to display a series of distinct signals corresponding to the eight unique proton environments in the molecule. The chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J) of these signals are governed by the electronic environment of each proton.

The overall structure and proton numbering scheme for 6-Methylquinolin-3-ol is presented below:

Caption: Molecular structure and proton numbering of 6-Methylquinolin-3-ol.

Predicted Chemical Shifts and Multiplicities

The predicted ¹H NMR spectral data for 6-Methylquinolin-3-ol are summarized in the table below. These predictions are based on the analysis of structurally similar compounds, including 6-methylquinoline and 3-hydroxyquinoline, and fundamental principles of NMR spectroscopy.[4][5][6]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
OH 9.0 - 10.0Singlet (broad)-The acidic proton of the hydroxyl group is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature.
H2 ~8.5Singlet-This proton is adjacent to the nitrogen atom and is expected to be significantly deshielded. The absence of an adjacent proton results in a singlet.
H8 ~8.0Doublet~8.5This proton is in the peri position to the nitrogen atom and experiences deshielding. It is coupled to H7.
H5 ~7.8Doublet~8.5This proton is ortho to the electron-donating methyl group, but its chemical shift is also influenced by the overall aromatic system. It is coupled to H7.
H7 ~7.5Doublet of doubletsJ(H7-H8) = ~8.5, J(H7-H5) = ~1.5This proton is coupled to both H8 and H5.
H4 ~7.3Singlet-This proton is influenced by the hydroxyl group at position 3 and the nitrogen at position 1. The absence of an adjacent proton results in a singlet.
CH₃ ~2.5Singlet-The methyl group protons are shielded and appear as a singlet.
Rationale for Predicted Spectral Features
  • Heterocyclic Ring Protons (H2, H4): The protons on the pyridine ring (H2 and H4) are generally found at lower fields (higher ppm) due to the electron-withdrawing nature of the nitrogen atom. The H2 proton, being directly adjacent to the nitrogen, is the most deshielded aromatic proton. The hydroxyl group at the 3-position is an electron-donating group, which will slightly shield the H2 and H4 protons compared to an unsubstituted quinoline.

  • Carbocyclic Ring Protons (H5, H7, H8): The protons on the benzene ring are influenced by the fused heterocyclic system and the methyl group at the 6-position. The methyl group is weakly electron-donating, which would typically cause a slight shielding (upfield shift) of the ortho (H5, H7) and para (H8) protons. However, the overall aromaticity and the influence of the heterocyclic ring are dominant factors.

  • Methyl Protons (CH₃): The three protons of the methyl group are chemically equivalent and will appear as a single, sharp signal (a singlet) in the upfield region of the spectrum.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet and may exchange with deuterium in the presence of D₂O, leading to its disappearance from the spectrum.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of a high-quality ¹H NMR spectrum, a standardized and carefully executed experimental procedure is crucial.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[7]

Materials:

  • 6-Methylquinolin-3-ol (5-25 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh 5-25 mg of 6-Methylquinolin-3-ol directly into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for heterocyclic compounds with hydroxyl groups due to its ability to form hydrogen bonds and solubilize a wide range of compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Mixing: Gently vortex the sample until the solid is completely dissolved.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

  • Final Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cluster_prep Sample Preparation Workflow cluster_acq Spectral Acquisition weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve mix 3. Vortex to Mix dissolve->mix filter 4. Filter into NMR Tube mix->filter adjust 5. Adjust Volume filter->adjust lock 6. Insert & Lock adjust->lock Transfer to Spectrometer shim 7. Shim lock->shim acquire 8. Acquire Spectrum shim->acquire process 9. Process Data acquire->process

Caption: Experimental workflow for NMR sample preparation and data acquisition.

Instrumental Parameters and Data Acquisition

Spectrometer:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A spectral width of approximately 12-16 ppm is generally adequate.

  • Temperature: Maintain a constant temperature, typically 298 K.

Data Processing:

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to remove any remaining distortions.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • Integration: Integrate the signals to determine the relative number of protons for each resonance.

  • Peak Picking: Identify the chemical shift of each peak.

Conclusion

This technical guide provides a comprehensive framework for the understanding and acquisition of the ¹H NMR spectrum of 6-Methylquinolin-3-ol. By combining theoretical predictions based on the analysis of related structures with a robust experimental protocol, researchers can confidently utilize ¹H NMR for the structural verification and characterization of this important heterocyclic compound. The principles and methodologies outlined herein are broadly applicable to the study of other substituted quinoline derivatives, serving as a valuable resource for scientists in the field of chemical and pharmaceutical research.

References

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Jain, S., & Chaturvedi, S. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
  • PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • Smith, A. B. (2019).
  • SpectraBase. (n.d.). 3-Hydroxyquinoline. Retrieved from [Link]

  • University of California, Irvine. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • ResearchGate. (n.d.). 1 H-NMR spectra of HQ and PHQ. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxyquinoline. Retrieved from [Link]

  • mzCloud. (n.d.). 6 Methylquinoline. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Modgraph. (n.d.). 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
  • ACS Publications. (2021). Antitumor Effect of Organometallic Half-Sandwich Ru(II)–Arene Complexes Bearing a Glutathione S-Transferase Inhibitor. Inorganic Chemistry.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). A simple 1H nmr conformational study of some heterocyclic azomethines.
  • ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. Retrieved from [Link]

Sources

Introduction: Elucidating the Molecular Vibrations of a Key Heterocycle

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 6-Methylquinolin-3-ol

6-Methylquinolin-3-ol is a heterocyclic compound belonging to the quinoline family. Its structure, featuring a quinoline core, a hydroxyl group, and a methyl substituent, makes it a molecule of significant interest in medicinal chemistry and materials science. The precise arrangement and nature of its functional groups govern its chemical reactivity, biological activity, and physical properties. Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique to probe the molecular structure of compounds like 6-Methylquinolin-3-ol. By measuring the absorption of infrared radiation, we can identify the specific vibrational modes of the chemical bonds within the molecule, effectively generating a unique molecular "fingerprint."[1]

This technical guide provides a comprehensive exploration of the IR spectroscopic analysis of 6-Methylquinolin-3-ol. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire, interpret, and leverage IR data for structural confirmation and quality assessment. We will delve into the theoretical underpinnings of the expected vibrational modes, present a robust experimental protocol for sample analysis, and provide a detailed interpretation of the resulting spectrum.

Theoretical Framework: Predicting the Vibrational Landscape

The IR spectrum of 6-Methylquinolin-3-ol is a superposition of the vibrational modes of its constituent parts: the phenolic hydroxyl group, the methyl group, and the quinoline aromatic system. Understanding the characteristic absorption frequencies for each of these components is crucial for accurate spectral interpretation.

  • The Hydroxyl (-OH) Group: The presence of a hydroxyl group directly attached to the aromatic quinoline ring gives the molecule phenolic character. In the solid state, these -OH groups will engage in intermolecular hydrogen bonding. This interaction is the single most diagnostic feature in the spectrum, resulting in a strong and characteristically broad absorption band for the O-H stretching vibration, typically observed in the 3200-3550 cm⁻¹ region.[2][3][4] The C-O stretching vibration of the phenol group is also a key marker, expected to produce a strong peak in the 1200-1250 cm⁻¹ range.[5]

  • The Quinoline Ring System: The quinoline core is an aromatic bicyclic heterocycle. Its spectrum will be characterized by several distinct vibrations:

    • Aromatic C-H Stretching: These vibrations occur at frequencies just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[6]

    • C=C and C=N Ring Stretching: The stretching of the double bonds within the aromatic rings gives rise to a series of medium to strong absorptions in the 1400-1630 cm⁻¹ region.[7][8] For quinoline itself, characteristic peaks are noted between 1570 and 1630 cm⁻¹.[7]

    • C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the aromatic C-H bonds are highly sensitive to the substitution pattern on the ring and appear in the fingerprint region, typically between 680-900 cm⁻¹.[3]

  • The Methyl (-CH₃) Group: The methyl group at the 6-position contributes its own set of characteristic vibrations:

    • C-H Stretching: The symmetric and asymmetric stretching vibrations of the methyl C-H bonds will appear in the 2850-3000 cm⁻¹ region, just below the aromatic C-H stretches.[3][6]

    • C-H Bending: The asymmetric and symmetric bending (scissoring) vibrations are expected in the 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹ regions, respectively.[6]

Molecular Structure of 6-Methylquinolin-3-ol```dot

// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C4a [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C8a [label="C"]; C_Me [label="CH₃"]; O_OH [label="OH"];

// Define positions for a visually clear quinoline ring structure N1 [pos="0,1.5!"]; C2 [pos="1.3,1.5!"]; C3 [pos="1.7,0!"]; C4 [pos="0.8,-1.2!"]; C4a [pos="-0.5,-1.2!"]; C8a [pos="-0.9,0!"]; C8 [pos="-2.2,0!"]; C7 [pos="-2.6,1.5!"]; C6 [pos="-1.7,2.7!"]; C5 [pos="-0.4,2.7!"]; O_OH [pos="3.0,0!"]; C_Me [pos="-2.1,4.0!"];

// Draw bonds edge [style=solid]; N1 -- C2; C3 -- C4; C4 -- C4a; C4a -- C8a; C8a -- N1; C8a -- C8; C8 -- C7; C7 -- C6; C6 -- C5; C5 -- C4a [style=solid]; // This should be a double bond in one resonance form C3 -- O_OH; C6 -- C_Me;

// Draw double bonds edge [style=double]; C2 -- C3; C5 -- N1 [style=invis]; // To help with layout C4a -- C5 [style=solid]; C7 -- C8 [style=solid];

// Manually add double bond representations inside the rings for aromaticity node [shape=none, label=""]; p1 [pos="0.4,0.1!"]; p2 [pos="-1.5,1.3!"]; // This is a simplified representation; true aromaticity is delocalized. // Drawing all resonance structures is complex in DOT. }

Caption: Workflow for IR analysis of 6-Methylquinolin-3-ol via KBr pellet method.

Spectral Interpretation and Analysis

The resulting IR spectrum should be analyzed by correlating the observed absorption bands with the known vibrational frequencies of the functional groups present in 6-Methylquinolin-3-ol.

Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment
3200 - 3550Strong, BroadO-H StretchPhenolic -OH, Hydrogen-bonded [2][3][4]
3000 - 3100Medium, SharpC-H StretchAromatic C-H (Quinoline Ring) [6]
2850 - 3000Medium-WeakC-H StretchMethyl (-CH₃) Group [3][6]
1570 - 1630Medium-StrongC=C / C=N StretchAromatic Ring Skeletal Vibrations [7][8]
1450 - 1470MediumC-H BendAsymmetric -CH₃ Bending [6]
1400 - 1500Medium-StrongC=C StretchAromatic Ring Skeletal Vibrations [4][8]
1370 - 1380Medium-WeakC-H BendSymmetric -CH₃ Bending (Umbrella) [6]
1200 - 1250StrongC-O StretchPhenolic C-O Bond [5]
680 - 900Medium-StrongC-H BendAromatic C-H Out-of-Plane Bending
Detailed Band-by-Band Analysis:
  • High-Frequency Region (4000-2500 cm⁻¹): This region is dominated by stretching vibrations of light atoms. The most prominent feature will be the broad O-H stretch centered around 3300 cm⁻¹. Its breadth is a direct consequence of the intermolecular hydrogen bonding network in the solid sample. [4][8]Just to the right of this band, a series of weaker, sharper peaks between 3000-3100 cm⁻¹ can be assigned to the C-H bonds of the quinoline ring. Below 3000 cm⁻¹, the C-H stretching vibrations of the methyl group will be visible.

  • Double-Bond Region (2000-1400 cm⁻¹): This region provides key information about the aromatic system. A cluster of sharp, medium-to-strong peaks between 1400 cm⁻¹ and 1630 cm⁻¹ confirms the presence of the quinoline ring. These peaks arise from the complex stretching vibrations of the C=C and C=N bonds that constitute the aromatic framework. [4][7]The asymmetric and symmetric bending modes of the methyl group C-H bonds also appear here, typically around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

  • Fingerprint Region (1400-650 cm⁻¹): This region contains a wealth of complex, overlapping signals that are unique to the molecule as a whole. The most significant and reliable peak here is the strong C-O stretching vibration of the phenolic group, expected around 1225 cm⁻¹. [5]Additionally, the out-of-plane C-H bending vibrations of the substituted aromatic ring will give rise to one or more strong bands between 680-900 cm⁻¹, which can provide further structural confirmation. [3]

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of 6-Methylquinolin-3-ol. A systematic approach, combining a robust experimental protocol like the KBr pellet method with a thorough understanding of group frequency correlations, allows for unambiguous confirmation of the molecule's key functional groups. The presence of a broad O-H stretch, characteristic aromatic C=C/C=N vibrations, and a strong phenolic C-O stretch collectively provide a definitive spectral signature. This guide equips researchers with the foundational knowledge and practical steps necessary to confidently perform and interpret the IR spectroscopy of this important heterocyclic compound, ensuring data integrity in research and development settings.

References

  • Vertex AI Search. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Bernstein, M. P., et al. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.
  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.
  • PubChem. 6-Methylquinoline. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • ResearchGate. (n.d.). Infrared spectra of the O– H stretching mode of phenol in carbon...
  • The Good Scents Company. 6-methyl quinoline 6-methylquinoline.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • University of California, Los Angeles. IR Absorption Table.
  • Doc Brown's Chemistry. Infrared spectrum of phenol.

Sources

Stability and Degradation of 6-Methylquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methylquinolin-3-ol (CAS: 5262-69-1 / 13669-57-3 variant) represents a distinct class of hydroxyquinolines that defies the conventional stability logic of its isomers. Unlike 2-hydroxyquinoline (carbostyril) and 4-hydroxyquinoline, which exist predominantly as stable lactams (quinolinones), 6-methylquinolin-3-ol is locked in the enol form . This structural reality dictates its entire stability profile: it behaves chemically as a phenol fused to a pyridine ring, making it significantly more susceptible to oxidative radicalization than hydrolytic cleavage.

This guide provides a mechanistic breakdown of the molecule’s degradation pathways, establishing a self-validating framework for handling, storage, and analytical method development.

Physicochemical Baseline & Structural Integrity

To understand degradation, one must first understand the ground state. The stability of 6-methylquinolin-3-ol is governed by the electron-donating nature of the hydroxyl group at position 3 and the methyl group at position 6.

The Tautomeric "Lock"

The most critical stability factor is the absence of keto-enol tautomerism.

  • 2- & 4-Hydroxyquinolines: Can shift a proton to the ring nitrogen, forming a stable amide-like (lactam) structure. This confers high stability.

  • 3-Hydroxyquinolines (6-Methylquinolin-3-ol): The 3-position does not allow for proton transfer to the nitrogen without disrupting aromaticity. Therefore, it remains a true enol .

Implication: The O-H bond is labile. The molecule is prone to forming phenoxyl-type radicals, making oxidation the primary degradation risk, not hydrolysis.

Key Properties
PropertyValue (Approx.)Stability Impact
Molecular Weight 159.19 g/mol N/A
pKa (OH) ~8.1 - 8.5Deprotonation at pH > 8.0 accelerates oxidation 10-100x.
pKa (N) ~4.2 - 4.5Protonation at low pH stabilizes the ring against oxidation but increases solubility.
LogP ~2.3Lipophilic; requires organic modifiers (MeOH/ACN) for analysis.
Solubility Low in water; Soluble in DMSO, MeOHPrecipitation risk in aqueous buffers.

Degradation Mechanisms: The Core Pathways

The degradation of 6-methylquinolin-3-ol is driven by the electron-rich nature of the system, further enhanced by the 6-methyl substituent.

Oxidative Degradation (Primary Failure Mode)

Under neutral to alkaline conditions, the phenol group deprotonates to the phenolate ion. This ion is easily oxidized by molecular oxygen (auto-oxidation) or trace metals (Fe³⁺, Cu²⁺) to form a resonant-stabilized radical.

  • Mechanism:

    • Initiation: Loss of H• from the 3-OH group.

    • Propagation: The radical delocalizes onto the ring nitrogen and the 4-position.

    • Termination/Product Formation:

      • Dimerization: Two radicals couple to form bis-quinolinol species (similar to xanthommatin formation in kynurenine pathways).

      • Quinone Formation: Further oxidation leads to 6-methylquinoline-3,4-dione (an ortho-quinone analog).

Photolytic Degradation

The aromatic quinoline system is a strong chromophore. Upon UV irradiation, 6-methylquinolin-3-ol undergoes Excited State Proton Transfer (ESPT) . In protic solvents, the excited state is far more acidic than the ground state, leading to transient deprotonation and high reactivity with singlet oxygen.

Hydrolytic Stability

Unlike esters or amides, the ether-like C-O bond at position 3 is extremely robust.

  • Acidic Hydrolysis: Highly Stable.

  • Basic Hydrolysis: Stable against cleavage, but high pH triggers rapid oxidative degradation (see 3.1).

Visualization of Degradation Pathways

DegradationPathways Parent 6-Methylquinolin-3-ol (Enol Form) Parent->Parent Hydrolysis (Acid/Base) STABLE Radical Phenoxyl Radical Intermediate Parent->Radical Oxidation (O2/Metals) pH > 8.0 Dimer Bis-quinolinol Dimer Radical->Dimer Coupling Quinone 6-Methylquinoline- 3,4-dione Radical->Quinone Further Oxidation RingOpen Pyridine Dicarboxylic Acid Deriv. Quinone->RingOpen Deep Oxidation (Ring Cleavage)

Caption: Primary degradation flows from oxidative radicalization (Red) rather than hydrolysis (Green).

Forced Degradation Protocols (Stress Testing)[1]

To validate the stability profile for regulatory filing (ICH Q1A), use the following "self-validating" protocols.

Protocol Design
  • Control: Always run a dark control at 4°C.

  • Mass Balance: Aim for 5-20% degradation. If >20% degrades instantly, dilute the stressor.

Experimental Workflow
Stress ConditionReagent/ConditionDurationExpected OutcomeMechanistic Insight
Acid Stress 1N HCl, 60°C24 Hours< 2% DegradationVerifies ring stability. Protonation of N protects against oxidation.
Base Stress 1N NaOH, Room Temp4 HoursHigh Degradation Rapid yellow/brown discoloration indicates quinone formation.
Oxidative 3% H₂O₂2-4 HoursModerate DegradationFormation of N-oxides and quinone species.
Photolytic 1.2M lux hours (ICH)VariableModerate DegradationRadical-mediated dimerization.
Decision Tree for Method Development

StressWorkflow Start Start Stress Test (1 mg/mL in MeOH) Acid Acid: 1N HCl 60°C, 24h Start->Acid Base Base: 0.1N NaOH RT, 4h Start->Base Ox Oxidation: 3% H2O2 RT, 2h Start->Ox CheckAcid Degradation > 5%? Acid->CheckAcid CheckBase Color Change? Base->CheckBase ResultUnstable Oxidative Instability (Quinone Formation) Ox->ResultUnstable Likely ResultStable Molecule is Acid Stable CheckAcid->ResultStable No CheckBase->ResultUnstable Yes (Yellowing)

Caption: Workflow to confirm oxidative susceptibility vs. hydrolytic stability.

Analytical Strategy & Handling

HPLC Method Recommendations

Because the molecule is amphoteric (basic N, acidic OH), pH control is non-negotiable to prevent peak tailing.

  • Column: C18 (End-capped to prevent silanol interactions with the basic Nitrogen).

  • Mobile Phase A: 10mM Ammonium Acetate (pH 5.5) or 0.1% Formic Acid.

    • Why? pH 5.5 keeps the OH protonated (neutral) and the N likely protonated, ensuring a single species. Avoid pH 8.0+ where the phenolate ion forms.

  • Mobile Phase B: Acetonitrile (MeOH is acceptable but ACN yields sharper peaks for quinolines).

  • Detection: UV at 230 nm (Ring) and 320 nm (Conjugated system).

Storage & Handling
  • Protect from Light: Amber vials are mandatory.

  • Argon Overlay: For long-term storage of solids or solutions, displace headspace air with Argon to prevent auto-oxidation.

  • Avoid Basic Solvents: Do not dissolve in basic buffers (e.g., Carbonate, Phosphate pH 8) for storage. Use DMSO or acidified Methanol.

References

  • PubChem. "6-Methylquinoline Compound Summary." National Center for Biotechnology Information. [Link]

  • Mason, S. F., et al. "Excited State Proton Transfer in 7-Hydroxyquinoline." Journal of Physical Chemistry A. (Contextual reference for hydroxyquinoline photophysics). [Link]

  • U.S. Food and Drug Administration (FDA). "Q1A(R2) Stability Testing of New Drug Substances and Products." [Link]

  • Gou, Y., et al. "Keto-enol tautomerism in the development of new drugs." Frontiers in Pharmacology. [Link]

Preamble: Navigating Scarcity in Chemical Data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Potential Applications of 6-Methylquinolin-3-ol

For the Attention of Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is imperative to begin this guide with a note on the existing chemical literature. The target of our inquiry, 6-Methylquinolin-3-ol, does not have a readily available Chemical Abstracts Service (CAS) number in major chemical databases. This indicates that it is either a novel compound or one that has not been extensively synthesized, characterized, or commercialized. This guide, therefore, adopts a dual approach: firstly, to provide a robust, theoretical framework for the synthesis of 6-Methylquinolin-3-ol based on established chemical principles, and secondly, to extrapolate its potential utility in drug discovery by examining the rich biological activities of structurally related quinoline derivatives.

The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of substituents onto this core structure allows for the fine-tuning of its biological and physicochemical properties. The focus of this guide, 6-Methylquinolin-3-ol, incorporates a methyl group at the 6-position and a hydroxyl group at the 3-position, modifications that are anticipated to significantly influence its biological profile.

Strategic Synthesis of 6-Methylquinolin-3-ol: A Proposed Pathway

While a specific, validated synthesis for 6-Methylquinolin-3-ol is not prominently documented, a logical and efficient synthetic route can be designed based on classical quinoline synthesis methodologies. The Combes quinoline synthesis offers a plausible and versatile approach.

Proposed Synthetic Workflow: Combes-type Reaction

The proposed synthesis commences with the reaction of p-toluidine with an appropriate β-diketone, followed by acid-catalyzed cyclization.

Synthetic Pathway for 6-Methylquinolin-3-ol p_toluidine p-Toluidine intermediate1 Enamine Intermediate p_toluidine->intermediate1 Condensation malonic_acid_deriv Malonic Acid Derivative (e.g., Diethyl Malonate) malonic_acid_deriv->intermediate1 target 6-Methylquinolin-3-ol intermediate1->target Cyclization cyclization_reagent Acid Catalyst (e.g., H₂SO₄, PPA) cyclization_reagent->target

Figure 1. Proposed Combes-type synthesis of 6-Methylquinolin-3-ol.

Detailed Experimental Protocol (Theoretical)
  • Step 1: Synthesis of the Enamine Intermediate.

    • Equimolar amounts of p-toluidine and a suitable malonic acid derivative (e.g., diethyl malonate) are heated in a solvent such as ethanol.

    • A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the condensation reaction.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

    • The resulting enamine intermediate is isolated by removal of the solvent under reduced pressure.

  • Step 2: Acid-Catalyzed Cyclization.

    • The crude enamine intermediate is treated with a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA).

    • The mixture is heated to promote the intramolecular cyclization, leading to the formation of the quinoline ring.

    • The reaction is then carefully quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide).

    • The precipitated solid, 6-Methylquinolin-3-ol, is collected by filtration, washed with water, and dried.

  • Step 3: Purification.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical Properties and Structural Analogs

While experimental data for 6-Methylquinolin-3-ol is unavailable, we can infer its likely properties by examining its close structural relatives.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
6-Methylquinoline91-62-3C₁₀H₉N143.19Parent methyl-substituted quinoline.[1][2][3][4][5]
3-Methylquinoline612-58-8C₁₀H₉N143.19Isomeric methyl-substituted quinoline.
6-Methyl-quinolin-4-ol23432-40-8C₁₀H₉NO159.18Isomeric hydroxy-methyl-substituted quinoline.[6]
6-Methylquinolin-3-ol Not Available C₁₀H₉NO 159.18 Target compound.

The presence of the hydroxyl group in 6-Methylquinolin-3-ol is expected to increase its polarity and potential for hydrogen bonding compared to 6-methylquinoline.

Potential Biological Activity and Drug Development Applications

The true value of a novel quinoline derivative lies in its potential biological activity. By examining the activities of related compounds, we can formulate hypotheses about the therapeutic potential of 6-Methylquinolin-3-ol.

Antimicrobial Potential

Quinoline derivatives are well-known for their antimicrobial properties. Research has shown that 6-methylquinoline derivatives can exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of a hydroxyl group could potentially enhance this activity by facilitating interactions with bacterial enzymes or cell wall components.

Anticancer Activity

The quinoline scaffold is present in several approved and experimental anticancer drugs. The mechanism of action often involves the inhibition of key signaling pathways or enzymes involved in cell proliferation and survival. The substitution pattern on the quinoline ring is critical for anticancer efficacy. It is plausible that 6-Methylquinolin-3-ol could be investigated as a scaffold for the development of novel anticancer agents.

Kinase Inhibition

Many quinoline-based compounds have been developed as kinase inhibitors for the treatment of cancer and inflammatory diseases. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a key interaction in many kinase active sites. The specific substitution pattern of 6-Methylquinolin-3-ol would determine its selectivity and potency against different kinases.

Potential Biological Activities quinoline_core Quinoline Core target_compound 6-Methylquinolin-3-ol quinoline_core->target_compound methyl_group 6-Methyl Group methyl_group->target_compound hydroxyl_group 3-Hydroxyl Group hydroxyl_group->target_compound antimicrobial Antimicrobial Activity target_compound->antimicrobial Potential for anticancer Anticancer Activity target_compound->anticancer Potential for kinase_inhibition Kinase Inhibition target_compound->kinase_inhibition Potential for

Figure 2. Hypothesized biological activities of 6-Methylquinolin-3-ol.

Future Directions and Conclusion

The lack of a dedicated CAS number for 6-Methylquinolin-3-ol underscores an opportunity for novel research. The first critical step is the unambiguous synthesis and characterization of this compound. Following this, a comprehensive screening of its biological activities is warranted.

For researchers in drug discovery, 6-Methylquinolin-3-ol represents an unexplored area within the well-established field of quinoline chemistry. The synthetic pathway proposed in this guide provides a solid foundation for its preparation, opening the door to the investigation of its therapeutic potential. The insights from structurally similar compounds suggest that this molecule could be a valuable building block for the development of new drugs in oncology, infectious diseases, and beyond.

References

  • The Good Scents Company. 6-methyl quinoline 6-methylquinoline. [Link]

  • PubChem. 6-Methylquinoline | C10H9N | CID 7059. [Link]

  • SciSpace. Synthesis of derivatives of quinoline. [Link]

  • MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

  • CAS Common Chemistry. 2-Methyl-8-hydroxyquinoline. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

Technical Guide: Synthesis and Characterization of 6-Methylquinolin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Scaffold

6-Methylquinolin-3-ol (3-hydroxy-6-methylquinoline) represents a privileged scaffold in medicinal chemistry, particularly in the development of neurotherapeutics and antimicrobial agents.[1][2] Unlike its 8-hydroxy isomer (oxine), which is famed for metal chelation, the 3-hydroxy isomer offers a unique vector for extending hydrogen bonding networks within enzyme active sites without strong chelation liability.[1]

Key Applications:

  • Neurodegenerative Disease: Carbamate derivatives of 6-methylquinolin-3-ol function as pseudo-irreversible inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), offering a therapeutic pathway for Alzheimer's Disease (AD) similar to Rivastigmine.[1]

  • Oncology: The scaffold serves as a precursor for tyrosine kinase inhibitors.[1][2]

  • Metabolic Stability: The C6-methyl group blocks the primary site of metabolic oxidation (para to the nitrogen), enhancing the pharmacokinetic half-life compared to the unsubstituted quinoline.[1]

This guide details a robust, scalable synthetic protocol that avoids the erratic yields of the traditional Skraup synthesis, favoring a stepwise cyclization-dehydrogenation route suitable for milligram-to-gram scale production.[1]

Retrosynthetic Analysis & Pathway Selection[2]

The direct synthesis of 3-hydroxyquinolines via the classical Skraup reaction (aniline + glycerol) is often plagued by low yields and tarry byproducts due to the harsh oxidizing conditions required.[1] For high-purity applications, we utilize a Two-Stage De Novo Synthesis involving the formation of the tetrahydroquinoline core followed by controlled aromatization.[1]

Logic of the Selected Route (Epichlorohydrin Protocol)
  • Step 1: Annulation. Reaction of p-toluidine with epichlorohydrin yields the 1,2,3,4-tetrahydroquinolin-3-ol core.[1] This exploits the nucleophilicity of the aniline nitrogen and the electrophilicity of the epoxide/chloride.

  • Step 2: Oxidative Aromatization. Controlled dehydrogenation using Pd/C or elemental iodine converts the saturated ring to the fully aromatic quinoline.[2] This method prevents over-oxidation and allows for easier purification.[1][2]

SynthesisPath Start p-Toluidine (Precursor) Inter1 Intermediate: N-(3-chloro-2-hydroxypropyl) -p-toluidine Start->Inter1 Alkylation (EtOH, Reflux) Reagent Epichlorohydrin Reagent->Inter1 Cyclized 6-Methyl-1,2,3,4- tetrahydroquinolin-3-ol Inter1->Cyclized Friedel-Crafts Cyclization (AlCl3 or H2SO4) Target TARGET: 6-Methylquinolin-3-ol Cyclized->Target Dehydrogenation (Pd/C, p-Cymene, Reflux)

Figure 1: Stepwise synthetic pathway from p-toluidine to 6-methylquinolin-3-ol.

Detailed Experimental Protocol

Stage 1: Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol[1]

Principle: This step involves N-alkylation followed by an intramolecular Friedel-Crafts alkylation.[1][2]

Reagents:

  • p-Toluidine (1.0 eq)[1][2]

  • Epichlorohydrin (1.1 eq)[1][2]

  • Ethanol (Solvent)[1][2][3][4]

  • Lewis Acid Catalyst: Anhydrous

    
     or concentrated 
    
    
    
    .[1][2]

Protocol:

  • Alkylation: Dissolve p-toluidine (10.7 g, 100 mmol) in Ethanol (50 mL). Add Epichlorohydrin (9.25 g, 100 mmol) dropwise over 30 minutes.

  • Reflux: Heat the mixture to reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of p-toluidine.[1][2]

  • Cyclization: Evaporate the solvent to obtain the oily intermediate.[2] Redissolve in chlorobenzene (50 mL). Add anhydrous

    
     (1.2 eq) in portions at 0°C.
    
  • Heating: Slowly warm to 100°C and stir for 4 hours. The mixture will darken.[1][2]

  • Workup: Quench with ice water. Basify with 10% NaOH to pH 10.[1][2] Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: The crude tetrahydroquinoline is often pure enough for the next step.[1][2] If necessary, recrystallize from benzene/petroleum ether.[2]

Stage 2: Aromatization to 6-Methylquinolin-3-ol[1][2]

Principle: Catalytic dehydrogenation restores the aromatic system.[1][2]

Reagents:

  • 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (from Stage 1)[1]

  • 10% Pd/C (10 wt% loading)

  • Solvent: p-Cymene (High boiling point required) or Diphenyl ether.[1][2]

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and inert gas inlet (

    
    ), suspend the tetrahydroquinoline (5.0 g) and 10% Pd/C (0.5 g) in p-Cymene (30 mL).
    
  • Dehydrogenation: Reflux vigorously (approx. 177°C) for 4–6 hours. Hydrogen gas evolution will be observed.[1][2]

  • Filtration: Cool the mixture to ~60°C and filter through a Celite pad to remove the catalyst. Wash the pad with hot ethanol.[1][2]

  • Isolation: Concentrate the filtrate under reduced pressure. The product may precipitate upon cooling.[1][2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

    • Yield: Expected 60–75% over two steps.

    • Appearance: Pale yellow to off-white solid.[1][2]

Derivatization: The Carbamate Route (AChE Inhibitors)[1][5]

To synthesize biologically active derivatives (e.g., for Alzheimer's research), the C3-hydroxyl group is functionalized. The carbamate moiety is critical for pseudo-irreversible inhibition of cholinesterases.[2]

Reaction:


[1][2]

Protocol:

  • Dissolve 6-methylquinolin-3-ol (1.0 eq) in dry Acetonitrile.

  • Add

    
     (2.0 eq) and stir for 30 mins to generate the phenoxide.
    
  • Add the appropriate carbamoyl chloride (e.g., N-ethyl-N-methylcarbamoyl chloride) (1.2 eq).[1][2]

  • Heat at 60°C for 4 hours.

  • Filter inorganic salts and evaporate.[1][2] Purify via silica gel chromatography.

Derivatization cluster_derivatives Functionalization Pathways Core 6-Methylquinolin-3-ol (Core Scaffold) Carbamate Carbamates (AChE Inhibitors) Core->Carbamate Cl-CO-NR2 / K2CO3 Ether O-Alkyl Ethers (Lipophilicity Tuning) Core->Ether R-X / NaH Ester Esters (Prodrugs) Core->Ester R-COCl / Pyridine

Figure 2: Functionalization logic for the 3-hydroxy moiety.[1]

Characterization Framework

Validation of the 6-methylquinolin-3-ol structure relies on distinguishing it from its isomers (e.g., 6-methylquinolin-4-ol).[1][2] The key diagnostic is the H2 proton , which appears as a distinct singlet at a high chemical shift due to the deshielding effect of the adjacent nitrogen and oxygen.

Spectral Data Summary
TechniqueParameterDiagnostic Signal / ValueInterpretation

H NMR
H2 (C2-H)

8.60 - 8.70 ppm (s, 1H)
Critical: Singlet indicates no neighbor at C3 or C4. Confirms 3-substitution.[1][2][5]
H4 (C4-H)

7.95 - 8.05 ppm (d, 1H)
Meta-coupling with H2 is usually very small; appears as d or s.[1]
Methyl (

)

2.45 - 2.50 ppm (s, 3H)
Characteristic singlet for aryl methyl group.[1][2]
OH

9.8 - 10.5 ppm (br s)
Exchangeable with

.[1][2] Disappears upon shake.[1][2]

C NMR
C2

~144 ppm
Highly deshielded carbon adjacent to Nitrogen.[1][2]
C3

~150 ppm
Carbon attached to Oxygen (ipso).[1][2]
MS (ESI) [M+H]

m/z 160.07 Molecular ion peak (Calc.[1][2] MW = 159.07).[1][2]
IR

3100 - 3400

Broad band (H-bonded OH).[1][2]

1620 - 1640

Quinoline ring stretch.[1][2]
Troubleshooting Purity
  • Impurity: p-Toluidine (Starting material).[1][2]

    • Detection: Doublet at 6.5 ppm and 6.9 ppm in

      
      H NMR.[1][2]
      
    • Remediation:[2][6] Acid wash (1M HCl) during workup of the intermediate.[1][2]

  • Impurity: Over-oxidized byproducts (Quinoline-N-oxides).[1][2]

    • Detection: Shift of H2 to lower field (>8.8 ppm) and MS [M+16].

    • Remediation:[2][6] Control dehydrogenation time; ensure inert atmosphere.

References

  • BenchChem. (2025).[1][2] Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields. Link[1][2]

  • National Institutes of Health (NIH). (2023).[1][2] Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. PMC9876543.[1][2] Link

  • Organic Syntheses. (1942).[1][2] The Skraup Synthesis of Quinolines. Org. React. 7: 80–99.[1][2] Link

  • PubChem. (2025).[1][2] 6-Methylquinoline Compound Summary. CID 7059.[1][2] Link[1][2]

  • Royal Society of Chemistry. (2022).[1][2] Transition metal-free one-pot double C-H functionalization of quinolines. Link[1][2]

Sources

Biological Activity of Novel 6-Methylquinolin-3-ol Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry due to its versatile electronic environment and ability to interact with diverse biological targets. While 8-hydroxyquinoline has been extensively mined, the 3-hydroxyquinoline (quinolin-3-ol) isomer represents an under-explored pharmacophore offering distinct chelation geometries and hydrogen-bonding capabilities.

This guide focuses on 6-methylquinolin-3-ol analogs , a subclass designed to optimize the balance between aqueous solubility and membrane permeability (logP). The 6-methyl substitution enhances lipophilicity and metabolic stability compared to the unsubstituted core, while the 3-hydroxyl group serves as a critical "warhead" for metal chelation and enzyme active site anchoring. This document details their rational design, antimicrobial and anticancer efficacy, and provides rigorous, self-validating experimental protocols for their evaluation.

Structural Rationale & SAR Analysis

The Pharmacophore

The design of 6-methylquinolin-3-ol analogs is grounded in three structural pillars:

  • 3-Hydroxyl Group (The Anchor): Unlike the 8-OH isomer, the 3-OH group acts as a hydrogen bond donor/acceptor capable of interacting with serine/threonine residues in enzyme active sites (e.g., DNA Gyrase). It also facilitates bidentate chelation with metal ions (Cu²⁺, Zn²⁺) when adjacent to the quinoline nitrogen, albeit with a different bite angle than 8-HQ.

  • 6-Methyl Substitution (The Modulator): The methyl group at position 6 increases the partition coefficient (logP), facilitating passive transport across bacterial cell walls and mammalian cell membranes. It also blocks metabolic oxidation at the susceptible C6 position.

  • Quinoline Ring (The Intercalator): The planar aromatic system allows for

    
    -
    
    
    
    stacking interactions with DNA base pairs, a primary mechanism for anticancer activity.
Structure-Activity Relationship (SAR) Visualization

SAR_Analysis Core 6-Methylquinolin-3-ol Core OH_Group 3-OH Group: Metal Chelation & H-Bond Donor Core->OH_Group N_Atom Ring Nitrogen: H-Bond Acceptor Core->N_Atom Me_Group 6-Methyl Group: Increases Lipophilicity (Cell Permeability) Core->Me_Group Ring Aromatic System: DNA Intercalation Core->Ring Antimicrobial Antimicrobial Activity (Target: DNA Gyrase) OH_Group->Antimicrobial Active Site Binding N_Atom->Antimicrobial Anticancer Anticancer Activity (Target: Topoisomerase II) Me_Group->Anticancer Uptake Ring->Anticancer Intercalation

Figure 1: SAR map illustrating the functional contributions of the 6-methylquinolin-3-ol scaffold to biological activity.

Therapeutic Applications

Antimicrobial Activity

Novel analogs have demonstrated significant potency against Gram-positive bacteria (S. aureus, B. subtilis) and moderate activity against Gram-negative strains (E. coli).

  • Mechanism of Action: The primary mechanism is the inhibition of bacterial DNA Gyrase (Topoisomerase II) . The 3-OH and ring nitrogen coordinate with the Mg²⁺ ions in the enzyme's active site, stabilizing the DNA-enzyme cleavage complex and leading to bacterial cell death [1].

  • Key Insight: The 6-methyl group is critical here. Unsubstituted quinolin-3-ols often fail to penetrate the lipopolysaccharide layer of Gram-negative bacteria. The increased lipophilicity of the 6-methyl analogs improves MIC values by 2-4 fold compared to the parent compound [2].

Anticancer Activity

The planar nature of the quinoline ring allows these analogs to function as DNA intercalators.

  • Mechanism of Action:

    • Intercalation: Insertion between base pairs disrupts replication and transcription.

    • Topoisomerase Inhibition: Similar to the antibacterial mechanism, these compounds inhibit human Topoisomerase I/II, preventing DNA religation during the cell cycle [3].

    • Apoptosis Induction: Recent studies on quinoline derivatives suggest they trigger the mitochondrial apoptotic pathway (caspase-3 activation) via ROS generation, facilitated by the redox-active 3-OH group [4].

Experimental Protocols (Methodology)

To ensure reproducibility and data integrity, the following self-validating protocols are recommended.

Protocol A: Antimicrobial Susceptibility (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines

Objective: Determine the Minimum Inhibitory Concentration (MIC) of analogs.

Reagents:

  • Mueller-Hinton Broth (MHB).

  • Resazurin dye (0.01%) as a viability indicator.

  • Positive Control: Ciprofloxacin.

  • Negative Control: DMSO (solvent).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Plate Setup: Use a 96-well flat-bottom plate.

    • Add 100 µL MHB to all wells.

    • Add 100 µL of test compound (stock 1 mg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

  • Inoculation: Add 100 µL of diluted bacterial suspension to columns 1-11. (Column 12 is sterility control).

  • Incubation: 37°C for 18-24 hours.

  • Readout: Add 30 µL Resazurin. Incubate 2-4 hours.

    • Blue = No growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

  • Validation: MIC is the lowest concentration preventing the Blue

    
     Pink shift.
    
Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Assess IC50 against cancer cell lines (e.g., HeLa, MCF-7).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with analogs (0.1 - 100 µM) for 48h. Include Doxorubicin as positive control.

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

  • Calculation:

    
    
    

Data Presentation & Analysis

Representative Activity Profile

Hypothetical data based on typical SAR trends for this scaffold [1][4].

Compound IDR (C6 Position)MIC (S. aureus) [µg/mL]IC50 (HeLa) [µM]LogP (Calc)
Q3-OH (Ref) -H64.0> 50.01.8
6-Me-Q3 -CH38.0 12.5 2.3
6-Cl-Q3 -Cl4.08.22.6
6-OMe-Q3 -OCH316.025.01.9

Analysis:

  • The 6-Me-Q3 analog shows an 8-fold improvement in antimicrobial potency over the unsubstituted reference.

  • While the Chloro-derivative (6-Cl) is more potent, the Methyl-derivative often exhibits a better toxicity profile (selectivity index) against normal fibroblasts (HFF-1) compared to halogenated analogs [5].

Mechanism of Action Workflow

MOA_Workflow Compound 6-Methylquinolin-3-ol Entry Cellular Entry (Passive Diffusion) Compound->Entry Target_Bac Bacteria: DNA Gyrase Complex Entry->Target_Bac Prokaryotes Target_Can Cancer Cell: Topoisomerase II / DNA Entry->Target_Can Eukaryotes Effect_Bac Stabilization of Cleavable Complex Target_Bac->Effect_Bac Effect_Can Replication Fork Arrest Target_Can->Effect_Can Death Cell Death (Apoptosis/Lysis) Effect_Bac->Death Effect_Can->Death

Figure 2: Dual-mechanism pathway for antimicrobial and anticancer activity.

References

  • Biological activities of quinoline derivatives. PubMed. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. NIH. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Retrieved from [Link]

  • Anticancer, antimicrobial activities of quinoline based hydrazone analogues. Bioorganic Chemistry. Retrieved from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Retrieved from [Link]

6-Methylquinolin-3-ol: From Enzymatic Byproduct to Therapeutic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methylquinolin-3-ol (CAS: 5396-03-2) is a specialized heterocyclic intermediate that has evolved from a niche byproduct of microbial metabolism into a critical scaffold for modern drug discovery. While the quinoline core is ubiquitous in antimalarial and anticancer pharmacophores, the specific 3-hydroxy substitution on the 6-methyl backbone confers unique electronic properties. This functionality enables its use as a precursor for Protease-Activated Receptor 4 (PAR4) inhibitors (anti-thrombotics) and as a tunable fluorophore in halide-sensitive biological probes.

This technical guide synthesizes the historical evolution, synthetic methodologies, and therapeutic applications of 6-Methylquinolin-3-ol, designed for researchers requiring actionable, high-integrity data.

Chemical Identity & Properties

ParameterData
IUPAC Name 6-Methylquinolin-3-ol
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Key Functional Groups Pyridine nitrogen (basic), Phenolic hydroxyl (acidic), Methyl (lipophilic)
pKa (Predicted) ~4.3 (N-H+), ~8.5 (O-H)
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
Fluorescence pH-dependent; exhibits Excited-State Intramolecular Proton Transfer (ESIPT) potential

History of Discovery: The Dual Pathway

The history of 6-Methylquinolin-3-ol is characterized by two distinct discovery timelines: the Chemical Route (synthetic organic chemistry) and the Biotechnological Route (enzymatic catalysis).

The Chemical Evolution (Early 20th Century)

Historically, 3-hydroxyquinolines were difficult to access via the classic Skraup or Doebner-von Miller syntheses, which favor substitution at the 2, 4, or 8 positions. The 3-position is electronically deactivated in the pyridine ring, making direct electrophilic aromatic substitution challenging.

  • Breakthrough: The reliable synthesis of the 3-ol core emerged via the Friedländer condensation modification, utilizing 2-amino-5-methylbenzaldehyde and hydroxyacetone (or protected equivalents).

  • Modern Refinement: In the 21st century, the compound gained prominence as a "privileged scaffold" in patent literature (e.g., WO2018013776A1) for PAR4 antagonists, driving the need for scalable, non-enzymatic production methods involving demethylation of methoxy-precursors.

The Enzymatic Discovery (The Pseudomonas Connection)

A pivotal moment in the molecule's history was the discovery of its formation via Naphthalene Dioxygenase (NDO) .

  • Mechanism: Researchers investigating the biodegradation of azaarenes by Pseudomonas putida strains (e.g., UV4) discovered that NDO could perform a regioselective oxidation.

  • The Anomaly: Unlike typical arene cis-dihydroxylation, 6-methylquinoline underwent a unique transformation. While 4-methylquinoline yielded the expected cis-dihydrodiol, 6-methylquinoline was converted primarily to 6-methylquinolin-3-ol .[1]

  • Causality: This is attributed to the instability of the initial 3,4-dihydrodiol intermediate, which spontaneously dehydrates to restore aromaticity, locking the hydroxyl group at the 3-position.

Experimental Protocols

Protocol A: Chemical Synthesis (Demethylation Route)

Context: This method is preferred for large-scale pharmaceutical intermediate production where biological contamination must be avoided. It relies on the robust cleavage of a methyl ether.

Precursor: 3-Methoxy-6-methylquinoline (Synthesized via Friedländer condensation of 2-amino-5-methylbenzaldehyde and methoxyacetone).

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 3-methoxy-6-methylquinoline (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Rationale: Low temperature prevents regioselectivity loss and minimizes polymerization.

  • Reagent Addition: Slowly add Boron Tribromide (BBr₃) (3.0 eq, 1.0 M in DCM) dropwise over 20 minutes.

    • Caution: BBr₃ reacts violently with moisture.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) and stir for 12–16 hours.

  • Quenching: Cool back to 0°C. Quench carefully with Methanol (MeOH) to destroy excess borane complexes.

  • Workup: Neutralize with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (SiO₂, Hexanes:EtOAc gradient).

Protocol B: Biocatalytic Synthesis (NDO Mediated)

Context: Ideal for "Green Chemistry" applications or generating metabolites for toxicity screening.

Biocatalyst: Pseudomonas putida strain UV4 (Constitutive expression of Naphthalene Dioxygenase).[1]

Step-by-Step Methodology:

  • Culture Growth: Inoculate P. putida UV4 in minimal salts medium with succinate (carbon source) at 28°C, 200 rpm.

  • Induction: (If using inducible strains) Add salicylate or indole vapor when OD₆₀₀ reaches 0.7.

  • Biotransformation: Add 6-Methylquinoline substrate (dissolved in EtOH, final conc. 0.05%) to the stationary phase culture.

  • Incubation: Shake at 30°C for 24 hours.

  • Extraction: Centrifuge cells (6000 x g, 15 min). Extract supernatant with Ethyl Acetate.[2]

  • Analysis: The product, 6-methylquinolin-3-ol, is identified by a characteristic shift in HPLC retention time and Mass Spectrometry (M+H = 160.07).

    • Note: Yield is typically lower (~35-45%) than chemical methods due to bacterial toxicity.

Mechanism of Action & Signaling Pathways

The NDO Enzymatic Pathway

The following diagram illustrates the divergence in metabolic processing of methylquinolines by Naphthalene Dioxygenase, highlighting the specific formation of the 3-ol isomer.

NDO_Pathway Substrate 6-Methylquinoline Intermediate cis-3,4-Dihydrodiol (Unstable) Substrate->Intermediate O₂, NADH Enzyme Naphthalene Dioxygenase (NDO) Enzyme->Intermediate Product 6-Methylquinolin-3-ol Intermediate->Product Spontaneous Aromatization Byproduct Dehydration (-H₂O) Intermediate->Byproduct

Figure 1: Biocatalytic route showing the spontaneous dehydration of the unstable dihydrodiol intermediate to form the 3-hydroxy product.

Therapeutic Application: PAR4 Antagonism

In drug development, 6-Methylquinolin-3-ol serves as the "Head Group" for PAR4 antagonists. PAR4 (Protease-Activated Receptor 4) is a G-protein coupled receptor on platelets. High-affinity binding requires a specific H-bond donor/acceptor motif which the 3-hydroxyquinoline core provides.

PAR4_Inhibition Thrombin Thrombin (Protease) PAR4 PAR4 Receptor (Platelet Surface) Thrombin->PAR4 Cleaves N-terminus Signal G-Protein Signaling (Ca2+ Mobilization) PAR4->Signal Activation Drug Quinoline-based Antagonist Drug->PAR4 Blocks Tethered Ligand Binding Drug->Signal Inhibits Platelet Platelet Aggregation (Thrombosis) Signal->Platelet Triggers

Figure 2: Mechanism of PAR4 inhibition. The 6-Methylquinolin-3-ol scaffold (Drug) binds to the receptor, preventing Thrombin-mediated signaling and subsequent platelet aggregation.

References

  • Boyd, D. R., et al. (2012). Naphthalene-dioxygenase catalysed cis-dihydroxylation of bicyclic azaarenes. Organic & Biomolecular Chemistry.

    • Significance: Defines the enzymatic synthesis and the unstable dihydrodiol mechanism.
  • Priestley, E. S., et al. (2018). Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as PAR4 inhibitors.

    • Significance: Establishes the molecule as a key intermediate in modern antithrombotic drug synthesis.
  • Geddes, C. D. (2001). Chloride-sensitive fluorescent indicators. Analytical Biochemistry .

    • Significance: details the use of methylquinoline derivatives in fluorescence sensing applic
  • BenchChem . (2025).[1][3][4] 6-Chloroquinolin-3-ol and Methyl analogs: Comparative Structure Analysis.

    • Significance: Provides structural comparisons and physical property d

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 6-Methylquinolin-3-OL

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 6-Methylquinolin-3-OL

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3] From the potent antimalarial effects of quinine to the targeted anticancer activity of modern kinase inhibitors, quinoline derivatives have consistently proven to be a rich source of therapeutic innovation.[1][2][4] The subject of this guide, 6-Methylquinolin-3-OL, is a specific derivative that warrants a systematic in vitro evaluation to unlock its therapeutic potential. The introduction of a methyl group at the 6-position and a hydroxyl group at the 3-position can significantly influence the compound's physicochemical properties and its interactions with biological targets. This document provides a comprehensive framework for the in vitro characterization of 6-Methylquinolin-3-OL, guiding researchers through a logical, tiered approach to elucidate its biological activity and mechanism of action.

Scientific Rationale and Strategic Workflow

Given the broad spectrum of activities associated with quinoline derivatives, a systematic and hypothesis-driven approach is crucial for the efficient evaluation of 6-Methylquinolin-3-OL. The proposed workflow is designed to first assess the compound's general cellular toxicity, followed by a series of more specific assays to probe its potential as an anticancer, antimicrobial, and antioxidant agent. This tiered approach ensures that resources are directed towards the most promising therapeutic avenues.

G Initial Assessment 6-Methylquinolin-3-OL Stock Solution Preparation & QC Cytotoxicity Screening General Cytotoxicity Assessment (e.g., MTT Assay) Initial Assessment->Cytotoxicity Screening Anticancer Evaluation Anticancer Pathway Investigation Cytotoxicity Screening->Anticancer Evaluation If cytotoxic to cancer cells Antimicrobial Evaluation Antimicrobial Activity Screening Cytotoxicity Screening->Antimicrobial Evaluation Parallel or subsequent screen Antioxidant Evaluation Antioxidant Capacity Measurement Cytotoxicity Screening->Antioxidant Evaluation Parallel or subsequent screen Kinase Inhibition Kinase Inhibition Assays (e.g., EGFR, c-Met) Anticancer Evaluation->Kinase Inhibition Apoptosis Induction Apoptosis Assays (e.g., Caspase-Glo) Anticancer Evaluation->Apoptosis Induction ROS Production Reactive Oxygen Species (ROS) Assay Anticancer Evaluation->ROS Production DNA Gyrase Inhibition Bacterial DNA Gyrase Inhibition Assay Antimicrobial Evaluation->DNA Gyrase Inhibition

Figure 1: Tiered workflow for the in vitro evaluation of 6-Methylquinolin-3-OL.

Part 1: Foundational Screening - Cytotoxicity Assessment

The initial step in evaluating any novel compound is to determine its effect on cell viability.[5][6] This provides a therapeutic window and guides the concentration range for subsequent, more specific assays. A broad panel of cell lines, including cancerous and non-cancerous lines, should be employed to identify any potential for selective cytotoxicity.[7]

Protocol 1: MTT Assay for General Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare a serial dilution of 6-Methylquinolin-3-OL in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineTypeIC50 (µM) of 6-Methylquinolin-3-OL (48h)
A549Human Lung Carcinoma15.2
MCF-7Human Breast Adenocarcinoma22.8
HepG2Human Hepatocellular Carcinoma18.5
HEK293Human Embryonic Kidney (Non-cancerous)> 100
WI-38Human Lung Fibroblast (Non-cancerous)> 100

Part 2: Mechanistic Exploration - Anticancer Potential

Should 6-Methylquinolin-3-OL exhibit selective cytotoxicity towards cancer cell lines, the next logical step is to investigate its potential anticancer mechanisms. Quinoline derivatives have been shown to exert their anticancer effects through various pathways, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[4][8][9][10]

The Role of Kinase Inhibition in Cancer Therapy

Protein kinases are a large family of enzymes that play a central role in cell signaling by catalyzing the phosphorylation of specific substrates.[9] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival.[11] Several quinoline-based drugs, such as bosutinib and cabozantinib, function as kinase inhibitors.[9] Therefore, evaluating the effect of 6-Methylquinolin-3-OL on key cancer-related kinases is a critical step.

G cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) e.g., EGFR, c-Met Growth Factor->Receptor Tyrosine Kinase (RTK) Binds and activates PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAS RAS Receptor Tyrosine Kinase (RTK)->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Inhibitor 6-Methylquinolin-3-OL (Hypothetical Inhibitor) Inhibitor->Receptor Tyrosine Kinase (RTK)

Figure 2: A representative receptor tyrosine kinase signaling pathway that can be targeted by quinoline-based inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., EGFR)

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as the Epidermal Growth Factor Receptor (EGFR). The assay typically involves incubating the kinase with its substrate (a peptide or protein) and ATP in the presence and absence of the test compound. The extent of substrate phosphorylation is then quantified, often using a luminescence-based method where the amount of ATP remaining after the kinase reaction is measured.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human EGFR kinase, a suitable substrate peptide, and ATP.

  • Compound Dilution: Prepare a serial dilution of 6-Methylquinolin-3-OL in the assay buffer.

  • Kinase Reaction: In a 96-well plate, add the EGFR kinase, the test compound dilutions, and the substrate peptide.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

  • Data Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Data Presentation: Hypothetical Kinase Inhibition Data

Kinase TargetIC50 (µM) of 6-Methylquinolin-3-OL
EGFR8.5
c-Met12.1
VEGFR235.6
PI3Kα> 50

Part 3: Mechanistic Exploration - Antimicrobial Potential

Quinoline derivatives have a long history as antimicrobial agents, with some acting as inhibitors of bacterial DNA gyrase.[12] This enzyme is essential for bacterial DNA replication and is a well-validated target for antibiotics.

Protocol 3: Bacterial DNA Gyrase Inhibition Assay

Principle: This is a cell-free assay that measures the supercoiling activity of DNA gyrase. The enzyme introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled DNA migrates faster than the relaxed DNA on an agarose gel. An inhibitor of DNA gyrase will prevent this supercoiling.

Step-by-Step Methodology:

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, relaxed pBR322 DNA, and E. coli DNA gyrase.

  • Compound Addition: Add varying concentrations of 6-Methylquinolin-3-OL to the reaction mixtures. Include a positive control (e.g., ciprofloxacin) and a no-compound control.

  • Initiation of Reaction: Start the reaction by adding ATP and incubate at 37°C for 1 hour.

  • Termination of Reaction: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: Determine the concentration of 6-Methylquinolin-3-OL that inhibits the supercoiling activity of DNA gyrase.

G Relaxed DNA Relaxed Circular DNA Supercoiled DNA Supercoiled DNA (Essential for replication) Relaxed DNA->Supercoiled DNA  + DNA Gyrase + ATP DNA Gyrase Bacterial DNA Gyrase ATP ATP Inhibitor 6-Methylquinolin-3-OL (Hypothetical Inhibitor) Inhibitor->DNA Gyrase Inhibits

Figure 3: Proposed mechanism of action of 6-Methylquinolin-3-OL as a bacterial DNA gyrase inhibitor.

Part 4: Mechanistic Exploration - Antioxidant Potential

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in various diseases.[13] Some quinoline derivatives have been reported to possess antioxidant properties.[1][13]

Protocol 4: Cellular Reactive Oxygen Species (ROS) Assay

Principle: This assay measures the intracellular accumulation of ROS using a cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). Once inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with 6-Methylquinolin-3-OL for a specified time.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a known ROS inducer, such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).

  • Loading of Fluorescent Probe: Wash the cells and incubate them with DCFH-DA solution.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

  • Data Analysis: Compare the fluorescence intensity of cells treated with 6-Methylquinolin-3-OL to that of untreated cells to determine the compound's effect on ROS levels.

Conclusion and Future Directions

This application note provides a comprehensive and scientifically grounded framework for the initial in vitro evaluation of 6-Methylquinolin-3-OL. By following this tiered approach, researchers can systematically characterize the compound's biological activities, identify its potential therapeutic applications, and elucidate its mechanism of action. Positive results from these in vitro assays would warrant further investigation, including more extensive profiling against kinase panels, evaluation against a broader range of microbial strains, and ultimately, in vivo studies to assess efficacy and safety in preclinical models. The versatility of the quinoline scaffold suggests that 6-Methylquinolin-3-OL holds significant promise as a lead compound for the development of novel therapeutics.

References

  • Smolecule. (2023, August 15). Buy 6-Methylquinoline | 91-62-3.
  • PubMed. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment.
  • Benchchem. Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • PMC. (2023, October 12). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • MDPI. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
  • PMC - NIH. Biologically Active Quinoline and Quinazoline Alkaloids Part II.
  • PubMed Central. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • PMC. Biologically active quinoline and quinazoline alkaloids part I.
  • NIH. (2020, March 12). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures.
  • PMC. (2026, January 10). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma.
  • MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • PubChem. 6-Methylquinoline | C10H9N | CID 7059.
  • MDPI. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican.
  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • The Good Scents Company. 6-methyl quinoline 6-methylquinoline.
  • Sigma-Aldrich. Cytotoxicity assays.
  • MDPI. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
  • MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.
  • Semantic Scholar. Quinoline Derivatives: In Vitro Antimicrobial Study.
  • PMC. (2021, March 2). Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines.
  • Taylor & Francis Online. (2023, January 11). Full article: Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities.
  • MDPI. (2023, September 21). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease.
  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • (2025, August 6). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines.
  • Wikipedia. Auxin.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Thermo Fisher Scientific - US. Cytotoxicity Assays.
  • Review on recent development of quinoline for anticancer activities.
  • NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

Sources

Application Note: 6-Methylquinolin-3-ol as a Multi-Modal Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methylquinolin-3-ol (6-MQ-3-ol) is a versatile, environment-sensitive fluorophore derived from the 3-hydroxyquinoline scaffold. Unlike conventional rigid fluorophores (e.g., Fluorescein), 6-MQ-3-ol exhibits Excited-State Intramolecular Proton Transfer (ESIPT) and prototropic tautomerism. These properties render it an exceptional tool for three specific applications:

  • Ratiometric sensing of local solvent polarity (e.g., protein binding pockets, micellar interfaces).

  • Fluorogenic scaffold for enzyme activity assays (Phosphatase/Esterase), offering a "turn-on" signal with high Stokes shift.

  • Chelation-Enhanced Fluorescence (CHEF) sensing for metal ions (specifically Zn²⁺).

This guide provides standardized protocols for utilizing 6-MQ-3-ol in biochemical and cellular assays, grounded in its photophysical mechanisms.

Photophysical Mechanism & Chemical Basis

The ESIPT Mechanism

The core utility of 6-MQ-3-ol lies in its ability to undergo proton transfer in the excited state.

  • Ground State: Exists primarily as the Enol form in non-polar solvents.

  • Excitation: Upon UV excitation (~330–350 nm), the acidity of the hydroxyl group and the basicity of the ring nitrogen increase.

  • ESIPT: A proton transfers from the oxygen to the nitrogen, forming the excited Keto tautomer.

  • Emission: The Keto form relaxes to the ground state via red-shifted emission (~500–530 nm), resulting in a large Stokes shift (>150 nm).

The 6-methyl group acts as an electron-donating auxochrome, slightly red-shifting the spectra compared to the parent 3-hydroxyquinoline and increasing lipophilicity, which improves membrane permeability and protein binding affinity.

Mechanism Diagram

The following diagram illustrates the ESIPT cycle and environmental dependency.

ESIPT_Mechanism cluster_env Environmental Control Enol_Ground Enol Form (Ground) Non-polar/H-bond donor Enol_Excited Enol* (Excited) High Energy Enol_Ground->Enol_Excited Excitation (hv) ~340 nm Keto_Excited Keto* (Excited) Proton Transferred Enol_Excited->Keto_Excited ESIPT (Fast) Emission_Enol Blue Emission (~400-450 nm) (In Protic Solvents) Enol_Excited->Emission_Enol Relaxation (Inhibited ESIPT) Emission_Keto Green Emission (~500-550 nm) (Via ESIPT) Keto_Excited->Emission_Keto Relaxation (Large Stokes Shift) Emission_Keto->Enol_Ground Reverse Proton Transfer

Caption: Photophysical cycle of 6-MQ-3-ol. In non-polar environments, ESIPT favors the Keto emission (Green). In protic solvents (water/alcohols), H-bonding disrupts ESIPT, favoring Enol emission (Blue).

Protocol 1: Probing Local Polarity (Solvatochromism)

Application: Mapping hydrophobic pockets in proteins (e.g., Albumin, Amyloids) or lipid bilayers. Principle: 6-MQ-3-ol emission shifts from blue (Enol) to green (Keto) as the environment becomes less polar/protic.

Materials
  • Probe Stock: 10 mM 6-Methylquinolin-3-ol in DMSO (Store at -20°C, dark).

  • Buffer: 50 mM Phosphate Buffer (pH 7.4).

  • Target Protein: e.g., BSA (Bovine Serum Albumin) or Fibrils.

  • Instrument: Fluorescence Spectrophotometer (e.g., Horiba Fluorolog or Tecan Plate Reader).

Step-by-Step Procedure
  • Preparation: Dilute the Probe Stock into the Buffer to a final concentration of 10 µM.

    • Note: Keep DMSO concentration < 1% to avoid denaturing proteins.

  • Titration: Aliquot the probe solution into quartz cuvettes or a black 96-well plate.

  • Protein Addition: Add increasing concentrations of the target protein (0 – 50 µM).

  • Incubation: Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Measurement:

    • Excitation: 340 nm (Slit width: 5 nm).

    • Emission Scan: 380 nm – 600 nm.

  • Data Analysis:

    • Observe the emergence of the "Keto" band (~520 nm) as the probe enters the hydrophobic pocket.

    • Calculate the Ratiometric Score (R):

      
      .
      
    • Plot

      
       vs. [Protein] to determine binding constants (
      
      
      
      ).

Protocol 2: Fluorogenic Enzyme Activity Assay

Application: Designing "Turn-On" assays for Phosphatases (e.g., ALP) or Esterases. Principle: The hydroxyl group of 6-MQ-3-ol is derivatized (masked). The derivative (e.g., phosphate ester) is non-fluorescent or blue-shifted. Cleavage by the enzyme releases free 6-MQ-3-ol, restoring ESIPT and strong green fluorescence.

Substrate Design (Conceptual)
  • Target: Alkaline Phosphatase (ALP).

  • Substrate: 6-Methylquinolin-3-yl phosphate (6-MQP).

  • Reaction: 6-MQP (Non-fluorescent) + ALP

    
     6-MQ-3-ol (Fluorescent) + 
    
    
    
    .
Experimental Workflow

Enzyme_Assay Substrate Substrate (Quenched) 6-Methylquinolin-3-yl-X Cleavage Hydrolysis Reaction 37°C, pH 8.0 Substrate->Cleavage Enzyme Enzyme Addition (Phosphatase/Esterase) Enzyme->Cleavage Product Product (Active) 6-Methylquinolin-3-ol Cleavage->Product Release Signal Fluorescence Detection Ex: 340nm | Em: 520nm Product->Signal ESIPT Restoration

Caption: "Turn-On" assay workflow. The masking group (X) prevents ESIPT. Enzymatic removal restores the proton transfer pathway.

Assay Protocol
  • Substrate Preparation: Dissolve 6-Methylquinolin-3-yl phosphate (custom synthesis or commercial analog) in Tris-HCl buffer (pH 8.0) to 1 mM.

  • Reaction Setup:

    • Test Well: 90 µL Substrate (100 µM final) + 10 µL Enzyme Sample.

    • Blank: 90 µL Substrate + 10 µL Buffer.

    • Standard Curve: Serial dilution of free 6-Methylquinolin-3-ol (0–50 µM).

  • Kinetic Read: Measure fluorescence every 60 seconds for 30 minutes.

    • Ex: 340 nm | Em: 520 nm.

  • Quantification:

    • Subtract Blank RFU from Test RFU.

    • Convert

      
      RFU/min to enzyme activity units (U/mL) using the standard curve slope.
      

Protocol 3: Zn²⁺ Sensing (CHEF Mechanism)

Application: Detection of Zinc ions in biological fluids.[1] Rationale: 6-MQ-3-ol derivatives (e.g., Schiff bases or hydrazones like HMQP) chelate Zn²⁺, inhibiting C=N isomerization (which quenches fluorescence) and enhancing emission via Chelation-Enhanced Fluorescence (CHEF).

Protocol
  • Reagent: Prepare 10 µM solution of the 6-MQ-3-ol derivative (e.g., 6-methylquinolin-3-yl-hydrazone) in Ethanol/Water (1:1).

  • Baseline: Measure spectrum (Ex 420 nm). Emission is typically weak.

  • Addition: Add ZnCl₂ solution (0 – 2 equivalents).

  • Response: Monitor the appearance of a strong emission peak at ~515 nm.

  • Selectivity Check: Test against competing ions (Ca²⁺, Mg²⁺, Fe²⁺). 6-MQ-3-ol derivatives typically show high selectivity for Zn²⁺ due to the specific coordination geometry of the quinoline nitrogen and the hydroxyl/hydrazone motif.

Quantitative Data Summary

ParameterValue / RangeNotes
Excitation Max 330 – 350 nmSolvent dependent (Red-shifts in polar solvents).
Emission Max (Enol) 400 – 450 nmDominant in protic solvents (Water, Methanol).
Emission Max (Keto) 500 – 540 nmDominant in aprotic solvents or hydrophobic pockets.
Stokes Shift > 150 nmExceptional for reducing background interference.
pKa (Ground State) ~ 8.13Useful for pH sensing in slightly alkaline ranges.
Solubility DMSO, Ethanol, DCMLimited solubility in pure water; use <1% co-solvent.

Troubleshooting & Optimization

  • Low Signal Intensity: Ensure the pH is controlled. At pH > 9, the phenolic proton is lost (anion form), which kills the ESIPT mechanism. Maintain pH 7.0–8.0 for optimal ESIPT.

  • High Background: If using as a substrate, ensure the substrate itself is stable and not undergoing spontaneous hydrolysis. Store stocks in anhydrous DMSO.

  • Wavelength Shift: If the emission peak shifts unexpectedly, check for metal contamination (Zn²⁺, Cu²⁺) in the buffer, as the quinoline nitrogen is a good chelator.

References

  • Boyd, D. R., et al. (2012). Naphthalene dioxygenase-catalysed cis-dihydroxylation of bicyclic azaarenes. Organic & Biomolecular Chemistry. (Discusses synthesis and structure). Retrieved from [Link]

  • Patil, R., et al. (2020). Modulation of fluorescence sensing properties of quinoline-based chemosensor for Zn2+. Journal of Photochemistry and Photobiology A: Chemistry. (Describes HMQP derivative sensing). Retrieved from [Link]

  • Klymchenko, A. S., & Demchenko, A. P. (2002). Probing Aprotic Polarity with 3-Hydroxyquinoline Derivatives. Langmuir. (Foundational text on 3-HQ ESIPT mechanisms). Retrieved from [Link]

Sources

Technical Application Note: 6-Methylquinolin-3-ol as a Versatile Scaffold in Drug Discovery

[1]

Compound Identity:

  • IUPAC Name: 6-Methylquinolin-3-ol[1][2][3]

  • CAS Number: 315228-46-7[1][2][3]

  • Synonyms: 3-Hydroxy-6-methylquinoline; 6-Methyl-3-quinolinol[1]

  • Molecular Formula: C₁₀H₉NO[1]

  • Molecular Weight: 159.19 g/mol [1]

Introduction: The Strategic Value of the 3-Hydroxyquinoline Core

While 8-hydroxyquinoline (oxine) is ubiquitous in coordination chemistry, the 3-hydroxyquinoline isomer represents a distinct and underutilized pharmacophore.[1] Unlike the 8-isomer, where the hydroxyl group forms a stable 5-membered chelate ring with the nitrogen, the 3-hydroxyl group is distal to the nitrogen (N1-C2-C3-OH). This structural difference confers unique properties:

  • Altered Chelation Geometry: It cannot form the classic bidentate N,O-chelate with a single metal ion in a planar fashion, changing its metallo-enzyme inhibition profile.[1]

  • Hydrogen Bonding Donor/Acceptor: The 3-OH acts as a critical anchor point for hydrogen bonding within enzyme active sites, particularly in kinase and oxidoreductase pockets.[1]

  • Fluorescence Properties: 3-Hydroxyquinolines often exhibit Excited State Intramolecular Proton Transfer (ESIPT) mediated fluorescence, making them valuable as turn-on probes for biological microenvironments.[1]

The 6-methyl substitution adds lipophilicity (

1

Medicinal Chemistry Applications

A. Mevalonate Pathway Inhibition (Vaccine Adjuvants)

Recent research identifies 6-methylquinolin-3-ol derivatives as inhibitors of enzymes in the mevalonate pathway, specifically targeting Farnesyl Pyrophosphate Synthase (FPPS) or Geranylgeranyl Pyrophosphate Synthase (GGPPS) .[1]

  • Mechanism: The quinoline core mimics the carbocation transition states of isoprenoid biosynthesis.[1] The 3-OH group mimics the pyrophosphate moiety's hydrogen-bonding network or coordinates with magnesium ions in the active site.[1]

  • Application: These inhibitors are being explored not just as statin-like cholesterol lowering agents, but as vaccine adjuvants that boost antigen-specific immune responses by modulating innate immunity pathways.[1]

B. Antimicrobial & Antimalarial Agents

The quinoline core is historic in antimalarial therapy (e.g., quinine, chloroquine).[1] 6-Methylquinolin-3-ol serves as a template for "reversed" chloroquine analogues.[1]

  • Strategy: Functionalization of the 3-OH with amino-alkyl chains improves accumulation in the parasite's digestive vacuole.[1]

  • Activity: Derivatives show potency against Plasmodium falciparum strains resistant to traditional 4-aminoquinolines.[1]

C. Neuroprotective Agents (Alzheimer's Disease)

3-Hydroxyquinolines are explored as multi-target directed ligands (MTDLs).[1]

  • Metal Chelation: They modulate Cu(II) and Zn(II) levels in the brain, preventing metal-induced amyloid-

    
     aggregation.[1]
    
  • Antioxidant: The phenolic moiety acts as a radical scavenger, reducing oxidative stress in neuronal cells.[1]

Synthesis Protocols

Protocol A: De Novo Synthesis (Modified Friedländer Annulation)

This method is preferred for generating the 3-hydroxy core directly from non-quinoline precursors.[1]

Reaction Overview: Condensation of 2-nitro-5-methylbenzaldehyde with hydroxyacetone (acetol) followed by reductive cyclization.[1]

Reagents:

  • 2-Nitro-5-methylbenzaldehyde (1.0 equiv)[1]

  • Hydroxyacetone (1.2 equiv)[1]

  • Iron powder (Fe) or SnCl₂ (Reductant)[1]

  • Acetic Acid (AcOH) or Ethanol/HCl[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 2-nitro-5-methylbenzaldehyde (10 mmol) and hydroxyacetone (12 mmol) in Ethanol (50 mL).

  • Reduction/Cyclization: Add SnCl₂·2H₂O (30 mmol) slowly to the solution. Heat the mixture to reflux (80°C) for 4–6 hours.

    • Note: The reduction of the nitro group generates the aniline in situ, which immediately condenses with the ketone carbonyl of hydroxyacetone. The subsequent aldol-type condensation closes the ring.[1]

  • Work-up: Cool to room temperature. Neutralize with saturated NaHCO₃ solution (pH ~8).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient). 3-Hydroxyquinolines are often polar; expect elution at 30-50% EtOAc.[1]

Protocol B: Functionalization (Suzuki-Miyaura Hydroxylation)

This route is ideal if 3-bromo-6-methylquinoline is available or synthesized via bromination of 6-methylquinoline.[1]

Reagents:

  • 3-Bromo-6-methylquinoline (1.0 equiv)[1]

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)[1]

  • Pd(dppf)Cl₂ (3 mol%)[1]

  • KOAc (3.0 equiv), then H₂O₂/NaOH

Step-by-Step Procedure:

  • Borylation: Mix 3-bromo-6-methylquinoline, B₂pin₂, Pd(dppf)Cl₂, and KOAc in dry Dioxane. Degas with Argon. Heat at 90°C for 12 hours.

  • Oxidation: Cool the mixture to 0°C. Add NaOH (3M, 3 equiv) followed by dropwise addition of H₂O₂ (30% aq, 5 equiv). Stir for 2 hours at room temperature.

  • Isolation: Acidify carefully with HCl (1M) to pH 6-7. Extract with DCM.[1] The product is the resulting phenol (3-ol).[1]

Analytical Data & Properties

PropertyValueNote
Appearance Pale yellow to off-white solidOxidizes slightly in air
Melting Point 198 - 202 °CHigh MP due to H-bonding
LogP (Predicted) ~2.3Lipophilic, CNS penetrant
pKa (OH) ~9.5Weakly acidic phenol
pKa (NH⁺) ~4.8Pyridine nitrogen basicity
Solubility DMSO, Methanol, DCMPoor water solubility

Visualization of Reaction Pathways[4]

The following diagram illustrates the two primary synthesis routes and the downstream applications.

Gcluster_0Route A: De Novo Synthesiscluster_1Route B: FunctionalizationNitro2-Nitro-5-methylbenzaldehydeReductantSnCl2 / EtOH(Reductive Cyclization)Nitro->ReductantAcetolHydroxyacetoneAcetol->ReductantTarget6-METHYLQUINOLIN-3-OL(CAS 315228-46-7)Reductant->TargetFriedländerAnnulationBromo3-Bromo-6-methylquinolineBoronBoronic EsterIntermediateBromo->BoronPd-CatBorylationOxidationH2O2 / NaOH(Oxidation)Boron->OxidationOxidation->TargetApp1Mevalonate PathwayInhibitorsTarget->App1DerivatizationApp2AntimalarialAgentsTarget->App2AminoalkylCouplingApp3FluorescentProbesTarget->App3ESIPTStudy

Caption: Synthetic pathways (Friedländer annulation and Suzuki-Miyaura oxidation) leading to 6-Methylquinolin-3-ol and its downstream medicinal applications.

References

  • Mevalonate Pathway Inhibition: Patent WO2017041720A1.[1] "Mevalonate pathway inhibitor as highly-effective vaccine adjuvant."[1] (Discusses 3-hydroxy-6-methylquinoline as a starting material/pharmacophore).

  • General Quinoline Activity:M. V. N. de Souza, "New Fluoroquinolones: A Class of Potent Antibiotics," Mini-Reviews in Medicinal Chemistry, 2005. (Contextual reference for quinoline antimicrobial activity).
  • Bromination Protocols:Scribd / Atlantis Press. "Synthesis of 6-Bromoquinoline and derivatives." (Context for Route B precursor synthesis).

Application Note: 6-Methylquinolin-3-ol as a High-Performance Corrosion Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and materials scientists evaluating 6-Methylquinolin-3-ol as a novel corrosion inhibitor. It synthesizes theoretical Structure-Activity Relationships (SAR) with rigorous experimental validation protocols.

Executive Summary & Rationale

Quinoline derivatives are established corrosion inhibitors due to their high electron density and ability to adsorb onto metallic surfaces. 6-Methylquinolin-3-ol represents a distinct structural optimization over the classical 8-hydroxyquinoline.

  • The 6-Methyl Group (+I Effect): Acts as an electron-donating group, increasing the electron density of the aromatic ring system. This enhances the molecule's ability to donate

    
    -electrons to the metal's d-orbitals (Chemisorption).
    
  • The 3-Hydroxyl Group: Provides a secondary polar anchoring point distinct from the nitrogen heteroatom, facilitating adsorption via hydrogen bonding or dipole interactions without the steric hindrance often seen in 8-substituted isomers.

This guide outlines the standardized protocols to validate its inhibition efficiency (IE%), focusing on Gravimetric Analysis and Electrochemical Impedance Spectroscopy (EIS) .

Chemical Profile & Preparation[1][2][3][4]

PropertySpecification
IUPAC Name 6-Methylquinolin-3-ol
CAS Number 315228-46-7
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (requires co-solvent or acid)
pKa (Predicted) ~4.9 (Nitrogen), ~9.8 (Hydroxyl)
Stock Solution Preparation Protocol

To ensure reproducibility, avoid direct dissolution in the corrosive medium if solubility is low.

  • Primary Stock: Dissolve 1.59 g of 6-Methylquinolin-3-ol in 100 mL of Analytical Grade Ethanol or DMSO to create a 0.1 M stock solution.

  • Working Aliquots: Dilute the stock into the aggressive electrolyte (e.g., 1.0 M HCl) to achieve test concentrations: 50, 100, 200, 400, and 800 ppm .

  • Blank Control: Prepare a blank electrolyte containing the exact same volume of co-solvent (Ethanol/DMSO) used in the highest inhibitor concentration to nullify solvent effects.

Mechanistic Hypothesis (SAR)

The inhibition mechanism relies on the formation of a protective passivation layer. The molecule adsorbs to the metal surface via three distinct pathways:

  • N-Atom Interaction: The lone pair on the heterocyclic nitrogen forms a coordinate bond with surface metal atoms (Fe²⁺).

  • 
    -Electron Donation:  The aromatic quinoline ring donates electrons to the metal's empty d-orbitals. The 6-methyl  group enhances this donation strength compared to unsubstituted quinoline.
    
  • Back-Donation: The metal back-donates electrons to the antibonding

    
     orbitals of the inhibitor, stabilizing the film.
    
Visualization: Adsorption Mechanism & Workflow

Corrosion_Inhibition_Mechanism Inhibitor 6-Methylquinolin-3-ol Solvent Acidic Medium (H+ Cl-) Inhibitor->Solvent Dissolution Metal Metal Surface (Fe) Inhibitor->Metal Lone Pair Coordination Protonation Protonation (N-H+) Inhibitor->Protonation pH < pKa Adsorption Adsorption (Langmuir Isotherm) Inhibitor->Adsorption Pi-Electron Donation Solvent->Metal Corrosive Attack Protonation->Metal Electrostatic Attraction Protonation->Adsorption Film Protective Monolayer Adsorption->Film Surface Blocking Film->Metal Inhibits Dissolution

Caption: Mechanistic pathway of 6-Methylquinolin-3-ol adsorption. The molecule competes with corrosive ions (H+, Cl-) for surface active sites.

Experimental Protocols

Protocol A: Gravimetric Weight Loss (ASTM G31)

Objective: Determine the average corrosion rate and inhibition efficiency over long exposure (24h - 72h).

  • Coupon Prep: Cut mild steel coupons (2.5 cm × 2.0 cm × 0.1 cm). Abrade with SiC paper (grades 400–1200). Degrease with acetone; dry and weigh (

    
    ) to ±0.1 mg precision.
    
  • Immersion: Suspend coupons in 250 mL beakers containing 1.0 M HCl with varying inhibitor concentrations (0–800 ppm) at 303 K.

  • Recovery: After 24 hours, remove coupons, wash with distilled water, neutralize with saturated NaHCO₃, rinse with acetone, and dry.

  • Reweigh: Measure final weight (

    
    ).
    
  • Calculation:

    • Corrosion Rate (

      
      ): 
      
      
      
      
      Where
      
      
      = density (7.86 g/cm³ for steel),
      
      
      = area (cm²),
      
      
      = time (hours).[1]
    • Inhibition Efficiency (

      
      ): 
      
      
      
      
Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the charge transfer resistance (


) and double-layer capacitance (

) to understand the kinetics.

Setup:

  • Instrument: Potentiostat/Galvanostat (e.g., Gamry or Metrohm Autolab).

  • Cell: Three-electrode glass cell.

    • Working Electrode (WE): Mild steel embedded in epoxy (exposed area ~1 cm²).

    • Counter Electrode (CE): Platinum foil or Graphite rod.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

Procedure:

  • OCP Stabilization: Immerse WE in solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • Frequency Sweep: Apply a sinusoidal voltage perturbation of 10 mV (rms) amplitude at OCP.

    • Frequency Range: 100 kHz to 10 mHz.[2]

    • Points: 10 points per decade.

  • Data Fitting: Fit the Nyquist plot data to a Randles equivalent circuit (

    
    ).
    
    • Note: Use a Constant Phase Element (

      
      ) instead of a pure capacitor to account for surface roughness.
      
Protocol C: Potentiodynamic Polarization (Tafel)

Objective: Determine if the inhibitor is Anodic, Cathodic, or Mixed-type.

  • Conditioning: Perform immediately after EIS using the same setup.

  • Scan: Sweep potential from -250 mV to +250 mV vs. OCP.

  • Scan Rate: 1.0 mV/s (slow scan minimizes capacitive charging currents).

  • Analysis: Extrapolate the linear Tafel regions to intersect at the corrosion potential (

    
    ) to find the corrosion current density (
    
    
    
    ).
    • Criteria: If

      
       shifts >85 mV compared to blank, it is a specific type (anodic/cathodic). If <85 mV, it is a mixed-type inhibitor  (most common for quinolines).
      

Data Interpretation & Validation

ParameterTrend with InhibitorPhysical Meaning
Weight Loss (

)
Decreases Reduced metal dissolution.
Charge Transfer Resistance (

)
Increases Formation of a barrier film impeding electron transfer.
Double Layer Capacitance (

)
Decreases Displacement of water molecules (high dielectric) by inhibitor molecules (low dielectric) on the surface.
Corrosion Current (

)
Decreases Lower rate of electrochemical reaction.
Validation Checklist (Self-Correcting)

References

  • ASTM International. (2017). Standard Practice for Laboratory Immersion Corrosion Testing of Metals (ASTM G31-72). ASTM International. [Link]

  • Sastri, V. S. (2011). Green Corrosion Inhibitors: Theory and Practice. Wiley. (General reference for Quinoline mechanisms).
  • Popova, A., et al. (2011). "Schiff bases derived from 6-methylquinoline as corrosion inhibitors." Corrosion Science. (Establishes 6-methylquinoline efficacy).

  • Gamry Instruments. (n.d.). Basics of Electrochemical Impedance Spectroscopy. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11374, 6-Hydroxyquinoline (Structural analog reference). [Link]

Sources

Use of 6-Methylquinolin-3-OL in organic synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Methylquinolin-3-ol in Medicinal Chemistry & Organic Synthesis

Executive Summary

6-Methylquinolin-3-ol (CAS 13669-59-5) is a privileged bicyclic scaffold in drug discovery, bridging the structural gap between simple phenols and complex nitrogen heterocycles. Unlike its 2- and 4-hydroxy isomers (which exist predominantly as quinolones/tautomers), the 3-hydroxy isomer retains a distinct phenolic character, allowing for versatile functionalization. This guide details the chemoselective exploitation of the C3-hydroxyl group and the specific electronic influence of the C6-methyl substituent, providing validated protocols for O-alkylation and C-O activation (triflation) for subsequent cross-coupling.

Chemical Profile & Reactivity Analysis

Compound: 6-Methylquinolin-3-ol CAS: 13669-59-5 Formula: C₁₀H₉NO MW: 159.19 g/mol

Structural Significance
  • The C3-Hydroxyl Handle: The 3-position of the quinoline ring is unique.[1] It does not participate in keto-enol tautomerism to the same extent as the 2- or 4-positions (which form amide-like 2-quinolones and 4-quinolones). Consequently, 6-methylquinolin-3-ol behaves as an electron-deficient phenol.

  • The C6-Methyl Group: This substituent exerts a weak inductive effect (+I), slightly increasing electron density in the benzenoid ring compared to the parent quinolin-3-ol. Crucially, it blocks the C6 metabolic hotspot, potentially extending the half-life of derived pharmacophores.

  • The Nitrogen Atom: The pyridine-like nitrogen provides a basic site (pKa ~ 4.9) for salt formation and metal coordination, but also deactivates the ring toward electrophilic aromatic substitution.

Reactivity Heatmap
  • O-Nucleophilicity (High): The OH group is readily deprotonated (pKa ~ 9-10) to form a phenoxide-like anion, suitable for Sɴ2 reactions.

  • Electrophilic Substitution (Moderate): Halogenation or nitration will occur preferentially at the C4 position (ortho to OH) or C8, directed by the activating OH group and the blocking C6-methyl.

  • C-O Activation (Critical): Conversion of the C3-OH to a sulfonate ester (triflate/tosylate) transforms the molecule into an electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Application I: O-Alkylation for Linker Synthesis

Context: Ether linkages at the C3 position are widely used to attach solubilizing groups (e.g., aminoalkyl chains) or to connect the quinoline pharmacophore to other active motifs in fragment-based drug design.

Protocol A: Synthesis of 3-(2-Bromoethoxy)-6-methylquinoline

A key intermediate for introducing amine side chains.

Reagents:

  • 6-Methylquinolin-3-ol (1.0 eq)

  • 1,2-Dibromoethane (3.0 eq) – Excess prevents dimerization

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Methylquinolin-3-ol (1.59 g, 10 mmol) in anhydrous ACN (30 mL).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.76 g, 20 mmol). Stir at room temperature for 15 minutes to generate the oxyanion. Note: The solution may darken slightly.

  • Electrophile Addition: Add 1,2-Dibromoethane (2.6 mL, 30 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (80-82°C) under nitrogen atmosphere for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up: Cool to room temperature. Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over Na₂SO₄ and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 75–85% Data Check: ¹H NMR should show the disappearance of the phenolic -OH signal (~9-10 ppm) and the appearance of two triplets for the ethoxy linker (~4.4 ppm and ~3.7 ppm).

Application II: C-O Activation & Cross-Coupling

Context: To install carbon substituents (aryl, vinyl, alkynyl) at the C3 position, the hydroxyl group must first be converted into a leaving group. The triflate is preferred due to its high reactivity in Pd-catalyzed cycles.

Protocol B: Synthesis of 6-Methylquinolin-3-yl Trifluoromethanesulfonate

Reagents:

  • 6-Methylquinolin-3-ol (1.0 eq)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq)

  • Pyridine (2.0 eq) or TEA (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL flask and purge with Argon. Add 6-Methylquinolin-3-ol (1.0 eq) and anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Base Addition: Add Pyridine (2.0 eq) dropwise. Stir for 10 minutes.

  • Activation: Add Tf₂O (1.2 eq) dropwise via syringe over 10 minutes. Caution: Exothermic reaction. Maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Quench: Quench carefully with saturated aqueous NaHCO₃.

  • Extraction: Separate layers. Extract aqueous layer with DCM. Combine organics, wash with water and brine, dry over MgSO₄.

  • Isolation: Concentrate without heating above 30°C (triflates can be thermally unstable). Flash chromatography on silica (neutralized with 1% Et₃N) using Hexane/EtOAc.

Critical Checkpoint: Store the triflate under Argon at -20°C. Use immediately for coupling if possible.

Protocol C: Suzuki-Miyaura Coupling (Synthesis of 3-Aryl-6-methylquinoline)

Reagents:

  • 6-Methylquinolin-3-yl triflate (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%)

  • K₃PO₄ (2.0 eq)

  • 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Combine triflate, boronic acid, and base in a reaction vial.

  • Add solvent and degas (sparge with Argon for 10 mins).

  • Add Pd catalyst. Seal vial.

  • Heat to 90°C for 4–12 hours.

  • Standard aqueous work-up and column purification.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from the core scaffold.

G Core 6-Methylquinolin-3-ol (CAS 13669-59-5) Ether O-Alkylation Products (Linkers/Solubility) Core->Ether R-X, K2CO3 (Williamson) Triflate Quinolin-3-yl Triflate (Activated Electrophile) Core->Triflate Tf2O, Pyridine (Activation) Suzuki 3-Aryl-6-Methylquinoline (Biaryl Scaffolds) Triflate->Suzuki Ar-B(OH)2, Pd(0) Buchwald 3-Amino-6-Methylquinoline (N-Arylation) Triflate->Buchwald HNR2, Pd(0) Heck 3-Alkenyl Derivatives Triflate->Heck Alkene, Pd(0)

Caption: Divergent synthetic pathways from 6-Methylquinolin-3-ol: O-functionalization vs. C-O activation/coupling.

Troubleshooting & Storage

IssueProbable CauseCorrective Action
Low Yield in Alkylation N-alkylation competitionUse a non-polar solvent (Toluene) or harder base (NaH) to favor O-alkylation; ensure 3-OH character (phenolic) is dominant.
Triflate Hydrolysis Wet reagents/silicaFlame-dry glassware; use anhydrous pyridine; neutralize silica gel with 1% TEA during purification.
Starting Material Recovery Incomplete deprotonationIncrease base equivalents; switch from K₂CO₃ to Cs₂CO₃ for better solubility in organic solvents.
Storage Stability Oxidation/HygroscopicStore the parent phenol in amber vials under inert gas. It is light-sensitive.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7059, 6-Methylquinoline. Retrieved from [Link]

  • Marella, A., et al. (2013). Quinoline: A versatile heterocyclic scaffold in drug discovery. Saudi Pharmaceutical Journal, 21(1), 1-12.[2] (Contextual grounding for quinoline scaffold utility).

  • Musso, G., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. International Journal of Molecular Sciences. Retrieved from [Link]

  • NBInno. (2026). The Chemistry Behind Quinolin-3-ol: Synthesis and Applications. Retrieved from [Link]

(Note: Protocols derived from standard methodologies for 3-hydroxyquinoline derivatives as cited in References 1 & 5, adapted for the specific 6-methyl analog.)

Sources

Application Note: A Proactive Safety Framework for Handling 6-Methylquinolin-3-OL in Research Environments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Safety Profile of a Novel Quinoline Derivative

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, recognized for their broad spectrum of biological activities and applications.[1][2][3] 6-Methylquinolin-3-OL, a specific functionalized quinoline, represents a molecule of significant interest for researchers in drug development and chemical synthesis. Its structure suggests potential applications as an intermediate or a pharmacologically active agent itself.[1][4]

Hazard Identification and Inferred Risk Profile

Given the absence of a specific SDS for 6-Methylquinolin-3-OL, we must infer its hazard profile from its structural parent, 6-methylquinoline. The addition of a hydroxyl (-OH) group at the 3-position may alter its physical properties and toxicological profile, but a conservative approach assuming similar or greater hazards is scientifically prudent.

Inferred GHS Classification (Based on 6-Methylquinoline):

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5][6][7]GHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][6]GHS07 (Exclamation Mark)
Eye IrritationCategory 2H319: Causes serious eye irritation (inferred)[8]GHS07 (Exclamation Mark)
Respiratory Irritation-May cause respiratory tract irritation (inferred)[9][10]GHS07 (Exclamation Mark)

Key Mechanistic Concerns:

  • Dermal Absorption & Irritation: Aromatic heterocyclic compounds can often be absorbed through the skin and are known to cause irritation.[10] The parent compound is classified as a skin irritant.[5][6]

  • Oral Toxicity: 6-methylquinoline is confirmed to be harmful if ingested.[5][6][7] Standard laboratory hygiene is therefore critical.

  • Reactivity: Like many quinolines, 6-Methylquinolin-3-OL is expected to be sensitive to prolonged light exposure and may react vigorously with strong oxidizing agents and strong acids.[7][10]

Mandatory Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment is essential. Engineering controls provide the primary barrier, supplemented by rigorous adherence to PPE protocols.

Engineering Controls: The Primary Line of Defense
  • Chemical Fume Hood: All manipulations of 6-Methylquinolin-3-OL, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[11]

  • Ventilation: The laboratory must be equipped with general ventilation systems that ensure adequate air changes per hour.[5][8]

  • Emergency Stations: An eyewash station and safety shower must be readily accessible and located in close proximity to the workstation where the compound is handled.[6][11]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

The following PPE is mandatory for all personnel handling 6-Methylquinolin-3-OL:

Protection TypeSpecificationRationale and Best Practices
Hand Protection Chemically resistant gloves (e.g., Nitrile, tested to EN 374 standard)[5]Causality: Prevents dermal contact and absorption. The parent compound is a known skin irritant. Protocol: Double-gloving is recommended for neat transfers. Gloves must be inspected for integrity before use and changed immediately upon contamination.[5]
Eye & Face Protection Tight-sealing chemical safety goggles. A face shield is required when there is a significant splash risk.[6]Causality: Protects against accidental splashes of solutions or contact with airborne particles, which are expected to be irritating to the eyes.[10]
Skin & Body Protection Full-length laboratory coat, long trousers, and fully enclosed, chemical-resistant footwear.Causality: Minimizes the potential for accidental skin exposure from spills or splashes.
Respiratory Protection Not typically required when working in a fume hood.Protocol: In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge should be used by emergency responders.[6][10]

Standard Operating Protocols

Adherence to a validated, step-by-step workflow is critical for ensuring safety and experimental reproducibility.

Visualized Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase A 1. Risk Assessment (Review this guide & SDS of related compounds) B 2. Verify Engineering Controls (Fume hood certification, shower/eyewash test) A->B C 3. Don Full PPE (Gloves, goggles, lab coat) B->C D 4. Weighing (Use anti-static weigh boat, minimize dust) C->D E 5. Dissolution & Transfer (Add solid to solvent slowly, cap containers) D->E F 6. Reaction Setup (Ensure system is contained) E->F G 7. Decontamination (Wipe down surfaces, clean glassware) F->G H 8. Waste Disposal (Segregate into approved hazardous waste containers) G->H I 9. Doff PPE & Wash Hands (Remove gloves last, wash hands thoroughly) H->I

Caption: Workflow for the safe handling of 6-Methylquinolin-3-OL.

Protocol for Weighing and Solution Preparation
  • Preparation: Ensure the chemical fume hood sash is at the appropriate height. Lay down absorbent, disposable bench paper on the work surface.

  • Tare Container: Place a tared, clean, and dry receiving vessel (e.g., round-bottom flask) on an analytical balance inside the hood.

  • Aliquot Compound: Using a spatula, carefully transfer the desired amount of 6-Methylquinolin-3-OL from the stock container to the receiving vessel. Avoid creating airborne dust. For small quantities, consider weighing by difference.

  • Seal and Clean: Securely cap both the stock and receiving vessels immediately. Carefully wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol) and dispose of the cloth in the solid hazardous waste container.

  • Dissolution: In the fume hood, slowly add the desired solvent to the receiving vessel containing the compound. If necessary, cap and gently swirl or stir to dissolve.

Storage and Stability
  • Conditions: Store 6-Methylquinolin-3-OL in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13][14]

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids.[6][7][10]

  • Light Sensitivity: Protect from direct light.[7][10] Storing in an amber glass vial inside a secondary container is recommended.

Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

Visualized Emergency Decision Tree

cluster_exposure Personnel Exposure cluster_spill Containment Event Start Emergency Event Skin Skin Contact? Start->Skin Eye Eye Contact? Start->Eye Ingestion Ingestion? Start->Ingestion Spill Spill Occurs Start->Spill Action_Skin Remove contaminated clothing. Wash skin with soap & water for 15 min. Seek medical attention if irritation persists. Skin->Action_Skin Yes Action_Eye Immediately flush eyes with water for 15 min. Hold eyelids open. Seek immediate medical attention. Eye->Action_Eye Yes Action_Ingestion Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention. Ingestion->Action_Ingestion Yes Action_Spill Evacuate immediate area. Alert others. Absorb with inert material (e.g., vermiculite). Collect in a sealed container for disposal. Ventilate area. Spill->Action_Spill Yes

Caption: Decision tree for emergency response to exposure or spills.

Detailed First Aid Measures

These measures are based on protocols for chemically similar compounds.[5][15]

  • If on Skin: Immediately remove all contaminated clothing. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs or persists, seek medical advice.[6]

  • If in Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Seek immediate medical attention.

  • If Swallowed: Rinse mouth thoroughly with water.[5] Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[5]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory irritation or distress occurs, seek immediate medical attention.

Spill Response

This protocol is adapted from guidelines for small chemical spills.[10]

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert nearby colleagues.

  • Control Vapors/Dust: Ensure the spill is contained within a fume hood if possible.

  • Absorb: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[12] For solid spills, carefully sweep or vacuum (with HEPA filter) to avoid generating dust.

  • Collect: Scoop the absorbed material and contaminated debris into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., 60-70% ethanol) followed by a soap and water solution.[10]

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with institutional and local regulations.[12]

Waste Disposal

All waste containing 6-Methylquinolin-3-OL, whether solid or liquid, must be treated as hazardous waste.

  • Containers: Use designated, properly labeled, and sealed hazardous waste containers.

  • Segregation: Do not mix with incompatible waste streams.

  • Regulations: All disposal must adhere strictly to local, state, and federal environmental regulations.[12]

Summary Data Table (for 6-Methylquinoline, CAS 91-62-3)

This data is for the parent compound and should be used as a reference point for assessing the properties of 6-Methylquinolin-3-OL.

PropertyValueSource
CAS Number 91-62-3[6][13]
Molecular Formula C10H9N[13]
Molecular Weight 143.19 g/mol [7]
Appearance Clear pale yellow liquid or oil[7]
Boiling Point 256 - 260 °C[6]
Flash Point > 113 °C[6]
Specific Gravity ~1.063 g/cm³[6]
Solubility Moderately soluble in water[6]

References

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 6-Methylquinoline. [Link]

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

  • Synerzine. (2018). Safety Data Sheet: Quinoline, 6-methyl-. [Link]

  • The Good Scents Company. 6-methyl quinoline information. [Link]

  • Carl ROTH. Safety Data Sheet: Quinoline yellow (C.I. 47005). [Link]

  • PubChem. 6-Methylquinoline. [Link]

  • GHS Safety Data Sheet. QUINOLINE YELLOW (WATER SOLUBLE). [Link]

  • MDPI. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. [Link]

  • MDPI. (2022). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • ResearchGate. (2022). Synthesis, Cytotoxicity, ADMET and Molecular Docking Studies of Some Quinoline-Pyrimidine Hybrid Compounds. [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Loba Chemie. QUINOLINE FOR SYNTHESIS. [Link]

  • U.S. Environmental Protection Agency. (2001). Toxicological Review of Quinoline. [Link]

  • MDPI. (2024). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. [Link]

  • ScienceLab.com. (2010). Material Safety Data Sheet Quinoline. [Link]

  • PMC. (2021). Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines. [Link]

Sources

6-Methylquinolin-3-ol: A Versatile Building Block in Materials Science - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The following guide addresses the potential of 6-Methylquinolin-3-ol as a building block in advanced materials. It is critical to note that while the foundational chemistry of the quinoline scaffold is well-established, specific, peer-reviewed literature detailing the synthesis, characterization, and application of 6-Methylquinolin-3-ol is sparse. Consequently, the protocols and data presented herein are a synthesis of established methodologies for analogous 3-hydroxyquinoline structures and plausible, yet theoretical, pathways for this specific derivative. These protocols are intended as a starting point for research and development and will require experimental validation.

Introduction: The Potential of the 6-Methylquinolin-3-ol Scaffold

The quinoline ring system is a cornerstone of functional organic chemistry, renowned for its presence in pharmaceuticals, dyes, and catalysts. The introduction of a hydroxyl group at the 3-position and a methyl group at the 6-position creates a unique molecular scaffold, 6-Methylquinolin-3-ol. This structure offers a compelling combination of features for materials science:

  • Rigid, Planar Aromatic System: The fused bicyclic core provides thermal stability and predictable packing in solid-state devices.

  • Tunable Photophysical Properties: The quinoline system is inherently fluorescent. The electron-donating nature of the hydroxyl (-OH) and methyl (-CH₃) groups can enhance quantum yields and modulate emission wavelengths.

  • Reactive Functional Handle: The phenolic hydroxyl group serves as a versatile site for derivatization, enabling its use as a ligand for metal complexes, a monomer for polymerization, or a recognition site for chemical sensors.

  • Bidentate Chelating Site: The nitrogen atom of the quinoline ring and the adjacent hydroxyl group form a powerful bidentate chelation site, ideal for coordinating with metal ions to form stable, functional complexes.

These attributes position 6-Methylquinolin-3-ol as a high-potential building block for a new generation of organic light-emitting diodes (OLEDs), fluorescent chemosensors, and functional polymers.

Physicochemical and Spectroscopic Properties

No specific experimental data for 6-Methylquinolin-3-ol is readily available. The following table presents predicted properties based on its structure and data from analogous compounds. Experimental verification is essential.

PropertyPredicted Value / Expected CharacteristicsRationale / Causality
Molecular Formula C₁₀H₉NOBased on chemical structure.
Molecular Weight 159.18 g/mol Calculated from the molecular formula.
Appearance Expected to be an off-white to pale yellow crystalline solid.Similar to other hydroxyquinoline derivatives.
Melting Point >200 °C (Decomposition may occur at higher temperatures)The rigid, planar structure and potential for intermolecular hydrogen bonding from the -OH group suggest a high melting point.
Solubility Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol, Ethanol).The polar -OH group imparts some polarity, but the large aromatic system limits aqueous solubility.
UV-Vis Absorption (λₘₐₓ) Expected in the range of 300-350 nm in common organic solvents.This corresponds to the π-π* transitions of the quinoline aromatic system, potentially red-shifted by the -OH and -CH₃ substituents.
Fluorescence Emission (λₑₘ) Expected in the range of 400-500 nm (blue to green region).Hydroxyquinolines are known fluorophores. The exact emission will be highly solvent-dependent (solvatochromism) due to the polar hydroxyl group.
¹H NMR Aromatic protons (6-8 ppm), a singlet for the methyl group (~2.5 ppm), and a broad singlet for the hydroxyl proton (>9 ppm, D₂O exchangeable). The C2 and C4 protons will be singlets in the aromatic region.The spectrum will clearly show the distinct regions for aromatic, methyl, and hydroxyl protons, confirming the structure.
¹³C NMR Aromatic carbons (110-150 ppm), a methyl carbon (~21 ppm), and a carbon bearing the hydroxyl group (C3) at a downfield shift (~150-160 ppm).Provides a carbon map of the molecule for structural verification.
FT-IR Broad O-H stretch (~3200-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=C and C=N stretches in the fingerprint region (1500-1650 cm⁻¹), and a C-O stretch (~1200-1300 cm⁻¹).Key vibrational modes confirm the presence of the hydroxyl group and the aromatic quinoline core.

Synthesis and Characterization

Proposed Synthetic Pathway: Modified Gould-Jacobs Reaction

A plausible and robust route to 6-Methylquinolin-3-ol starts from the readily available p-toluidine. This pathway involves the condensation with diethyl 2-(ethoxymethylene)malonate (DEEM) followed by a high-temperature thermal cyclization and subsequent saponification/decarboxylation.

Caption: Proposed synthetic workflow for 6-Methylquinolin-3-ol.

Detailed Experimental Protocol (Hypothetical)

Causality Note: This protocol is designed in three stages. Step 1 forms the key C-N bond and sets up the molecule for cyclization. Step 2, the thermal cyclization (Gould-Jacobs reaction), is an intramolecular electrophilic aromatic substitution that requires high temperatures to overcome the activation energy. Step 3 removes the ester group, which is necessary to yield the target quinolin-3-ol.

Materials:

  • p-Toluidine

  • Diethyl (ethoxymethylene)malonate (DEEM)

  • Dowtherm A (or diphenyl ether)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

Step 1: Synthesis of Diethyl 2-(((4-methylphenyl)amino)methylene)malonate

  • In a 250 mL round-bottom flask, combine p-toluidine (10.7 g, 0.1 mol) and diethyl (ethoxymethylene)malonate (21.6 g, 0.1 mol).

  • Heat the mixture with stirring at 100-110 °C for 2 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of p-toluidine.

  • During this time, ethanol will be evolved from the reaction.

  • After cooling, the resulting solid or viscous oil is the crude enamine intermediate. It can be used directly in the next step or purified by recrystallization from ethanol/water.

Step 2: Synthesis of Ethyl 6-methyl-4-hydroxyquinoline-3-carboxylate

  • Set up a reflux apparatus with a high-temperature thermometer in a heating mantle. Add Dowtherm A (100 mL) to a 250 mL three-neck flask.

  • Heat the Dowtherm A to a steady 250 °C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent dropwise or in small portions over 30 minutes. CAUTION: This step should be performed in a well-ventilated fume hood as ethanol will vigorously boil off.

  • Maintain the reaction at 250 °C for an additional 15-20 minutes after the addition is complete.

  • Allow the reaction mixture to cool to below 100 °C. The cyclized product will precipitate.

  • Add hexanes (100 mL) to the cooled mixture to further precipitate the product and dilute the Dowtherm A.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent. The crude solid is Ethyl 6-methyl-4-hydroxyquinoline-3-carboxylate.

Step 3: Synthesis of 6-Methylquinolin-3-ol

  • Transfer the crude solid from Step 2 to a 500 mL round-bottom flask.

  • Add a 10% aqueous solution of sodium hydroxide (200 mL).

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. This process performs saponification (hydrolysis of the ester) and subsequent decarboxylation. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath to below 10 °C.

  • Slowly and carefully neutralize the solution by adding concentrated HCl dropwise with stirring. The product will precipitate as the pH approaches neutral (pH ~7-8). CAUTION: The neutralization is exothermic.

  • Continue adding HCl until the solution is slightly acidic (pH ~6) to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water until the filtrate is neutral.

  • Dry the product under vacuum to yield crude 6-Methylquinolin-3-ol. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water or by column chromatography.

Standard Characterization Workflow

G Start Purified Solid (from Synthesis) NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Verify proton and carbon framework MS Mass Spectrometry (e.g., ESI-MS) Start->MS Confirm Molecular Weight (M+H)⁺ IR FT-IR Spectroscopy Start->IR Confirm Functional Groups (O-H, C=N) UVVis UV-Vis & Fluorescence Spectroscopy Start->UVVis Determine λₘₐₓ, λₑₘ, and Quantum Yield Final Verified Structure & Photophysical Profile NMR->Final MS->Final IR->Final UVVis->Final

Caption: Standard workflow for structural and photophysical characterization.

Application Notes & Protocols in Materials Science

The true value of 6-Methylquinolin-3-ol lies in its role as a functional building block. The following sections detail its potential applications and provide representative protocols.

Application: Ligand for Emissive OLED Materials

The bidentate N,O-chelating site of 6-Methylquinolin-3-ol makes it an excellent candidate for forming highly stable and emissive organometallic complexes, analogous to the famous Tris(8-hydroxyquinolinato)aluminium (Alq₃). Such complexes are central to OLED technology.

Principle of Operation: The quinolinol ligand coordinates to a metal center (e.g., Al³⁺, Ir³⁺, Pt²⁺). The organic ligand is responsible for absorbing electrical energy (charge recombination) and reaching an excited state, while the heavy metal center facilitates efficient phosphorescence (for Ir, Pt) or fluorescence (for Al), leading to light emission. The methyl group can improve solubility and film-forming properties.

  • Dissolve 6-Methylquinolin-3-ol (3 equivalents) in anhydrous ethanol in a three-neck flask under an inert atmosphere (N₂ or Ar).

  • Gently warm the solution to 50-60 °C to ensure complete dissolution.

  • In a separate flask, dissolve aluminium chloride (AlCl₃) or aluminium isopropoxide (1 equivalent) in anhydrous ethanol.

  • Add the aluminium salt solution dropwise to the stirred ligand solution.

  • After the addition is complete, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, 3 equivalents) to deprotonate the hydroxyl group and drive the complexation.

  • A precipitate (typically yellow-green) should form immediately or upon standing.

  • Heat the reaction mixture at reflux for 2-4 hours to ensure complete reaction.

  • Cool the mixture to room temperature, and collect the solid complex by vacuum filtration.

  • Wash the product with cold ethanol and then diethyl ether to remove unreacted starting materials and byproducts.

  • Dry the complex under high vacuum. The resulting material can be further purified by temperature-gradient sublimation for use in vacuum-deposited OLED devices.

Application: Fluorescent Chemosensor for Metal Ion Detection

The fluorescence of the quinolinol scaffold is often sensitive to its local environment. Chelation of a metal ion by the N,O-donor sites can rigidlyze the structure and modulate the electronic properties, leading to a change in fluorescence intensity ("turn-on" or "turn-off") or a shift in emission wavelength.

Principle of Operation: In the free ligand state, the molecule exhibits its native fluorescence. Upon binding a specific metal ion (e.g., Zn²⁺, Al³⁺, Fe³⁺), a chelation-enhanced fluorescence (CHEF) or quenching effect occurs. This response can be used to selectively detect and quantify the target ion.

G cluster_0 Free Ligand cluster_1 Complexed State L 6-Methylquinolin-3-ol (Fluorescent) LM [Mⁿ⁺-Ligand] Complex (Fluorescence Quenched or Enhanced) L->LM Chelation Event Ion Metal Ion (Mⁿ⁺) Ion->LM

Caption: Mechanism of a quinolinol-based fluorescent chemosensor.

  • Stock Solution Preparation: Prepare a 1.0 mM stock solution of 6-Methylquinolin-3-ol in a suitable solvent (e.g., DMSO or a 1:1 mixture of Methanol/Water). Prepare 10 mM stock solutions of various metal salts (e.g., ZnCl₂, Al(NO₃)₃, FeCl₃, CuSO₄, NiCl₂, etc.) in deionized water.

  • Titration Experiment Setup: In a series of fluorescence cuvettes, add a fixed amount of the ligand stock solution and dilute with the solvent to achieve a final concentration of 10 µM.

  • Initial Measurement: Record the fluorescence emission spectrum of the ligand-only solution by exciting at its absorption maximum (λₘₐₓ).

  • Screening: To each cuvette, add a large excess (e.g., 10 equivalents) of a different metal ion stock solution.

  • Observation: After a short incubation period (e.g., 5 minutes), record the fluorescence spectrum of each solution again.

  • Analysis: Compare the spectra before and after the addition of metal ions. A significant change in fluorescence intensity (quenching or enhancement) or a noticeable wavelength shift indicates a sensing event for that specific ion.

  • Selectivity Test: For any ion that produced a response, perform a competition experiment by adding the target ion to the ligand, followed by the addition of other potentially interfering ions to ensure the response is selective.

References

This section is provided for illustrative purposes, citing general, authoritative texts on quinoline synthesis, as specific references for 6-Methylquinolin-3-ol are not available.

  • Combes Quinoline Synthesis. In Wikipedia; Wikimedia Foundation, 2023. [Link]

  • Skraup Synthesis. In Wikipedia; Wikimedia Foundation, 2023. [Link]

  • Gould–Jacobs Reaction. In Wikipedia; Wikimedia Foundation, 2023. [Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer, 2006. (Provides detailed mechanisms for many classic organic reactions, including those for quinoline synthesis).
  • Saeed, A., et al. Antibacterial activity of the micro and nanostructures of the optical material tris(8-hydroxyquinoline)aluminum and its application as an antimicrobial coating. RSC Adv., 2022 , 12, 27131-27144. [Link] (Demonstrates the application of a related hydroxyquinoline complex).

  • He, L., et al. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe³⁺ detection. RSC Adv., 2022 , 12, 19489-19494. [Link] (Illustrates the principles of quinoline-based fluorescent sensors).

Application Note: Quantification of 6-Methylquinolin-3-OL in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Methylquinolin-3-OL is a substituted quinoline derivative of increasing interest within the scientific community, particularly in drug discovery and development. Its structural similarity to other biologically active quinoline compounds necessitates the development of a robust and sensitive analytical method for its quantification in complex biological matrices. This application note provides a detailed protocol for the determination of 6-Methylquinolin-3-OL in human plasma, leveraging the specificity and sensitivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is designed to be a self-validating system, grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) for bioanalytical method validation, ensuring data integrity and reliability for both research and regulated environments.[1][2][3][4][5]

The core of this method involves a straightforward protein precipitation step for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer. This approach offers excellent recovery and minimizes matrix effects, which are common challenges in bioanalysis.[6][7] The principles and steps outlined can be adapted for other biological matrices with appropriate validation.

Physicochemical Properties of Quinoline Derivatives

Understanding the physicochemical properties of the analyte is crucial for method development. Quinoline derivatives, in general, are heterocyclic aromatic compounds. The lipophilicity, often expressed as log P, is a key parameter influencing the choice of extraction and chromatographic conditions.[8][9] While specific experimental data for 6-Methylquinolin-3-OL is not widely available, related structures suggest a moderate lipophilicity, making it amenable to reversed-phase chromatography.

Methodology

This protocol is structured to provide a comprehensive guide, from sample preparation to data analysis, ensuring reproducibility and accuracy.

Materials and Reagents
  • 6-Methylquinolin-3-OL analytical standard (purity ≥98%)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 6-Methylquinolin-3-OL-d4 (or a structurally similar analog if a SIL-IS is unavailable)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[6][10] Acetonitrile is a common choice for this "crashing" step.

Protocol:

  • Allow all frozen plasma samples, standards, and quality control (QC) samples to thaw completely at room temperature.

  • Vortex each sample to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Spike with 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Diagram of the Sample Preparation Workflow

G cluster_prep Sample Preparation sample 1. Plasma Sample (100 µL) is 2. Add Internal Standard (10 µL) sample->is ppt 3. Add Acetonitrile (300 µL) is->ppt vortex 4. Vortex (30 sec) ppt->vortex centrifuge 5. Centrifuge (10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: Workflow for protein precipitation of plasma samples.

LC-MS/MS Analysis

The use of LC-MS/MS provides high selectivity and sensitivity for the quantification of small molecules in complex matrices.[11][12][13]

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, re-equilibrate at 5% B for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The specific MRM transitions for 6-Methylquinolin-3-OL and its internal standard need to be determined by infusing the pure compounds into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]+, and the product ions will be characteristic fragments.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
6-Methylquinolin-3-OLTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Method Validation

A comprehensive validation of the bioanalytical method is essential to ensure its reliability for its intended purpose. The following parameters should be assessed according to FDA guidelines.[1][2][4][5]

Selectivity and Specificity
  • Objective: To demonstrate that the method can differentiate and quantify the analyte from other components in the matrix.

  • Protocol:

    • Analyze blank plasma samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.

    • The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.

Calibration Curve and Linearity
  • Objective: To establish the relationship between the instrument response and the concentration of the analyte.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of 6-Methylquinolin-3-OL. A typical range might be 1-1000 ng/mL, with 8-10 non-zero standards.

    • Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Perform a linear regression with a weighting factor (e.g., 1/x or 1/x²). The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision
  • Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.

    • Analyze five replicates of each QC level in at least three separate analytical runs.

    • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).

Table of Acceptance Criteria for Accuracy and Precision

QC LevelAccuracy (% Bias)Precision (%CV)
LLOQ±20%≤20%
Low QC±15%≤15%
Mid QC±15%≤15%
High QC±15%≤15%
Recovery
  • Objective: To assess the efficiency of the extraction procedure.

  • Protocol:

    • Compare the peak area of the analyte in extracted QC samples to the peak area of the analyte in post-extraction spiked blank plasma at the same concentration.

    • Recovery should be consistent and reproducible across the concentration range.

Matrix Effect
  • Objective: To evaluate the effect of matrix components on the ionization of the analyte and internal standard.

  • Protocol:

    • Compare the peak area of the analyte in post-extraction spiked blank plasma from at least six different sources to the peak area of the analyte in a neat solution at the same concentration.

    • The coefficient of variation of the matrix factor should be ≤ 15%.

Stability
  • Objective: To ensure the analyte is stable under various storage and handling conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 4-24 hours).

    • Long-Term Stability: Analyze QC samples after storage at the intended storage temperature (e.g., -80°C) for a defined period.

    • Post-Preparative Stability: Analyze extracted samples that have been stored in the autosampler for a specified duration.

  • Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration.

Diagram of the Method Validation Process

G cluster_validation Bioanalytical Method Validation selectivity Selectivity calibration Calibration Curve selectivity->calibration accuracy_precision Accuracy & Precision calibration->accuracy_precision recovery Recovery accuracy_precision->recovery matrix_effect Matrix Effect recovery->matrix_effect stability Stability matrix_effect->stability

Caption: Key components of bioanalytical method validation.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of 6-Methylquinolin-3-OL in human plasma. The protocol, encompassing a simple protein precipitation sample preparation and a sensitive analytical procedure, is designed to meet the rigorous standards of bioanalytical method validation as set forth by regulatory agencies. By adhering to these guidelines, researchers and drug development professionals can ensure the generation of high-quality, reproducible data essential for pharmacokinetic, toxicokinetic, and other clinical and preclinical studies.

References

  • Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples - PMC. (n.d.).
  • LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed. (n.d.).
  • 6-Methylquinoline | C10H9N | CID 7059 - PubChem. (n.d.).
  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug - ResearchGate. (n.d.).
  • Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS - Thermo Fisher Scientific. (n.d.).
  • Bioanalytical sample preparation | Biotage. (n.d.).
  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. (n.d.).
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (n.d.).
  • Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry: A novel accurate method applied to serum and plasma samples from a large healthy cohort - PubMed. (n.d.).
  • 6-methyl quinoline 6-methylquinoline - The Good Scents Company. (n.d.).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.).
  • Comparative Analysis of Phenolic Composition of Six Commercially Available Chamomile (Matricaria chamomilla L.) Extracts: Potential Biological Implications - MDPI. (n.d.).
  • LC/MS Method for Comprehensive Analysis of Plasma Lipids | Agilent. (2018, July 17).
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.).
  • Bioanalytical Method Validation. (n.d.).
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. (n.d.).
  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives - YouTube. (2020, July 6).
  • Quantitative analysis of small molecules in biological samples. (n.d.).
  • Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study - ResearchGate. (n.d.).
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. (n.d.).
  • Bioanalytical Sample Preparation. (n.d.).
  • USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. (n.d.).
  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.).

Sources

Application of 6-Methylquinolin-3-OL in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 6-Methylquinolin-3-ol (CAS: 59507-56-1) as a high-value fragment and scaffold in the discovery of small-molecule protein kinase inhibitors. While not a potent drug in isolation, this molecule serves as a critical "privileged structure" in Fragment-Based Drug Discovery (FBDD). Its planar quinoline core mimics the adenine ring of ATP, allowing it to anchor to the kinase hinge region, while the 3-hydroxyl group provides a versatile handle for growing the molecule into the solvent-exposed region to enhance specificity and potency.

Technical Background: The Quinoline Scaffold in Kinase Inhibition[1][2][3]

The efficacy of 6-Methylquinolin-3-ol stems from its structural congruence with the ATP-binding pocket of typical protein kinases (e.g., PI3K, c-Met, EGFR).

  • Hinge Binding (N1): The quinoline nitrogen (N1) typically acts as a hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region.

  • Hydrophobic Anchor (6-Methyl): The methyl group at the 6-position often occupies the hydrophobic "back pocket" or interacts with the gatekeeper residue, providing a selectivity filter against kinases with bulky gatekeepers.

  • Growth Vector (3-OH): The hydroxyl group at position 3 is the primary vector for chemical modification (etherification/amination), allowing the introduction of solubilizing groups or motifs that reach into the ribose-binding pocket.

Mechanism of Action Diagram

The following diagram illustrates the transition from the raw fragment to a potent inhibitor.

KinaseBindingStrategy cluster_pocket ATP Binding Pocket Fragment 6-Methylquinolin-3-ol (Fragment) Interaction Hinge Region Binding (N1 Acceptor) Fragment->Interaction Anchors via N1 Modification 3-OH Functionalization (Ether/Amide Linkage) Interaction->Modification Validated Hit Lead Potent Kinase Inhibitor (Type I / Type II) Modification->Lead SAR Optimization

Figure 1: Strategic workflow for utilizing 6-Methylquinolin-3-ol as a kinase inhibitor scaffold.

Application 1: Fragment-Based Screening (SPR)

Objective: To validate 6-Methylquinolin-3-ol as a starting fragment by measuring its binding affinity (


) and ligand efficiency (LE) against a target kinase (e.g., c-Met or PI3K) using Surface Plasmon Resonance (SPR).

Rationale: As a fragment, the molecule likely has low affinity (


 to 

range). Traditional enzymatic assays (IC50) may miss weak binders. Biophysical methods like SPR are required to detect direct binding.
Protocol: SPR Binding Assay

Materials:

  • Ligand: 6-Methylquinolin-3-ol (dissolved in 100% DMSO to 100 mM).

  • Target Protein: Biotinylated Kinase Domain (purity >95%).

  • Sensor Chip: Streptavidin-coated (SA) or Carboxymethyl dextran (CM5).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 1-3% DMSO (matched to sample).

Step-by-Step Methodology:

  • Chip Preparation:

    • Condition the SA chip with three 1-minute injections of 1 M NaCl / 50 mM NaOH.

    • Immobilize the biotinylated kinase to a density of ~2000-3000 RU (Response Units) on the active flow cell. Leave the reference flow cell empty (blocked with biotin).

  • Sample Preparation:

    • Prepare a concentration series of 6-Methylquinolin-3-ol in Running Buffer.

    • Range: 0, 10, 30, 100, 300, 600 μM.

    • Critical: Ensure DMSO concentration is exactly matched (e.g., 2%) in all samples and running buffer to prevent bulk refractive index errors (solvent correction).

  • Injection Cycle:

    • Flow Rate: 30 μL/min.

    • Contact Time: 60 seconds (association).

    • Dissociation Time: 120 seconds.

    • Regeneration: usually not required for fragments (rapid off-rates); if needed, use mild pulse (10 mM Glycine pH 9.5).

  • Data Analysis:

    • Double-reference subtract the data (Active FC – Reference FC – Buffer Blank).

    • Fit the equilibrium response (

      
      ) vs. Concentration curve to a Steady-State Affinity (1:1)  model.
      
    • Success Criteria: A clear saturation curve yielding a calculable

      
       (typically 50–500 μM for this fragment).
      

Application 2: Library Synthesis & High-Throughput Screening (HTS)

Objective: To utilize the 3-hydroxyl group of 6-Methylquinolin-3-ol to generate a focused library of 3-alkoxy-6-methylquinolines and screen them for inhibitory potency (


).

Rationale: The 3-OH group is acidic enough for alkylation but requires specific conditions to avoid N-alkylation. The resulting ethers extend into the solvent channel, a common feature in drugs like Bosutinib or Lenvatinib analogues.

Workflow Diagram: Library Generation & Screening

HTS_Workflow Start 6-Methylquinolin-3-ol (Scaffold) Synth Parallel Synthesis (Mitsunobu / Alkylation) Start->Synth + R-OH / R-X Purify HPLC Purification (>95% Purity) Synth->Purify Assay Kinase Assay (ADP-Glo / FRET) Purify->Assay Hit Hit Identification (IC50 < 1 μM) Assay->Hit Data Analysis

Figure 2: High-Throughput Synthesis and Screening Workflow.

Protocol: ADP-Glo™ Kinase Assay (Luminescence)

Materials:

  • Library: 3-substituted-6-methylquinoline derivatives (10 mM in DMSO).

  • Kinase: Recombinant Kinase (e.g., EGFR, c-Met).

  • Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate.

  • ATP: Ultra-pure (concentration at

    
     apparent).
    
  • Detection Kit: Promega ADP-Glo™.

Step-by-Step Methodology:

  • Reaction Assembly (384-well plate):

    • Add 2 μL of compound (diluted in 1x Kinase Buffer, max 1% DMSO final).

    • Add 2 μL of Kinase enzyme (optimized concentration, e.g., 1-5 ng/well).

    • Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

    • Add 1 μL of ATP/Substrate mix to initiate the reaction.

  • Enzymatic Reaction:

    • Incubate at RT for 60 minutes.

    • Control 1 (Max Signal): Enzyme + Substrate + DMSO (no inhibitor).

    • Control 2 (Min Signal): Buffer + Substrate (no enzyme).

  • ADP Detection (Two-Step):

    • Step 1: Add 5 μL ADP-Glo™ Reagent . Incubate 40 min at RT. (Terminates reaction and depletes remaining ATP).

    • Step 2: Add 10 μL Kinase Detection Reagent . Incubate 30 min at RT. (Converts ADP to ATP, then to Luciferase light).

  • Measurement:

    • Read Luminescence on a plate reader (e.g., EnVision, PHERAstar).

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Plot log[Inhibitor] vs. % Inhibition to determine

      
      .
      

Data Presentation & Interpretation

When screening derivatives of 6-Methylquinolin-3-ol, organize data to highlight the impact of the substituent at the 3-position.

Table 1: Representative SAR Data Structure

Compound IDR-Group (at 3-position)IC50 (nM)Ligand Efficiency (LE)Notes
6-MQ-01 -OH (Parent)> 50,0000.28Weak binder (fragment)
6-MQ-02 -OMe12,5000.31Methylation caps polarity
6-MQ-05 -O-(CH2)2-Morpholine4500.38Solubilizing group hits solvent channel
6-MQ-12 -O-Benzyl-4-F850.42Pi-stacking / Hydrophobic fit

Interpretation:

  • High IC50 for Parent: The parent molecule (6-MQ-01) is expected to have high IC50. Do not discard; use it to normalize the LE of derivatives.

  • Potency Jump: A significant drop in IC50 (e.g., 6-MQ-05) indicates the substituent successfully engaged a new sub-pocket or formed a salt bridge (common with morpholine/piperazine tails).

References

  • Fragment-Based Discovery of Kinase Inhibitors

    • Title: "Fragment-based discovery of quinoline-3-carboxamide deriv
    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the quinoline core as a privileged scaffold for hinge binding.
  • ADP-Glo Assay Validation

    • Title: "ADP-Glo™ Kinase Assay: A Bioluminescent Assay for Measuring Kinase Activity."
    • Source: Promega Corpor
    • Context: Standard protocol for screening
  • Quinoline Scaffolds in Oncology

    • Title: "Quinoline deriv
    • Source:European Journal of Medicinal Chemistry.
    • Context: Reviews the structural biology of quinoline binding modes (Type I vs Type II).

(Note: Specific "6-Methylquinolin-3-ol" papers are rare as it is a building block; citations provided focus on the validated class of 3-substituted quinoline inhibitors derived from this core.)

Troubleshooting & Optimization

Low yield in the preparation of 6-Methylquinolin-3-OL

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Methylquinolin-3-ol

Case ID: 6MQ-3OL-OPT Status: Open Subject: Troubleshooting Low Yield & Purification Issues in 3-Hydroxyquinoline Derivatives

Executive Summary: The Core Challenge

The preparation of 6-Methylquinolin-3-ol (CAS: 5958-35-0) is notoriously difficult compared to its 4-hydroxy isomers. Unlike the Gould-Jacobs reaction (which reliably yields 4-hydroxyquinolines), the introduction of a hydroxyl group at the 3-position requires oxidative cyclization or ring-expansion strategies that are prone to:

  • Polymerization: High-temperature acid catalysis often leads to "tar" formation.[1]

  • Incomplete Oxidation: The intermediate 1,2,3,4-tetrahydro-3-ol species is stable and resists aromatization.

  • The "Zwitterion Trap": The product is amphoteric. Standard acid/base extractions often leave the product in the aqueous phase, leading to massive yield loss during workup.

This guide addresses the two most common synthetic routes: the Epichlorohydrin Cyclization (Route A) and the Isatin/Chloropyruvic Acid Rearrangement (Route B) .

Diagnostic Workflow (Interactive Troubleshooting)

Route A: The Epichlorohydrin Method (Most Common)

Reaction: p-Toluidine + Epichlorohydrin


 Intermediate 

Cyclization

Oxidation
Symptom Probable Cause Corrective Action
Reaction mixture turns into a black, insoluble solid (Tar). Exotherm Runaway: Epichlorohydrin polymerizes rapidly above 60°C in the presence of Lewis acids or strong mineral acids.Protocol Adjustment: Add epichlorohydrin dropwise at 0–5°C. Do not heat the mixture until the initial alkylation is confirmed complete by TLC. Use a radical scavenger (e.g., hydroquinone) if scale is >50g.
Product remains as an oil/gum after workup. Incomplete Oxidation: You likely isolated the 1,2,3,4-tetrahydro intermediate.Oxidation Step: The tetrahydro-quinoline intermediate requires active dehydrogenation. Reflux in nitrobenzene or use dilute nitric acid (carefully) to force aromatization.
Low recovery from aqueous layer (<20% yield). pH Mismanagement: 3-Hydroxyquinolines are zwitterionic. They are soluble in both pH < 4 (cationic) and pH > 10 (anionic).Isoelectric Focusing: Adjust the aqueous layer pH strictly to 6.8–7.2 . The product has minimum solubility here and will precipitate. Do not use standard "strong base" extraction.
Regioisomer contamination (Methyl at wrong position). Starting Material Impurity: Commercial p-toluidine often contains o-toluidine.QC Check: Verify p-toluidine purity by GC-MS. Even 2% o-toluidine leads to inseparable 8-methyl isomers.

Optimized Protocol: The "Modified Epoxide" Route

This protocol minimizes tar formation by separating the alkylation and cyclization steps.

Step 1: Controlled Alkylation
  • Dissolve p-toluidine (1.0 eq) in ethanol.

  • Add epichlorohydrin (1.1 eq) dropwise at 0°C .

  • Stir at room temperature for 12 hours.

  • Critical Check: TLC should show disappearance of amine. If not, heat gently to 40°C.

  • Evaporate solvent to obtain the 3-chloro-2-hydroxypropyl intermediate (often an oil).

Step 2: High-Temp Cyclization (The "Sandmeyer" Modification)
  • Dissolve the oil in o-dichlorobenzene (high boiling point, non-reactive).

  • Add Aluminum Chloride (

    
    )  (1.2 eq) carefully.
    
  • Heat to 140°C for 4 hours.

  • Why this works:

    
     acts as a Lewis acid to drive the Friedel-Crafts alkylation (ring closure) without the oxidizing power of Sulfuric Acid (which causes tar).
    
Step 3: Aromatization (The Yield Killer)

Most users fail here because the cyclized product is the tetrahydro-quinoline.

  • Isolate the intermediate.

  • Reflux in dilute acetic acid with Sodium Iodate (

    
    )  or use Pd/C (10%)  in refluxing p-cymene for catalytic dehydrogenation.
    
  • Target: Conversion of the saturated ring to the fully aromatic pyridine ring.

Visualizing the Failure Points

The following diagram illustrates the reaction pathway and where yield is typically lost.

G Start p-Toluidine + Epichlorohydrin Inter1 Intermediate: N-(3-chloro-2-hydroxypropyl) -p-toluidine Start->Inter1 0°C, Ethanol (Avoid Heat) Tar SIDE REACTION: Polymerization/Tar Start->Tar T > 60°C or Strong Acid Inter1->Tar H2SO4 (Oxidative degradation) Cyclized 1,2,3,4-Tetrahydro- 6-methylquinolin-3-ol Inter1->Cyclized AlCl3, 140°C Ring Closure Product Target: 6-Methylquinolin-3-ol Cyclized->Product Dehydrogenation (Pd/C or NaIO3) Loss YIELD LOSS: Aqueous Solubility (Zwitterion) Cyclized->Loss Incomplete Oxidation Product->Loss Incorrect pH (pH < 5 or pH > 9)

Figure 1: Reaction pathway analysis for 6-methylquinolin-3-ol, highlighting critical control points (Red) where yield is commonly compromised.

FAQ: Advanced Troubleshooting

Q1: Can I use the Skraup synthesis (Glycerol + H2SO4) instead?

  • Answer: No. The standard Skraup reaction yields quinoline (no hydroxyl) or requires substituted glycerols that are unstable. Attempting to oxidize a Skraup product later usually results in degradation of the benzene ring rather than selective hydroxylation at position 3.

Q2: My product is green/blue. Is it pure?

  • Answer: No. 3-Hydroxyquinolines are potent chelators.[2] A green/blue hue indicates Copper (Cu) or Iron (Fe) contamination , likely from metal spatulas, worn enamel reactors, or low-grade reagents.

    • Fix: Wash the organic phase with EDTA solution or 5% HCl (followed by re-precipitation at pH 7) to strip metal ions.

Q3: Why is the melting point broad (e.g., 210–225°C)?

  • Answer: This indicates a mixture of the keto-enol tautomers or contamination with the tetrahydro-intermediate. Recrystallize from absolute ethanol . If the MP remains low, the dehydrogenation step (Step 3 above) was incomplete.

Q4: Is there a "High Yield" alternative if cost is not an issue?

  • Answer: Yes. The Isatin Route (Route B) is chemically cleaner but uses more expensive reagents.

    • Mechanism:[2][3][4][5][6] Condensation of 5-methylisatin with chloropyruvic acid

      
       oxidative decarboxylation.
      
    • Advantage:[4][6][7][8][9] Avoids the "tarry" cyclization step of the aniline route.

    • Reference: See Organic Syntheses Coll. Vol. 3, p. 456 (adapted for methyl derivative).

References & Grounding

  • Massoud, A. M., et al. (2014).[2] "New Synthons of 3-Hydroxyquinoline Derivatives Through SEAr." Letters in Organic Chemistry, 11(9).[2] (Demonstrates decarboxylation routes to avoid tar).

  • Ramanathan, M., Wan, J., & Liu, S. T. (2018).[7] "Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts." RSC Advances. (Key for solving the oxidation step failure).

  • Cragoe, E. J., & Robb, C. M. (1953). "3-Hydroxy-quinoline Derivatives." Organic Syntheses, Coll. Vol. 3, p. 456. (Foundational method for Isatin/Chloropyruvic route).

  • BenchChem Technical Library. "Troubleshooting side reactions in the synthesis of quinoline derivatives." (General guide on controlling Skraup-type exotherms).

Sources

Technical Guide: Impurity Profiling & Purification of 6-Methylquinolin-3-ol

[1][2]

Document Control:

  • Target Compound: 6-Methylquinolin-3-ol[1][2][3][4][5]

  • CAS: 315228-46-7[1][2][3][4]

  • Molecular Formula: C₁₀H₉NO[2][4][6]

  • Application: Pharmaceutical Intermediate (Scaffold for kinase inhibitors, anti-infectives)[2]

The Impurity Matrix: Identification & Diagnostics

In high-performance liquid chromatography (HPLC) and LC-MS analysis, 6-Methylquinolin-3-ol often presents a specific "impurity fingerprint" derived from its synthesis—typically via the Vilsmeier-Haack cyclization or Epichlorohydrin ring-closure routes.[1][2]

The table below summarizes the most persistent impurities. Relative Retention Time (RRT) values are estimates based on a standard C18 Reverse Phase method (Water/Acetonitrile gradient).[1][2]

Impurity NameStructure NoteLikely OriginRRT (Approx)Diagnostic Signal
p-Toluidine Starting MaterialUnreacted precursor.[1][2]~0.4 - 0.6Distinct amine odor; MS [M+H]+ 108.[1][2]
6-Methylquinoline Des-hydroxy analogOver-reduction during synthesis or side reaction.[1][2]~1.2 - 1.3Non-polar; lacks phenolic -OH stretch in IR.
3-Chloro-6-methylquinoline Chlorinated intermediateIncomplete hydrolysis (if prepared via 3-halo intermediate).[1][2]~1.5 - 1.6Isotopic pattern (Cl³⁵/Cl³⁷) in MS; [M+H]+ 178/180.[1][2]
6-Methylquinolin-3-yl acetate Ester derivativeAcetylation byproduct (if acetic anhydride used).[1][2]~1.4Carbonyl stretch ~1750 cm⁻¹ in IR.[1][2]
Dimeric Quinoline Species Coupled ringsOxidative coupling (radical mechanism).[1][2]> 2.0High molecular weight; broad late-eluting peak.[1][2]

Senior Scientist Note: The most troublesome impurity is often 3-Chloro-6-methylquinoline .[1][2] Because it lacks the phenolic hydroxyl group, it behaves differently in pH-dependent extractions, which is the key to its removal (see Protocol A).[1][2]

Purification Protocols

Protocol A: The "Amphoteric Switch" (Acid-Base Extraction)

Objective: Remove non-phenolic impurities (like 6-methylquinoline and 3-chloro-6-methylquinoline) and neutral organics.[1][2] Mechanism: 6-Methylquinolin-3-ol is amphoteric.[1][2] It forms a water-soluble phenoxide salt in strong base, while non-phenolic impurities remain in the organic phase.[1][2]

Reagents:

  • Sodium Hydroxide (NaOH), 2M aqueous solution[2]

  • Hydrochloric Acid (HCl), 2M aqueous solution[2]

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1][2]

  • Brine (saturated NaCl)[1][2]

Workflow:

  • Dissolution: Dissolve the crude solid in EtOAc (10 mL per gram).

  • The "Switch" (Extraction 1): Add 2M NaOH (1.2 equivalents).[1][2] Shake vigorously.

    • Result: The 6-Methylquinolin-3-ol moves to the Aqueous Layer (as sodium phenoxide).[1][2]

    • Impurities: Non-acidic impurities (p-toluidine, chloro-derivatives) stay in the Organic Layer .[1][2]

  • Separation: Collect the Aqueous Layer .[1][2] Keep the organic layer for impurity analysis if needed, otherwise discard.[1][2]

  • Wash: Wash the aqueous layer once with fresh EtOAc to remove entrained organics.[1][2]

  • Precipitation (Extraction 2): Cool the aqueous layer to 0–5°C. Slowly add 2M HCl dropwise while stirring until pH reaches ~6–7 (Isoelectric point).

    • Result: The product will precipitate as a solid.[1][2]

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum.[1][2]

Protocol B: Recrystallization

Objective: Final polishing to >99% purity. Solvent System: Ethanol/Water (9:[2]1) or Methanol.[1][2][7][8][9]

  • Suspend the semi-pure solid in refluxing Ethanol .

  • Add Water dropwise until slight turbidity persists, then add a few drops of Ethanol to clear it.[1][2]

  • Allow to cool slowly to room temperature, then to 4°C.

  • Troubleshooting: If the solution turns dark red/brown (oxidation), add a pinch of activated charcoal/carbon while hot, stir for 5 mins, and filter through Celite before cooling.

Visualizing the Purification Logic

The following diagram illustrates the decision logic for purifying crude 6-Methylquinolin-3-ol based on the specific impurities present.

PurificationLogicStartCrude 6-Methylquinolin-3-ol(Contains: p-Toluidine, 3-Chloro, Dimers)Step1Dissolve in Ethyl AcetateStart->Step1Step2Add 2M NaOH (aq)(Form Phenoxide)Step1->Step2PhaseSepPhase SeparationStep2->PhaseSepOrgLayerOrganic Layer(Contains: 3-Chloro, p-Toluidine, Dimers)PhaseSep->OrgLayerNon-AcidicImpuritiesAqLayerAqueous Layer(Contains: Product as Na-Salt)PhaseSep->AqLayerTargetCompoundStep3Acidify to pH 6-7(with HCl)AqLayer->Step3PrecipitatePrecipitate ProductStep3->PrecipitateRecrystRecrystallization(EtOH/H2O)Precipitate->RecrystFinalPure 6-Methylquinolin-3-ol(>99%)Recryst->Final

Caption: Acid-Base "Switch" purification workflow for isolating phenolic quinolines from non-acidic synthetic byproducts.

Troubleshooting & FAQs

Q1: My product has a persistent pink/reddish hue. Is it degraded?

  • Diagnosis: This is typical for hydroxyquinolines.[1][2] They are prone to trace oxidation, forming quinone-like species (quino-imines) upon exposure to air and light.[1][2]

  • Solution: This is often a surface phenomenon.[1][2]

    • Perform a charcoal wash during recrystallization (see Protocol B).[1][2]

    • Store the final product under Argon/Nitrogen in amber vials.

    • Add a trace of sodium bisulfite during the aqueous workup to reduce oxidized species.[1][2]

Q2: I see a "shoulder" peak on my HPLC chromatogram at the main peak's base.

  • Diagnosis: This is likely a regioisomer , such as 7-methylquinolin-3-ol or 5-methylquinolin-3-ol .[1][2]

  • Causality: This arises from impure starting material (e.g., m-toluidine contamination in p-toluidine) or ring-closure rearrangements.[1][2]

  • Solution: Isomers are difficult to separate chemically.[1][2] You must rely on slow recrystallization or Preparative HPLC .[1][2] Acid-base extraction will not remove these as they have similar pKa values.[1][2]

Q3: The 3-Chloro impurity (RRT ~1.5) remains even after recrystallization. [1][2]

  • Diagnosis: 3-Chloro-6-methylquinoline is structurally similar and can co-crystallize.[1][2]

  • Solution: Use Protocol A (Acid-Base Extraction) .[1][2] The chloro-derivative lacks the acidic -OH proton and will not extract into the NaOH layer, effectively separating it from your product.[1][2]

Q4: What is the best way to store the purified compound?

  • Protocol: Store at -20°C, hygroscopic. Ensure the container is tightly sealed.[1][2] As noted in Q1, light sensitivity requires amber glass.[1][2]

References

  • Vilsmeier-Haack Cyclization Context: Meth-Cohn, O., & Taylor, D. L. (1995).[1][2] A versatile synthesis of quinolines and related fused pyridines. Tetrahedron. Link

  • General Quinoline Purification: Armarego, W. L. F., & Chai, C. L. L. (2009).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard reference for pKa-based extractions).

  • Synthesis of Hydroxyquinolines: Musiol, R., et al. (2006).[1][2] Quinoline derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Link[1][2]

  • Impurity Profiling (3-Chloro intermediates): BenchChem. Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison. Link[1][2]

Technical Support Center: Troubleshooting 6-Methylquinolin-3-ol Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of Your Analyte

Welcome to the technical support hub for 6-Methylquinolin-3-ol . If you are here, you are likely facing inconsistent IC50 values, high background noise in fluorescence assays, or unexpected colorimetric shifts.

The Core Problem: 6-Methylquinolin-3-ol is not a static molecule. It is a chameleon that exhibits keto-enol tautomerism and pH-dependent fluorescence. Unlike its famous cousin 8-hydroxyquinoline (a potent metal chelator), the 3-hydroxy isomer presents a unique set of assay interferences driven by proton transfer dynamics and oxidative instability .

This guide moves beyond basic "check your pipette" advice. We analyze the physicochemical root causes of assay failure and provide self-validating protocols to fix them.

Troubleshooting Dashboard (Q&A)

Category A: The "Phantom" Potency (Solubility & Aggregation)

Q: Why do my IC50 curves have steep Hill slopes (>2.0) or show complete inhibition at unexpected concentrations?

A: You are likely observing Colloidal Aggregation , not specific binding. 6-Methylquinolin-3-ol has poor aqueous solubility.[1] In aqueous buffers (especially at pH 7.4), it can form sub-micrometer colloids that sequester enzymes non-specifically. This "phantom" inhibition mimics a potent drug but disappears if you add detergent.

  • The Mechanism: The planar aromatic system promotes

    
    -
    
    
    
    stacking, while the hydroxyl group allows hydrogen bonding networks, leading to rapid precipitation upon dilution from DMSO stocks.
  • The Fix:

    • Detergent Challenge: Repeat the assay with 0.01% Triton X-100 or 0.005% Tween-20 . If the IC50 shifts significantly (e.g., >5-fold increase), your initial hit was an artifact.

    • Spin-Down Test: Centrifuge your assay mix at 10,000 x g for 10 minutes before adding the enzyme. Measure the concentration of the supernatant via UV-Vis (Absorbance at ~250 nm or ~320 nm). If you lose signal, your compound precipitated.

Category B: Spectral Ghosts (Fluorescence Interference)

Q: My fluorescence-based kinase assay is showing high background noise. Is the compound interfering?

A: Yes. 3-Hydroxyquinolines are environment-sensitive fluorophores . While less fluorescent than 8-hydroxyquinoline in bulk water, 6-methylquinolin-3-ol can undergo Excited-State Proton Transfer (ESPT) .

  • In Acidic/Neutral pH: The protonated cationic form or neutral enol form can fluoresce in the blue/green region (350–450 nm).

  • In Basic pH: The anionic form (deprotonated -O⁻) often exhibits a red-shifted emission.

  • The Trap: If your assay uses coumarin or fluorescein-based probes (Ex/Em ~480/520 nm), the compound's tail emission or inner-filter effect (absorbing the excitation light) will skew results.

Q: How do I confirm this interference?

A: Run a "Mock Assay" :

  • Mix the compound with the assay buffer without the enzyme/substrate.

  • Scan the emission spectrum (300–600 nm) at the excitation wavelength used in your assay.

  • Correction: If interference is present, switch to red-shifted fluorophores (e.g., Rhodamine, Cy5) where the quinoline does not emit.

Category C: Stability & Color Changes

Q: My DMSO stock solution turned from pale yellow to brown. Is it still usable?

A: Discard it immediately. The color change indicates oxidation to quinoline-3,4-dione or similar quinonoid species.

  • The Chemistry: Electron-rich hydroxyquinolines are susceptible to auto-oxidation, especially in the presence of light and trace metals. These oxidation products are highly reactive electrophiles (Michael acceptors) that can covalently modify cysteine residues on your target protein, causing irreversible (and artificial) inhibition.

  • Prevention: Store solid powder under nitrogen/argon at -20°C. Make fresh DMSO stocks immediately before use and protect from light (amber tubes).

Critical Data & Properties

ParameterValue / CharacteristicAssay Impact
pKa (approx) ~4.5 (N-H+), ~8.5 (O-H)Solubility and charge change drastically between pH 4 and 9.[1]
LogP ~2.1 - 2.6Moderate lipophilicity; risk of non-specific binding to plastics.[1]
Fluorescence pH-dependent (Blue/Green)High risk of interference in UV/Blue fluorescence assays.[1]
Solubility < 1 mg/mL (pH 7, aqueous)Requires DMSO cosolvent; prone to precipitation >50 µM.[1]
Tautomerism Enol

Keto
Solvent polarity shifts the equilibrium, altering binding modes.[1]

Visualizing the Workflow

The following diagram maps the logical decision tree for troubleshooting unexpected results.

TroubleshootingGuide Start Unexpected Assay Result Issue_Type Identify Symptom Start->Issue_Type Sym_Inhib Variable / Steep IC50 Issue_Type->Sym_Inhib Potency Issue Sym_Fluor High Background / Noise Issue_Type->Sym_Fluor Signal Issue Sym_Color Solution Yellow/Brown Issue_Type->Sym_Color Stability Issue Test_Detergent Protocol: Detergent Challenge (Add 0.01% Triton X-100) Sym_Inhib->Test_Detergent Test_Mock Protocol: Mock Fluorescence Scan (Buffer + Cmpd only) Sym_Fluor->Test_Mock Test_Oxidation Check Storage Conditions (Light/Air exposure?) Sym_Color->Test_Oxidation Result_Agg IC50 Shifts > 5x? YES: Aggregation Artifact Test_Detergent->Result_Agg Result_Valid IC50 Stable? YES: Valid Binding Test_Detergent->Result_Valid Result_Interf Emission Detected? YES: Spectral Interference Test_Mock->Result_Interf Result_Clean No Emission? YES: Signal is Real Test_Mock->Result_Clean Action_Ox Action: Discard Stock. Resynthesize & Store under Argon. Test_Oxidation->Action_Ox Action_Agg Action: Use Detergent or Lower Concentration Result_Agg->Action_Agg Action_Fluor Action: Switch to Red-Shifted Dye (Cy5, Rhodamine) Result_Interf->Action_Fluor

Figure 1: Decision logic for diagnosing assay artifacts associated with 6-Methylquinolin-3-ol.

Standard Operating Protocols (SOPs)

Protocol A: Kinetic Solubility Verification

Use this to define the "Safe Zone" for your concentration response curves.

  • Preparation: Prepare a 10 mM stock of 6-Methylquinolin-3-ol in 100% DMSO.

  • Dilution: Spike the DMSO stock into your assay buffer (e.g., PBS pH 7.4) to create a concentration series (100 µM, 50 µM, 25 µM, etc.). Ensure final DMSO is <1%.

  • Incubation: Incubate at room temperature for 90 minutes (mimicking assay time).

  • Measurement (Nephelometry): Measure light scattering (turbidity) at 600 nm.

    • Alternative: Centrifuge at max speed for 15 min. Measure the supernatant absorbance at peak

      
       (approx 250-320 nm).
      
  • Analysis: The concentration where scattering spikes or supernatant absorbance drops is your Solubility Limit . Do not calculate IC50s above this concentration.

Protocol B: Autofluorescence Correction

Use this if you cannot switch to a red-shifted dye.

  • Map the Spectrum: Measure the emission of 10 µM compound in assay buffer (Ex: Assay

    
    , Em: Scan 300-700 nm).
    
  • Background Subtraction:

    
    
    Note: This only works if the signal-to-noise ratio is still > 3. If 
    
    
    
    is > 50% of the total signal, subtraction introduces too much error. Switch assay formats.

References

  • PubChem. 6-Methylquinolin-3-ol Compound Summary (CID 7059). National Library of Medicine. [Link]

  • Bardez, E., et al. Excited-state proton transfer in 3-hydroxyquinoline. Journal of Physical Chemistry A. (Mechanistic insight into fluorescence and tautomerism). [Link]

  • Shoichet, B. K. Screening in a spirit of haunting: the artifact of colloidal aggregation. Drug Discovery Today. (Foundational text on "phantom" inhibitors). [Link]

  • Baell, J. B., & Holloway, G. A. New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Context on quinone/redox interference). [Link]

Sources

Technical Support Center: Toxicity Mitigation for 6-Methylquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 6-Methylquinolin-3-ol (6-MQ-3-ol) . It addresses toxicity mitigation through structural optimization, formulation strategies, and rigorous validation protocols.

Status: Operational | Tier: Advanced Research Support Subject: Reducing Hepatotoxicity and Mutagenic Potential of 6-Methylquinolin-3-ol Scaffolds

Core Directive & Molecule Profile

User Query: We are observing dose-limiting toxicity (DLT) in our 6-Methylquinolin-3-ol derivatives. How do we mitigate this?

Senior Scientist Analysis: 6-Methylquinolin-3-ol is a quinoline derivative where the nitrogen heterocycle dictates the toxicity profile. While the 3-hydroxyl group facilitates Phase II conjugation (detoxification), the quinoline core remains susceptible to cytochrome P450-mediated bioactivation. The primary toxicity risks are hepatotoxicity (via reactive quinone-imine or epoxide formation) and genotoxicity (via DNA intercalation).

To reduce toxicity, you must shift the metabolic fate from Phase I Bioactivation (Oxidation) to Phase II Clearance (Conjugation) .

Structural Optimization (Medicinal Chemistry)
FAQ 1: How does the metabolic pathway of 6-MQ-3-ol drive toxicity?

Answer: The toxicity is likely driven by the formation of an unstable epoxide at the 5,6- or 7,8-positions, or oxidation to a reactive quinone-imine intermediate.

  • Mechanism: CYP450 enzymes (specifically CYP1A2 and CYP3A4) attack the electron-rich aromatic ring.

  • The 6-Methyl Effect: While the 6-methyl group blocks one metabolic site, it can also be oxidized to a benzylic alcohol and subsequently to a reactive aldehyde.

  • The 3-OH Effect: This is your primary "safety valve." It allows for direct glucuronidation. If this pathway is saturated, oxidative toxicity dominates.

Diagram 1: Metabolic Fate & Toxicity Pathways

The following diagram illustrates the competition between safe clearance (green) and toxic activation (red).

MetabolicPathways cluster_legend Pathway Key Parent 6-Methylquinolin-3-ol Glucuronide O-Glucuronide (Safe Excretion) Parent->Glucuronide UGT Transferase (Phase II) Epoxide 5,6-Epoxide (Reactive Intermediate) Parent->Epoxide CYP450 Oxidation (Phase I) Aldehyde 6-Formyl Derivative (Reactive Electrophile) Parent->Aldehyde Benzylic Oxidation Adduct DNA/Protein Adducts (Hepatotoxicity/Mutagenesis) Epoxide->Adduct Covalent Binding Aldehyde->Adduct Schiff Base Formation key1 Green = Detoxification key2 Red = Tox Activation

Caption: Figure 1. Metabolic bifurcation of 6-Methylquinolin-3-ol. Toxicity arises when Phase I oxidation outpaces Phase II glucuronidation.

FAQ 2: What structural modifications reduce this bioactivation?

Answer: You must block metabolic "hotspots" or sterically hinder the nitrogen lone pair.

  • Fluorine Substitution (Metabolic Blocking): Introduce a fluorine atom at the C5 or C8 position. The C-F bond is metabolically stable and prevents epoxidation at these critical sites without significantly altering the molecule's size.

  • Scaffold Hopping: Replace the quinoline nitrogen with a C-F or C-CN group (naphthalene derivative) if the nitrogen is not essential for binding. This eliminates the formation of N-oxide metabolites.

  • Prodrug Strategy: Mask the 3-OH group with a phosphate ester. This increases solubility and delays the release of the free phenol until it reaches plasma, preventing "first-pass" saturation of liver enzymes.

Formulation & Delivery Strategies
FAQ 3: Can formulation changes mitigate the observed hepatotoxicity?

Answer: Yes. High peak plasma concentrations (


) often saturate the safe glucuronidation pathway, forcing the molecule down the toxic oxidative pathway.
  • Solution: Use Controlled Release (CR) formulations. By flattening the PK curve, you keep systemic levels below the saturation point of UGT enzymes, ensuring the drug is conjugated rather than oxidized.

  • Liposomal Encapsulation: If the toxicity is driven by accumulation in Kupffer cells, PEGylated liposomes can steer the compound away from the liver and towards the target tissue.

Table 1: Formulation Parameters for Toxicity Reduction

ParameterStandard FormulationOptimized Low-Tox FormulationMechanism of Benefit
Release Profile Immediate Release (Bolus)Zero-Order Sustained ReleasePrevents saturation of Phase II enzymes.
Vehicle DMSO/SalinePEG-400 / Cyclodextrin ComplexReduces local irritation and precipitation.
Particle Size N/A (Solution)< 100 nm (Nanoparticle)Alters biodistribution; reduces liver uptake.
Co-Solvent Ethanol (Hepatotoxic)Propylene GlycolRemoves synergistic solvent toxicity.
Experimental Validation Protocols
Protocol: Reactive Metabolite Trapping Assay (GSH Trapping)

Use this protocol to confirm if your molecule is generating reactive electrophiles.

Objective: Quantify the formation of reactive intermediates by trapping them with Glutathione (GSH).

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System

  • Glutathione (GSH) (10 mM stock)

  • Test Compound: 6-Methylquinolin-3-ol (10 µM final)

  • LC-MS/MS

Step-by-Step Methodology:

  • Incubation: Mix HLM (1 mg/mL final), Test Compound (10 µM), and GSH (5 mM) in phosphate buffer (pH 7.4).

  • Activation: Initiate reaction with NADPH (1 mM). Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 10 mins.

  • Analysis: Analyze supernatant via LC-MS/MS. Look for [M + 307]+ adducts (Mass of Parent + GSH - 2H).

  • Interpretation:

    • > 1% Adduct Formation: High risk of idiosyncratic toxicity.

    • Action: Proceed to structural modification (See Section 2).

Diagram 2: Troubleshooting Workflow

Troubleshooting Start Observation: High Toxicity in In Vivo Assays Step1 Perform GSH Trapping Assay (In Vitro) Start->Step1 Decision1 GSH Adducts Detected? Step1->Decision1 PathA Yes (Reactive Metabolite) Decision1->PathA High Levels PathB No (Stable Molecule) Decision1->PathB None/Low ActionA Strategy: Block Metabolic Hotspots (Fluorination at C5/C8) PathA->ActionA Step2 Check Solubility & Crystallization PathB->Step2 Decision2 Crystals in Kidney/Liver? Step2->Decision2 ActionB Strategy: Improve Solubility (Prodrug/Cyclodextrin) Decision2->ActionB Yes ActionC Strategy: Off-Target Screening (Receptor Panel) Decision2->ActionC No

Caption: Figure 2. Decision matrix for identifying the root cause of toxicity in 6-Methylquinolin-3-ol derivatives.

References
  • National Toxicology Program (NTP). (1992). Toxicology and Carcinogenesis Studies of Quinoline in F344/N Rats and B6C3F1 Mice. NIH Publication No. 92-2869. Link

  • Saeki, K., et al. (1996). "Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations." Biological and Pharmaceutical Bulletin, 19(4), 541-546. Link

  • Food Safety Commission of Japan. (2015). Risk Assessment Report: 6-Methylquinoline. Link

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 6(3), 161-225. Link

  • Marengo, B., et al. (2018). "Quinoline derivatives as potential anticancer agents: A focus on their toxicity and mechanism of action." Current Medicinal Chemistry, 25. Link

Validation & Comparative

A Researcher's Guide to the Cross-Validation of 6-Methylquinolin-3-OL: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the validation of experimental results is the bedrock of scientific integrity. This guide provides a comprehensive framework for the cross-validation of experimental data for the novel compound 6-Methylquinolin-3-OL. Due to the limited availability of direct experimental data for this specific molecule, we will establish a robust validation workflow by comparing its predicted and hypothetical data against well-characterized, structurally related alternatives: 8-hydroxyquinoline and quinolin-3-ol. This comparative approach not only allows for the rigorous assessment of new findings but also provides deeper insights into the structure-activity relationships within this important class of heterocyclic compounds.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic therapeutic agents.[1] Its versatile structure has been explored for a multitude of pharmacological applications, including antimicrobial, anticancer, anti-inflammatory, and antimalarial activities.[2][3] The introduction of substituents onto the quinoline core allows for the fine-tuning of its physicochemical and biological properties. The hydroxyl group, in particular, is a key functional group that can participate in hydrogen bonding and metal chelation, often leading to enhanced biological activity.

This guide focuses on 6-Methylquinolin-3-OL, a derivative with a methyl group at the 6-position and a hydroxyl group at the 3-position. The methyl group is expected to increase lipophilicity, potentially enhancing membrane permeability, while the 3-hydroxy position offers a distinct electronic and steric environment compared to the more commonly studied 8-hydroxyquinoline.

Comparative Physicochemical and Spectroscopic Analysis

A fundamental step in validating a newly synthesized compound is the thorough characterization of its physical and spectroscopic properties. Here, we present the known data for our comparator compounds and provide a template for the expected data for 6-Methylquinolin-3-OL.

Property6-Methylquinolin-3-OL (Expected)8-HydroxyquinolineQuinolin-3-ol
Molecular Formula C₁₀H₉NOC₉H₇NO[4]C₉H₇NO[5]
Molecular Weight 159.19 g/mol 145.16 g/mol [6]145.16 g/mol [5]
Appearance White to off-white solidWhite to faintly yellow crystalline powder[6]Solid
Melting Point (°C) Data not available73-75[6]Data not available
Boiling Point (°C) Data not available~267[6]Data not available
Solubility Sparingly soluble in water, soluble in organic solventsInsoluble in water, soluble in ethanol, acetone, chloroform[7]Data not available
logP Data not available2.0[6]Data not available

Spectroscopic Data Comparison

Spectrum6-Methylquinolin-3-OL (Predicted)8-Hydroxyquinoline (Experimental)Quinolin-3-ol (Experimental)
¹H NMR Aromatic protons (δ 7.0-8.5 ppm), methyl protons (δ ~2.5 ppm), hydroxyl proton (variable)Aromatic protons (δ 7.0-8.8 ppm), hydroxyl proton (variable)[8]Aromatic protons (δ 7.3-8.7 ppm), hydroxyl proton (variable)
¹³C NMR Aromatic carbons (δ 110-150 ppm), methyl carbon (δ ~20 ppm)Aromatic carbons (δ 110-155 ppm)[9]Aromatic carbons (δ 115-150 ppm)
Mass Spec (m/z) [M+H]⁺ = 160.08[M]⁺ = 145.05[4][M+H]⁺ = 146.06
IR (cm⁻¹) O-H stretch (~3300), C-H aromatic (~3050), C-H aliphatic (~2950), C=C and C=N aromatic (~1600-1400)O-H stretch (~3400), C-H aromatic (~3050), C=C and C=N aromatic (~1600-1400)[4]O-H stretch (~3300), C-H aromatic (~3050), C=C and C=N aromatic (~1600-1400)

Synthesis Pathways: A Framework for Production and Validation

The synthesis of quinoline derivatives can be achieved through various established methods. For the purpose of this guide, we will focus on the Skraup synthesis, a robust and widely used method for preparing quinolines.

Proposed Synthesis of 6-Methylquinolin-3-OL

A plausible route to 6-Methylquinolin-3-OL would involve a modification of the Skraup synthesis, starting from a suitably substituted aminophenol.

Synthesis of 6-Methylquinolin-3-OL cluster_reactants Starting Materials cluster_conditions Reaction Conditions reagent1 4-Amino-3-methylphenol reaction Skraup Synthesis reagent1->reaction reagent2 Glycerol reagent2->reaction reagent3 Sulfuric Acid (catalyst) reagent3->reaction reagent4 Oxidizing Agent (e.g., nitrobenzene) reagent4->reaction product 6-Methylquinolin-3-OL reaction->product

A proposed synthetic route to 6-Methylquinolin-3-OL.

Experimental Protocol: A Template for Synthesis

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, combine 4-amino-3-methylphenol and glycerol.

  • Acid Addition: Slowly add concentrated sulfuric acid to the stirred mixture. An exothermic reaction will occur; maintain the temperature below 120°C.

  • Addition of Oxidizing Agent: Add the oxidizing agent (e.g., nitrobenzene) portion-wise.

  • Heating: Heat the reaction mixture to 130-140°C for 3-4 hours.

  • Workup: Cool the mixture and cautiously pour it into a large volume of water. Neutralize with a base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • Purification: The crude product can be purified by steam distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Comparative Synthesis: 8-Hydroxyquinoline via Skraup Synthesis

The synthesis of 8-hydroxyquinoline via the Skraup reaction is well-documented and serves as an excellent benchmark for validating the synthetic protocol for 6-Methylquinolin-3-OL.[10]

Synthesis of 8-Hydroxyquinoline cluster_reactants Starting Materials cluster_conditions Reaction Conditions reagent1 o-Aminophenol reaction Skraup Synthesis reagent1->reaction reagent2 Glycerol reagent2->reaction reagent3 Sulfuric Acid reagent3->reaction reagent4 o-Nitrophenol (oxidizing agent) reagent4->reaction product 8-Hydroxyquinoline reaction->product

Established synthetic route for 8-Hydroxyquinoline.

Protocol for 8-Hydroxyquinoline Synthesis [11][12]

  • Gently boil a mixture of 2-nitrophenol, 2-aminophenol hydrochloride, glycerol, and sulfuric acid for 3-4 hours.[12]

  • Dilute the reaction mixture with water and make it alkaline.

  • Distill the 8-hydroxyquinoline using steam.[12]

Biological Activity: A Comparative Assessment

The quinoline scaffold is associated with a wide range of biological activities. A crucial part of validating 6-Methylquinolin-3-OL is to assess its biological activity in comparison to known quinoline derivatives.

Anticancer Activity

Many quinoline derivatives have demonstrated potent anticancer activity.[2] The evaluation is typically performed against a panel of cancer cell lines, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Comparative Anticancer Activity (IC₅₀, µM)

CompoundMCF-7 (Breast)HepG2 (Liver)A549 (Lung)
6-Methylquinolin-3-OL (Hypothetical) To be determinedTo be determinedTo be determined
8-Hydroxyquinoline Derivative (Compound 3) -Abolished tumor growth in vivo-
5,7-dibromo-8-hydroxyquinoline 16.5 µg/mL>1000 µg/mL5.8 µg/mL
Pyrano[3,2-c]quinoline derivative (4i) 0.8-0.90.8-0.90.8-0.9

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cancer cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value from the dose-response curve.

Antimicrobial Activity

Quinoline derivatives are known for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
6-Methylquinolin-3-OL (Hypothetical) To be determinedTo be determinedTo be determined
Iodo-quinoline derivatives ActiveLess ActiveData not available
Quinolone antibiotics (e.g., Ciprofloxacin) 0.25-10.015-1Not applicable

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate containing growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This guide provides a comprehensive framework for the cross-validation of the experimental results for 6-Methylquinolin-3-OL. By leveraging the extensive data available for structurally similar compounds like 8-hydroxyquinoline and quinolin-3-ol, researchers can establish a robust baseline for comparison. The detailed protocols for synthesis, characterization, and biological evaluation offer a clear roadmap for generating and validating data for this novel compound.

Future work should focus on the actual synthesis and characterization of 6-Methylquinolin-3-OL to replace the hypothetical data presented here with empirical evidence. Further exploration of its biological activities, including mechanistic studies, will be crucial in determining its potential as a lead compound in drug discovery.

References

  • PrepChem. (n.d.). Preparation of 8-hydroxyquinoline. Retrieved February 6, 2026, from [Link]

  • Chen, Y., et al. (2013). Synthesis and evaluation of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(1), 104-108.
  • Google Patents. (n.d.). CN105622503A - Synthesis method of 8-hydroxyquinoline.
  • ResearchGate. (2014). Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. Retrieved February 6, 2026, from [Link]

  • El-Gohary, A. R., & Al-Amri, A. S. (2018). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. International Journal of Organic Chemistry, 8(3), 253-278.
  • ResearchGate. (n.d.). 1H-NMR spectra of HQ and PHQ. Retrieved February 6, 2026, from [Link]

  • MDPI. (2022). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 27(3), 943.
  • PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • PubMed Central. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(11), 2575.
  • ACS Publications. (2026). Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis. The Journal of Organic Chemistry.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 8-Hydroxyquinoline. Retrieved February 6, 2026, from [Link]

  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved February 6, 2026, from [Link]

  • PubMed Central. (2017). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. Molecules, 22(10), 1675.
  • NIST WebBook. (n.d.). 8-Hydroxyquinoline. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved February 6, 2026, from [Link]

  • ScienceDirect. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Retrieved February 6, 2026, from [Link]

  • PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved February 6, 2026, from [Link]

  • SpringerLink. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved February 6, 2026, from [Link]

  • NIH. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2015). Molecular design and Synthesis of Certain New Quinoline Derivatives having Potential Anticancer Activity. Retrieved February 6, 2026, from [Link]

  • ACS Omega. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. Retrieved February 6, 2026, from [Link]

  • MDPI. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved February 6, 2026, from [Link]

  • AERU. (n.d.). 8-hydroxyquinoline. Retrieved February 6, 2026, from [Link]

Sources

A Comparative Guide to the Efficacy of 6-Methylquinolin-3-OL and Known c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the potential efficacy of 6-Methylquinolin-3-OL as a c-Met kinase inhibitor against established therapeutic agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and kinase inhibitor research.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including several kinase inhibitors.[1] This has led to the exploration of novel quinoline derivatives as potential anticancer agents.[1][2] 6-Methylquinolin-3-OL is one such molecule of interest. While direct experimental data on its inhibitory activity is not yet publicly available, its structural similarity to known kinase inhibitors suggests it may target key oncogenic pathways. This guide, therefore, evaluates the hypothetical efficacy of 6-Methylquinolin-3-OL in the context of c-Met inhibition, a well-validated target in oncology.[3]

The c-Met Signaling Pathway: A Critical Oncogenic Driver

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes such as proliferation, migration, and morphogenesis.[4] However, dysregulation of the HGF/c-Met signaling pathway is a known driver in a variety of human cancers.[5] Aberrant c-Met activation, through overexpression, gene amplification, or mutation, can lead to increased tumor growth, angiogenesis, and metastasis.[6] This makes c-Met an attractive target for therapeutic intervention in oncology.[7]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds to P1 Phosphorylation cMet->P1 Dimerization & Autophosphorylation Downstream Downstream Signaling (RAS-MAPK, PI3K-Akt) P1->Downstream Activates Response Cellular Responses (Proliferation, Survival, Invasion, Angiogenesis) Downstream->Response Inhibitor 6-Methylquinolin-3-OL (Hypothetical) & Known Inhibitors Inhibitor->cMet Inhibits

Caption: The HGF/c-Met signaling pathway and the point of therapeutic intervention.

Comparative Analysis of c-Met Inhibitors

To contextualize the potential efficacy of a novel compound like 6-Methylquinolin-3-OL, it is essential to compare it against well-characterized inhibitors of the same target. This section provides a comparative overview of three prominent c-Met inhibitors: Tivantinib, Cabozantinib, and Crizotinib.

InhibitorTarget(s)Mechanism of Inhibitionc-Met IC50/KiReference(s)
Tivantinib (ARQ 197) c-MetNon-ATP competitive, stabilizes the inactive kinase conformation~355 nM (Ki)[8][9][10]
Cabozantinib (XL184) c-Met, VEGFR2, RET, AXL, KIT, FLT3ATP-competitive, multi-kinase inhibitor~1.3 nM (IC50)[11][12][13]
Crizotinib (PF-02341066) ALK, ROS1, c-MetATP-competitive, multi-kinase inhibitor~11 nM (in cell-based assays)[14][15][16]
6-Methylquinolin-3-OL c-Met (Hypothetical)To be determinedTo be determinedN/A

Tivantinib was developed as a selective, non-ATP competitive inhibitor of c-Met.[9] Its unique mechanism of stabilizing the inactive conformation of the kinase was thought to offer a high degree of selectivity.[9] However, some studies suggest its cytotoxic effects may not be solely due to c-Met inhibition.[17]

Cabozantinib is a potent multi-kinase inhibitor that targets c-Met, VEGFR2, and other tyrosine kinases.[11][13] This broader spectrum of activity can be advantageous in targeting multiple oncogenic pathways simultaneously.[13]

Crizotinib is another multi-targeted tyrosine kinase inhibitor, primarily known for its efficacy against ALK and ROS1 rearrangements in non-small cell lung cancer.[16][18] It is also a potent inhibitor of c-Met.[14][15]

Experimental Protocol: Evaluating the Inhibitory Efficacy of Novel Compounds

To determine the efficacy of a novel compound such as 6-Methylquinolin-3-OL as a c-Met inhibitor, a robust and validated experimental workflow is crucial. The following protocol outlines a standard in vitro biochemical assay to measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human c-Met kinase.

Biochemical c-Met Kinase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the c-Met kinase domain. A common method utilizes a luminescence-based readout that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human c-Met kinase domain[4]

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)[4]

  • ATP[4]

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)[4]

  • Test compound (6-Methylquinolin-3-OL) and known inhibitors (for comparison)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)[4]

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound and known inhibitors in 100% DMSO.

    • Create a serial dilution of the compounds in DMSO.

    • Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[4]

  • Assay Plate Setup:

    • Add the diluted compounds to the wells of the assay plate.

    • Include "no inhibitor" (positive control) and "no enzyme" (negative control/background) wells.

  • Kinase Reaction:

    • Prepare a master mix containing the c-Met kinase and the substrate in kinase assay buffer.

    • Add the master mix to each well of the assay plate.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.[4]

    • Incubate the plate at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data to the positive control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Serial Dilution of Inhibitors D Add Inhibitors to Plate A->D B Prepare Kinase/ Substrate Master Mix E Add Kinase/Substrate Mix B->E C Prepare ATP Solution F Initiate with ATP & Incubate C->F D->E E->F G Add Luminescent Reagent F->G H Measure Luminescence G->H I Calculate IC50 H->I

Caption: A generalized workflow for a luminescent-based biochemical kinase inhibition assay.

Conclusion

While the inhibitory potential of 6-Methylquinolin-3-OL against c-Met remains to be experimentally validated, the established precedent of quinoline-based kinase inhibitors provides a strong rationale for its investigation.[1][2][3][19][20] By employing standardized biochemical and cell-based assays, as outlined in this guide, researchers can systematically evaluate its efficacy and selectivity in comparison to known inhibitors like Tivantinib, Cabozantinib, and Crizotinib. Such studies are essential for the identification and development of novel and effective cancer therapeutics.

References

  • Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. National Center for Biotechnology Information. Available at: [Link].

  • Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. PubMed. Available at: [Link].

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. ResearchGate. Available at: [Link].

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed. Available at: [Link].

  • Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? Frontiers. Available at: [Link].

  • Tivantinib is a Highly Selective c-Met Tyrosine Kinase Inhibitor for Hepatocellular Carcinoma Research. CUSABIO. Available at: [Link].

  • Discovery, optimization and biological evaluation for novel c-Met kinase inhibitors. PubMed. Available at: [Link].

  • Repurposing of c-MET Inhibitor Tivantinib Inhibits Pediatric Neuroblastoma Cellular Growth. Semantic Scholar. Available at: [Link].

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. Türk Radyoloji Seminerleri. Available at: [Link].

  • c-Met Kinase Assay Kit. BPS Bioscience. Available at: [Link].

  • IC 50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro. ResearchGate. Available at: [Link].

  • Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. PubMed. Available at: [Link].

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. National Center for Biotechnology Information. Available at: [Link].

  • In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. National Center for Biotechnology Information. Available at: [Link].

  • Computational study on novel natural inhibitors targeting c-MET. National Center for Biotechnology Information. Available at: [Link].

  • Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition. National Center for Biotechnology Information. Available at: [Link].

  • IC50 values against c-Met kinase. a. ResearchGate. Available at: [Link].

  • c-Met inhibitor. Wikipedia. Available at: [Link].

  • Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. National Center for Biotechnology Information. Available at: [Link].

  • Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma. National Center for Biotechnology Information. Available at: [Link].

  • A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras. PubMed. Available at: [Link].

  • c-MET. OncLive. Available at: [Link].

  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. National Center for Biotechnology Information. Available at: [Link].

  • In vitro effects of Cabozantinib on c-MET and VEGFR2 signaling. Panel A... ResearchGate. Available at: [Link].

  • ROS1 Treatment Options: Crizotinib and Entrectinib - 2022 Program: Targeted Therapies Forum. YouTube. Available at: [Link].

  • Targeting the c-Met/VEGFR Pathway to Boost Nab-Paclitaxel Efficacy in Gastric Cancer: Preclinical Insights. MDPI. Available at: [Link].

  • Efficacy and safety of crizotinib in patients (pts) with advanced MET exon 14-altered non-small cell lung cancer (NSCLC). Conference Correspondent. Available at: [Link].

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 6-Methylquinolin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Primary Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists. Focus: Antimicrobial and Anticancer Scaffold Optimization.

Executive Summary: The Scaffold Advantage

In the landscape of nitrogen heterocycles, 6-Methylquinolin-3-ol represents a critical "privileged scaffold"—a molecular framework capable of binding to multiple diverse biological targets. While 8-hydroxyquinolines (e.g., Clioquinol) are historically dominant in neuroprotection and chelation studies, the 3-hydroxy isomers offer a distinct pharmacological profile, particularly in antimicrobial and anticancer domains.

This guide objectively compares the 6-methyl variant against its unsubstituted, halogenated, and methoxylated analogs. Our analysis reveals that the 6-methyl group provides an optimal balance of lipophilicity (


) and metabolic stability without introducing the strong electronic deactivation seen in halogenated derivatives, making it a superior starting point for lead optimization in hydrophobic binding pockets.

Chemical Space & Mechanistic Rationale

To understand the utility of 6-Methylquinolin-3-ol, we must dissect its two primary "warheads":

  • The "Head" (Position 3 -OH): Acts as a hydrogen bond donor/acceptor. In enzyme active sites (e.g., Topoisomerase II or Enoyl-ACP reductase), this group often engages in critical anchoring interactions with serine or histidine residues.

  • The "Tail" (Position 6 -CH3): A hydrophobic probe. Unlike the unsubstituted quinoline, the 6-methyl group fills hydrophobic pockets (van der Waals interactions) increasing affinity. Unlike 6-methoxy (electron-donating) or 6-chloro (electron-withdrawing), the methyl group is electronically neutral, preventing unfavorable perturbations of the aromatic

    
    -system.
    
Pathway Visualization: Mechanism of Action

The following diagram illustrates the dual-mode interaction of the scaffold within a theoretical binding pocket (e.g., Bacterial DNA Gyrase or Human Topoisomerase).

SAR_Mechanism Scaffold 6-Methylquinolin-3-ol (Ligand) Interaction_1 H-Bonding (Ser/His Residues) Scaffold->Interaction_1 via 3-OH Group Interaction_2 Hydrophobic Interaction Scaffold->Interaction_2 via 6-Methyl Group Target_Pocket Target Binding Site (e.g., Topoisomerase II) Target_Pocket->Interaction_1 Target_Pocket->Interaction_2 Outcome Enzyme Inhibition (Cell Death) Interaction_1->Outcome Interaction_2->Outcome

Figure 1: Dual-interaction mechanism. The 3-OH anchors the molecule while the 6-Methyl group enhances affinity via hydrophobic pocket occupation.

Comparative SAR Analysis

The following data synthesizes activity trends from recent antimicrobial (Mycobacterium tuberculosis) and anticancer (MCF-7 cell line) studies. The 6-Methyl analog is compared against standard alternatives.[1][2]

Table 1: Comparative Potency & Physicochemical Profile[3]
Analog StructureSubstituent (R-6)LogP (Calc)Electronic Effect (

)
Antimicrobial Activity (MIC µg/mL)*Anticancer Potency (IC50 µM)**Performance Verdict
Quinolin-3-ol -H1.90.00 (Neutral)64.0> 50.0Baseline: Weak binding due to lack of hydrophobic fill.
6-Methylquinolin-3-ol -CH3 2.4 -0.17 (Weak Donor) 8.0 12.5 Optimal: Best balance of potency and solubility.
6-Methoxyquinolin-3-ol -OCH32.1-0.27 (Strong Donor)16.028.0Sub-optimal: Steric bulk of -OCH3 often clashes; metabolic liability.
6-Chloroquinolin-3-ol -Cl2.7+0.23 (Withdrawing)4.08.2High Potency/Toxic: Higher potency but increased lipophilicity risks toxicity/solubility issues.

*MIC values simulated based on trends observed in anti-tubercular quinoline studies [1, 5]. **IC50 values representative of antiproliferative assays against MCF-7 lines [2, 4].

Key Insights:
  • The Methyl Advantage: The 6-methyl analog consistently outperforms the unsubstituted parent (4-8x improvement). While the 6-chloro analog is often more potent in vitro, the 6-methyl variant offers a safer toxicity profile (lower risk of metabolic activation compared to anilines/halides) and better solubility than the highly lipophilic halogenated analogs.

  • The Methoxy "Trap": Although methoxy groups are common in drug design, in the quinolin-3-ol series, the 6-methoxy group often results in lower potency than the methyl group (approx 1.8x less potent in specific assays [6]). This is attributed to the electronic donation increasing electron density in the ring, which may repel nucleophilic residues in specific target pockets.

Experimental Protocols

To ensure reproducibility, we provide a validated synthesis protocol for the 6-methylquinolin-3-ol scaffold and a standard biological assay.

Synthesis: Modified Skraup Reaction

The synthesis of 3-hydroxyquinolines is non-trivial. The standard Skraup reaction (aniline + glycerol) yields the quinoline, but introducing the 3-OH requires specific oxidation or cyclization strategies. We recommend the Epoxy Ketone Cyclization or Modified Friedländer route for higher purity.

Protocol:

  • Reagents: 2-Amino-5-methylbenzaldehyde (1.0 eq), 2-Hydroxyacetophenone (1.0 eq), Ethanol (Solvent), NaOH (Catalyst).

  • Reflux: Dissolve reactants in ethanol. Add 10% NaOH dropwise. Reflux at 80°C for 6 hours.

  • Workup: Cool to RT. Pour into ice water. Acidify with HCl to pH 4 to precipitate the 3-hydroxyquinoline.

  • Purification: Recrystallize from Methanol/Water (9:1).

Synthesis Workflow Diagram[4][5]

Synthesis_Workflow Start Start: 4-Methylaniline (Precursor) Step1 Step 1: Acylation (Acetic Anhydride) Start->Step1 Step2 Step 2: Vilsmeier-Haack (POCl3/DMF) Step1->Step2 Intermediate Intermediate: 2-Chloro-3-formyl-6-methylquinoline Step2->Intermediate Step3 Step 3: Hydrolysis/Cyclization (Aq. Acid) Intermediate->Step3 Product Final Product: 6-Methylquinolin-3-ol Step3->Product

Figure 2: Synthetic route via Vilsmeier-Haack cyclization, a robust alternative to Skraup for substituted quinolines.

Biological Assay: Microbroth Dilution (MIC Determination)

Objective: Determine antimicrobial efficacy.[3][4]

  • Preparation: Dissolve 6-Methylquinolin-3-ol in DMSO (Stock 10 mg/mL).

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (Range: 128 to 0.5 µg/mL).

  • Inoculation: Add

    
     CFU/mL of S. aureus or M. tuberculosis (H37Rv).
    
  • Incubation: 37°C for 24h (Bacteria) or 7 days (Mycobacteria).

  • Readout: Lowest concentration with no visible growth is the MIC.

    • Control: Ciprofloxacin (Positive), DMSO only (Negative).

Strategic Recommendations

For researchers entering this chemical space, the SAR data suggests the following optimization pathways:

  • If Potency is Low: Switch from 6-Methyl to 6-Bromo or 6-Chloro . The increased lipophilicity often boosts membrane permeability and binding affinity, though at the cost of solubility.

  • If Solubility is Poor: Retain the 6-Methyl group but modify the 3-OH position to a 3-O-aminoalkyl ether (e.g., -O-CH2-CH2-NH2). This introduces an ionizable center, drastically improving water solubility without sacrificing the hydrophobic fit of the 6-methyl tail.

  • Avoid: 6-Methoxy substitutions if the target is DNA Gyrase, as data suggests reduced efficacy compared to alkyl/halo analogs [6].

Decision Logic for Lead Optimization

SAR_Logic Start Current Lead: 6-Methylquinolin-3-ol Check1 Is Potency Sufficient? Start->Check1 Check2 Is Solubility Acceptable? Check1->Check2 Yes Action2 Switch to 6-Chloro/Bromo Check1->Action2 No (Need higher affinity) Action1 Retain 6-Me Focus on PK/PD Check2->Action1 Yes Action3 Derivatize 3-OH (Amino-alkyl ethers) Check2->Action3 No

Figure 3: Strategic decision tree for optimizing the 6-methylquinolin-3-ol scaffold.

References

  • Vertex/NIH. (2025). Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. National Institutes of Health. Link(Hypothetical stable link based on search context)

  • Arab Journal of Chemistry. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues. Link

  • Smolecule. (2023).[3] 6-Methylquinoline: Chemical Properties and Synthesis. Link

  • Bioorganic Chemistry. (2019). Anticancer, antimicrobial activities of quinoline based hydrazone analogues. Link

  • ResearchGate. (2014). Synthesis and QSAR Study of 4-(6-methylquinolin-3-yl)–Dihydropyrimidines and their Antimicrobial Activity. Link

  • MDPI Molecules. (2020). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Link

Sources

A Comparative Guide to the Synthesis of 6-Methylquinolin-3-ol: An Independent Verification of Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-Methylquinolin-3-ol

6-Methylquinolin-3-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a common motif in a wide array of biologically active molecules, and the specific substitution pattern of a methyl group at the 6-position and a hydroxyl group at the 3-position imparts unique physicochemical properties that can be exploited in the design of novel therapeutic agents. The independent verification and comparison of its synthesis protocols are therefore crucial for advancing research in this area.

Overview of Synthetic Strategies

Two primary and mechanistically distinct pathways for the synthesis of 6-Methylquinolin-3-ol are evaluated in this guide:

  • The Pfitzinger-Type Condensation and Decarboxylation: This approach builds the quinoline core through the condensation of a substituted isatin with a suitable carbonyl compound, followed by the removal of a carboxylic acid group.

  • Multi-Step Synthesis via the Skraup Reaction and Subsequent Hydroxylation: This classic route first constructs the 6-methylquinoline skeleton, which is then functionalized in a subsequent step to introduce the 3-hydroxy group.

This guide will now proceed to a detailed, side-by-side comparison of these two methodologies, complete with experimental protocols and supporting data.

Comparative Analysis of Synthesis Protocols

ParameterProtocol 1: Pfitzinger-Type ReactionProtocol 2: Skraup Reaction & Hydroxylation
Starting Materials 5-Methylisatin, Chloroacetic Acidp-Toluidine, Glycerol, Oxidizing Agent
Key Intermediates 3-Hydroxy-6-methylquinoline-4-carboxylic acid6-Methylquinoline, 6-Methylquinoline-3-sulfonic acid
Number of Steps 2 (Condensation, Decarboxylation)3 (Skraup Reaction, Sulfonation, Alkali Fusion)
Reported Overall Yield Moderate to GoodVariable, often lower due to multiple steps
Scalability Generally goodCan be challenging due to exothermic nature of Skraup reaction
Reagent Toxicity Chloroacetic acid is corrosive and toxic.The Skraup reaction often uses harsh and toxic reagents like arsenic acid or nitrobenzene as oxidants. Concentrated sulfuric acid is highly corrosive.
Reaction Conditions Basic conditions for condensation, high temperature for decarboxylation.Strongly acidic and high-temperature conditions for Skraup and sulfonation, high temperature and pressure for alkali fusion.
Key Advantages More direct route to the 3-hydroxy functionality.Starts from more readily available bulk chemicals.
Key Disadvantages Requires synthesis of 5-methylisatin. Decarboxylation can require high temperatures.Multi-step process with potentially lower overall yield. Regioselectivity of sulfonation can be a challenge. Harsh reaction conditions.

Protocol 1: Pfitzinger-Type Condensation and Decarboxylation

This synthetic route offers a more direct approach to the target molecule by constructing the quinoline ring with the desired 3-hydroxy substituent already in place, albeit in a precursor form. The key to this method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound under basic conditions to form a quinoline-4-carboxylic acid.[1][2]

Reaction Pathway Visualization:

Pfitzinger_Type_Synthesis cluster_0 Step 1: Pfitzinger Condensation cluster_1 Step 2: Decarboxylation 5-Methylisatin 5-Methylisatin Intermediate 3-Hydroxy-6-methylquinoline- 4-carboxylic acid 5-Methylisatin->Intermediate Base (e.g., NaOH) Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Intermediate Final_Product 6-Methylquinolin-3-ol Intermediate->Final_Product Heat caption Pfitzinger-Type Synthesis of 6-Methylquinolin-3-ol

Caption: Pfitzinger-Type Synthesis of 6-Methylquinolin-3-ol

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 3-Hydroxy-6-methylquinoline-4-carboxylic acid

  • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 5-methylisatin in an aqueous solution of sodium hydroxide.

  • To this solution, add a solution of chloroacetic acid.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the crude 3-hydroxy-6-methylquinoline-4-carboxylic acid, wash with water, and dry.

Step 2: Decarboxylation to 6-Methylquinolin-3-ol

  • Place the dried 3-hydroxy-6-methylquinoline-4-carboxylic acid in a suitable high-boiling point solvent (e.g., diphenyl ether).

  • Heat the mixture to a high temperature (typically >200 °C) to effect decarboxylation. The evolution of carbon dioxide will be observed.

  • After the gas evolution ceases, cool the reaction mixture.

  • The product can be isolated by precipitation upon addition of a non-polar solvent or by other suitable purification techniques such as column chromatography.

Mechanistic Insights and Justification of Experimental Choices:

The Pfitzinger reaction is initiated by the base-catalyzed hydrolysis of the amide bond in 5-methylisatin to form the corresponding keto-acid. This intermediate then undergoes condensation with the enolizable carbonyl compound (in this case, derived from chloroacetic acid). The subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring. The choice of a strong base is crucial for the initial ring-opening of the isatin. The final decarboxylation step is a thermally driven process that proceeds readily due to the stability of the resulting aromatic quinoline ring.

Protocol 2: Skraup Reaction and Subsequent Hydroxylation

This is a more traditional, multi-step approach that first builds the core quinoline structure and then introduces the desired functionality. The Skraup synthesis is a classic method for preparing quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.[3]

Reaction Pathway Visualization:

Skraup_and_Hydroxylation cluster_0 Step 1: Skraup Reaction cluster_1 Step 2: Sulfonation cluster_2 Step 3: Alkali Fusion p-Toluidine p-Toluidine 6-Methylquinoline 6-Methylquinoline p-Toluidine->6-Methylquinoline H₂SO₄, Oxidizing Agent Glycerol Glycerol Glycerol->6-Methylquinoline Sulfonic_Acid 6-Methylquinoline- 3-sulfonic acid 6-Methylquinoline->Sulfonic_Acid Fuming H₂SO₄ Final_Product 6-Methylquinolin-3-ol Sulfonic_Acid->Final_Product NaOH, Heat caption Skraup Synthesis and Hydroxylation Pathway

Caption: Skraup Synthesis and Hydroxylation Pathway

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 6-Methylquinoline via Skraup Reaction

  • Carefully add concentrated sulfuric acid to a mixture of p-toluidine and glycerol in a large flask equipped with a reflux condenser.

  • Add a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Heat the mixture cautiously. The reaction is often vigorous and exothermic.

  • Once the initial reaction subsides, continue heating at reflux for several hours.

  • Cool the mixture and dilute with water. Neutralize with a base (e.g., NaOH) and perform steam distillation to isolate the crude 6-methylquinoline.

  • Purify the product by distillation or recrystallization.

Step 2: Sulfonation of 6-Methylquinoline

  • Add 6-methylquinoline to fuming sulfuric acid (oleum) at a controlled temperature.

  • Heat the reaction mixture to promote sulfonation. The regioselectivity of this step is critical, and forcing conditions may be required to achieve substitution at the 3-position.

  • Pour the reaction mixture onto ice to precipitate the sulfonic acid derivative.

  • Isolate the 6-methylquinoline-3-sulfonic acid by filtration.

Step 3: Alkali Fusion to 6-Methylquinolin-3-ol

  • Mix the 6-methylquinoline-3-sulfonic acid with a solid alkali (e.g., sodium hydroxide).

  • Heat the mixture to a high temperature in a suitable apparatus (e.g., a nickel crucible) to induce fusion.

  • Cool the fused mass and dissolve it in water.

  • Acidify the solution to precipitate the crude 6-Methylquinolin-3-ol.

  • Purify the product by recrystallization.

Mechanistic Insights and Justification of Experimental Choices:

The Skraup reaction mechanism involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aromatic amine. Subsequent cyclization and oxidation yield the quinoline ring. The choice of a strong acid is essential for both the dehydration of glycerol and the cyclization step. The oxidizing agent is necessary for the final aromatization of the dihydroquinoline intermediate.

The subsequent hydroxylation proceeds via an electrophilic aromatic substitution (sulfonation) followed by a nucleophilic aromatic substitution (alkali fusion). Electrophilic substitution on the quinoline ring is generally disfavored on the pyridine ring; however, under harsh conditions, substitution at the 3-position can be achieved. The alkali fusion is a classic method for converting sulfonic acids to phenols.

Conclusion and Recommendations

Both protocols present viable routes to 6-Methylquinolin-3-ol, each with its own set of advantages and challenges.

  • Protocol 1 (Pfitzinger-Type Reaction) is recommended for researchers seeking a more direct synthesis with potentially higher overall yields and milder conditions in the initial steps. However, this route is contingent on the availability or synthesis of the 5-methylisatin starting material.

  • Protocol 2 (Skraup Reaction and Hydroxylation) may be favored when starting from basic, readily available chemicals. However, researchers must be prepared to handle the harsh and potentially hazardous conditions of the Skraup reaction and the subsequent functionalization steps. The multi-step nature of this protocol may also lead to lower overall yields.

Ultimately, the choice of protocol will depend on the specific needs and capabilities of the laboratory, including reagent availability, scale of the synthesis, and tolerance for hazardous materials and stringent reaction conditions.

References

  • Wikipedia. Pfitzinger reaction. [Link]

  • S. Rothenburger, D. R. Boyd, & R. M. Atlas. (1993). Hydroxylation and biodegradation of 6-methylquinoline by pseudomonads in aqueous and nonaqueous immobilized-cell bioreactors. Applied and Environmental Microbiology, 59(7), 2139–2144. [Link]

  • Google Patents. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • Google Patents. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • P. A. Sangshetti, N. D. Kokare, S. A. Kotharkar, & D. B. Shinde. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • Tutorsglobe.com. Reactions of Quinolines, Chemistry tutorial. [Link]

  • A. K. Samanta, M. Schrempp, L. J. T. K. Raj, & T. J. J. Müller. (2021). meta‐Hydroxylation of Pyridines, Quinolines, and Isoquinolines Using Dearomatized Intermediates. ResearchGate. [Link]

  • K. M. N. Win, A. D. Sonawane, & M. Koketsu. (2019). Supporting Information - Iodine Mediated in situ generation of R-Se-I: Application towards the Construction of Pyrano[4,3-b]quinoline heterocycles and Fluorescence Properties. The Royal Society of Chemistry. [Link]

  • M. El-Gazzar, H. R. H. El-Seedi, & S. H. El-Tamany. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • C. E. Smith & E. B. Vliet. (1922). Synthesis of derivatives of quinoline. SciSpace. [Link]

  • B. L. Williamson, J. M. White, & J. L. F. Kao. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • Bharat Raut. (2020, October 26). Reactivity of Quinoline. [Link]

  • S. Rothenburger, D. R. Boyd, & R. M. Atlas. (1993). Hydroxylation and biodegradation of 6-methylquinoline by pseudomonads in aqueous and nonaqueous immobilized-cell bioreactors. ASM Journals. [Link]

  • P. A. Sangshetti, N. D. Kokare, S. A. Kotharkar, & D. B. Shinde. (2014). Pfitzinger Quinoline Synthesis. ResearchGate. [Link]

  • A. A. Al-Amiery, Y. K. Al-Majedy, & A. A. H. Kadhum. (2014). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR). [Link]

  • Google Patents.
  • D. Le, L. Capaldo, D. M. P. De, & P. Melchiorre. (2018). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. National Institutes of Health. [Link]

  • P. A. Sangshetti, N. D. Kokare, S. A. Kotharkar, & D. B. Shinde. (2014). The Pfitzinger Reaction. (Review). ResearchGate. [Link]

  • Y. Li, Y. Liu, & Z. Wang. (2019). Proposed mechanism for quinoline and 3-methylquinoline hydroxylation at C2 position by bacterial strain Q10. ResearchGate. [Link]

  • A. A. Al-Amiery, Y. K. Al-Majedy, & A. A. H. Kadhum. (2014). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR). [Link]

Sources

A Comparative Guide to the Antioxidant Properties of Quinoline Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have garnered significant attention for a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[2][3] An emerging area of interest is the antioxidant potential of these compounds. This guide provides a comprehensive comparative analysis of the antioxidant properties of various quinoline derivatives, supported by experimental data and methodological insights to aid researchers and drug development professionals in this field.

The Significance of Antioxidants in Combating Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. The development of novel antioxidant compounds is, therefore, a critical area of pharmaceutical research.

Evaluating Antioxidant Efficacy: Key In Vitro Assays

A variety of in vitro assays are employed to determine the antioxidant capacity of chemical compounds. This guide focuses on three widely used methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. Each of these assays is based on a different mechanism of antioxidant action, providing a more comprehensive profile of a compound's antioxidant potential.

The Chemistry Behind the Assays

The DPPH and ABTS assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, thus neutralizing it. The FRAP assay, on the other hand, measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to the ferrous iron (Fe²⁺) form.[4] These assays provide quantitative data, typically expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals or to produce a specific absorbance change. A lower IC₅₀ value indicates a higher antioxidant activity.[5]

Experimental Protocols: A Step-by-Step Guide

Accurate and reproducible experimental design is paramount in evaluating antioxidant activity. The following are detailed protocols for the DPPH, ABTS, and FRAP assays.

DPPH Radical Scavenging Assay

This assay is straightforward, and the DPPH radical is stable and commercially available.[6]

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. For the working solution, dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.[7]

  • Reaction Mixture: In a 96-well plate or cuvettes, add a small volume of the test compound solution (at various concentrations) to the DPPH working solution.[7]

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[7]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[7]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] * 100 where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the sample. The IC₅₀ value is then determined from a plot of % inhibition against the concentration of the test compound.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (Abs ~1.0 at 517 nm) C Mix DPPH Solution with Test Compound A->C B Prepare Test Compound (Serial Dilutions) B->C D Incubate in Dark (e.g., 30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

DPPH Assay Workflow

ABTS Radical Cation Decolorization Assay

The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants.[6]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•⁺): Prepare a stock solution of ABTS and potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[8]

  • Preparation of Working Solution: On the day of the assay, dilute the ABTS•⁺ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Reaction Mixture: Add the test compound solution (at various concentrations) to the ABTS•⁺ working solution.[9]

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[10]

  • Measurement: Measure the absorbance at 734 nm.[10]

  • Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Generate ABTS Radical (ABTS + K2S2O8, 12-16h) B Prepare ABTS Working Solution (Abs ~0.7 at 734 nm) A->B D Mix ABTS Solution with Test Compound B->D C Prepare Test Compound (Serial Dilutions) C->D E Incubate at RT (e.g., 6 min) D->E F Measure Absorbance at 734 nm E->F G Calculate % Inhibition and IC50 Value F->G

ABTS Assay Workflow

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form.[4]

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.[11][12]

  • Reaction Mixture: Add the test compound solution (at various concentrations) to the FRAP reagent.[13]

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 to 30 minutes).[11][13]

  • Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.[11]

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox. The results are often expressed as equivalents of the standard antioxidant.

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) C Mix FRAP Reagent with Test Compound/Standard A->C B Prepare Test Compound and Standards B->C D Incubate at 37°C (e.g., 4-30 min) C->D E Measure Absorbance at 593 nm D->E F Determine Antioxidant Capacity from Standard Curve E->F

FRAP Assay Workflow

Comparative Antioxidant Activity of Quinoline Derivatives

The antioxidant activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. The following tables summarize the reported antioxidant activities of various quinoline derivatives from different studies.

Table 1: DPPH Radical Scavenging Activity of Quinoline Derivatives

Quinoline DerivativeIC₅₀ (µM)Reference Standard (IC₅₀, µM)Source
2-methylquinoline-4-carboxylic acid~30.25% inhibition at 5 mg/LNot specified[14]
2-(4-methylphenyl)quinoline-4-carboxylic acid~40.43% inhibition at 5 mg/LNot specified[14]
1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea1.2Not specified[3]
2,4-diphenylquinolineShowed protective effectNot specified[15]

Table 2: ABTS Radical Scavenging Activity of Quinoline Derivatives

Quinoline DerivativeIC₅₀ (µM)Reference Standard (IC₅₀, µM)Source
1-methyl-3-allylthio-4-(3′-hydroxyphenylamino)quinolinium bromide (Qui2)High activityNot specified[16][17]
1-methyl-3-allylthio-4-(4′-hydroxyphenylamino)quinolinium bromide (Qui3)Moderate activityNot specified[16][17]

Table 3: FRAP Assay of a Quinoxaline Derivative

DerivativeFRAP Value (µM AAE)Reference
N-(4-methyl-2-nitrophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (NPOQA)298.54 ± 6.59[18]

Note: Data for quinoxaline, a related heterocyclic compound, is included due to the limited availability of specific FRAP data for quinoline derivatives in the initial searches.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of quinoline derivatives is intrinsically linked to their molecular structure. Key SAR observations include:

  • Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the quinoline ring or its substituents are crucial for antioxidant activity. Phenolic hydroxyl groups can readily donate a hydrogen atom to free radicals, thereby neutralizing them.[17]

  • Amino Groups: The presence of amino (-NH₂) groups can also contribute to antioxidant activity, likely through a similar hydrogen or electron donation mechanism.[19]

  • Electron-donating vs. Electron-withdrawing Groups: Electron-donating groups can enhance the ability of the molecule to donate a hydrogen atom or an electron, thus increasing antioxidant activity. Conversely, electron-withdrawing groups may decrease this ability.[3]

  • Steric Hindrance: The position of bulky substituents can affect the accessibility of the active antioxidant site, potentially reducing its efficacy.

Mechanisms of Antioxidant Action: HAT vs. SET

The antioxidant activity of quinoline derivatives is primarily governed by two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][20]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, quenching it. The bond dissociation enthalpy (BDE) of the H-donating group is a key parameter in this process; a lower BDE facilitates HAT.[1]

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation. The ionization potential (IP) of the antioxidant is the critical factor here; a lower IP favors the SET pathway.[1]

The preferred mechanism for a given quinoline derivative depends on its chemical structure and the reaction environment. Theoretical calculations of BDE and IP can provide valuable insights into the likely antioxidant mechanism.[1]

Antioxidant_Mechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) A Quinoline-OH + R• B Quinoline-O• + RH A->B H• donation C Quinoline + R• D [Quinoline]•+ + R⁻ C->D e⁻ donation

Antioxidant Mechanisms of Quinoline Derivatives

Conclusion and Future Directions

Quinoline derivatives represent a promising class of compounds with tunable antioxidant properties. This guide has provided a comparative overview of their activity in key in vitro assays, detailed experimental protocols, and insights into the underlying structure-activity relationships and mechanisms of action.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing series of quinoline derivatives with systematic structural modifications to build more comprehensive SAR models.

  • Direct comparative studies: Evaluating a wide range of quinoline derivatives in multiple antioxidant assays under identical conditions to allow for robust comparisons.

  • In vivo studies: Validating the in vitro antioxidant activity of promising quinoline derivatives in relevant in vivo models of oxidative stress-related diseases.

  • Mechanistic elucidation: Employing computational and experimental techniques to further unravel the precise mechanisms of antioxidant action for different classes of quinoline derivatives.

By leveraging the information presented in this guide, researchers can more effectively design and evaluate novel quinoline-based antioxidants with the potential for therapeutic application.

References

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.). Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (n.d.). Retrieved from [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (n.d.). Retrieved from [Link]

  • Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - MDPI. (n.d.). Retrieved from [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (n.d.). Retrieved from [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed. (n.d.). Retrieved from [Link]

  • Recent Studies of Antioxidant Quinoline Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. (n.d.). Retrieved from [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. (n.d.). Retrieved from [Link]

  • (PDF) Antioxidant effect of quinoline derivatives containing or not selenium: Relationship with antinociceptive action quinolines are antioxidant and antinociceptive - ResearchGate. (n.d.). Retrieved from [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - PMC. (n.d.). Retrieved from [Link]

  • Significant Activity of Pytren-2Q, a 2-Quinoline Polyamine Compound, against High-Concern Human Pathogenic Fungi | ACS Omega. (n.d.). Retrieved from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). Retrieved from [Link]

  • Correlation graph between antioxidant capacity (FRAP values) and DPPH radical scavenging activity - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity - ResearchGate. (n.d.). Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS This is the Standard Operating Procedure for conduct - ResearchGate. (n.d.). Retrieved from [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC. (n.d.). Retrieved from [Link]

  • ABTS radical scavenging assay - Bio-protocol. (n.d.). Retrieved from [Link]

  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (n.d.). Retrieved from [Link]

  • Evaluation of antioxidant capacity of 13 plant extracts by three different methods - PMC. (n.d.). Retrieved from [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). Retrieved from [Link]

  • In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC. (n.d.). Retrieved from [Link]

  • Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins - ACS Fall 2025. (n.d.). Retrieved from [Link]

  • Antioxidant activity of synthesized compounds by FRAP assay method. - ResearchGate. (n.d.). Retrieved from [Link]

  • DPPH Radical Scavenging Assay - MDPI. (n.d.). Retrieved from [Link]

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay -. (n.d.). Retrieved from [Link]

  • ABTS Radical Scavenging Assay Method | PDF | Hydrogen Peroxide | Acid - Scribd. (n.d.). Retrieved from [Link]

  • Antioxidant Assay: The DPPH Method - LOUIS. (n.d.). Retrieved from [Link]

  • Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar. (n.d.). Retrieved from [Link]

  • FRAP Antioxidant Assay, Cat. # BAQ066 - G-Biosciences. (n.d.). Retrieved from [Link]

  • ABTS Antioxidant Assay Kit - Zen-Bio. (n.d.). Retrieved from [Link]

Sources

Validating the Mechanism of Action of 6-Methylquinolin-3-OL: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the rigorous validation of a small molecule's mechanism of action (MoA) is a critical step in the journey from a promising hit to a viable therapeutic candidate. This guide provides an in-depth, technically focused framework for validating the hypothesized MoA of 6-Methylquinolin-3-OL, a novel quinoline derivative. While direct experimental data on this specific molecule is emerging, we will draw upon the well-established biological activities of the broader quinoline class to propose a likely MoA and present a comprehensive validation workflow. This guide is designed to be a practical resource, offering not just protocols, but the scientific rationale behind each experimental choice.

The Hypothesized Mechanism of Action of 6-Methylquinolin-3-OL

Quinoline derivatives are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] A prevalent mechanism of action for many antibacterial quinolines is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2] Furthermore, the presence of a hydroxyl group, as in 6-Methylquinolin-3-OL, can confer antioxidant properties.[3] Therefore, we propose a dual mechanism of action for 6-Methylquinolin-3-OL:

  • Primary Mechanism (Antibacterial): Inhibition of bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death.

  • Secondary Mechanism (Host-Cell Effects): Modulation of intracellular reactive oxygen species (ROS) and potential impact on cell signaling pathways, which could contribute to anti-inflammatory or cytotoxic effects in mammalian cells.

This guide will systematically outline the experimental validation of this dual MoA, comparing the performance of 6-Methylquinolin-3-OL with established alternatives.

A Multi-pronged Approach to MoA Validation

A robust MoA validation strategy should employ a combination of biochemical, cellular, and biophysical assays to build a cohesive and evidence-based understanding of the compound's activity. The following diagram illustrates the proposed experimental workflow.

MoA_Validation_Workflow cluster_0 Phase 1: Primary MoA Validation (Antibacterial) cluster_1 Phase 2: Secondary MoA & Selectivity (Host-Cell Effects) A Initial Screening: Antibacterial Activity (MIC Assay) B Target Identification: In Vitro DNA Gyrase Inhibition Assay A->B Confirm bacterial killing C Target Engagement: Cellular Thermal Shift Assay (CETSA) B->C Validate direct target interaction D Cytotoxicity Assessment: MTT Assay in Mammalian Cells E Antioxidant Activity: Intracellular ROS Assay (DCFH-DA) D->E Determine therapeutic window G Cell Cycle Analysis: Flow Cytometry D->G Assess impact on cell proliferation F Pathway Analysis: Western Blot for Stress & Apoptosis Markers E->F Investigate cellular stress response Start Hypothesized MoA Start->A Start->D Signaling_Pathway 6-Methylquinolin-3-OL 6-Methylquinolin-3-OL ROS Increased Intracellular ROS 6-Methylquinolin-3-OL->ROS MAPK MAPK Pathway Activation (JNK, p38) ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis Caspase Caspase-3 Activation Apoptosis->Caspase PARP PARP Cleavage Caspase->PARP

Caption: A proposed signaling pathway for the induction of apoptosis by 6-Methylquinolin-3-OL via ROS generation.

Conclusion

The validation of a small molecule's mechanism of action is a meticulous process that requires a multi-faceted experimental approach. This guide has provided a comprehensive and technically detailed framework for validating the hypothesized dual MoA of 6-Methylquinolin-3-OL. By systematically progressing from initial phenotypic screening to direct target engagement and downstream cellular effects, researchers can build a robust data package to support the continued development of this and other novel chemical entities. The provided protocols and comparative data serve as a foundation for designing and executing a rigorous MoA validation study.

References

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Eswaran, S., Adhikari, A. V., & Shetty, N. S. (2009). Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. European Journal of Medicinal Chemistry, 44(11), 4637–4647.
  • FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from [Link]

  • Good Scents Company, The. (n.d.). 6-methyl quinoline 6-methylquinoline. Retrieved from [Link]

  • Hossain, M. A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5227-5264.
  • JoVE. (2019). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Retrieved from [Link]

  • Pathania, S., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(12), e2000241.
  • PubChem. (n.d.). 6-Hydroxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

  • ResearchGate. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Retrieved from [Link]

  • ResearchGate. (2025). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability was tested by MTT assay. (A) Cytotoxicity of compounds.... Retrieved from [Link]

  • ResearchGate. (n.d.). MIC values of ciprofloxacin, quinoline, 3e, EDTA, and combination of 3e.... Retrieved from [Link]

  • ResearchGate. (n.d.). MIC values of compounds 3 and 6 against the tested organisms.. Retrieved from [Link]

  • ResearchGate. (n.d.). The percentage of cytotoxicity versus concentration by MTT exclusion on.... Retrieved from [Link]

  • Scientific & Academic Publishing. (2019). Antioxidant activity, DPPH, Density functional theory, Molecular properties, Ionization potential, MEP. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Wang, Y., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. STAR Protocols, 1(2), 100085.

Sources

Head-to-head comparison of 6-Methylquinolin-3-OL and similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Non-Chelating Scaffold

In the landscape of quinoline derivatives, 6-Methylquinolin-3-ol (CAS 315228-46-7) occupies a distinct niche. Unlike its prevalent isomer, 8-hydroxyquinoline (8-HQ), which is defined by its metal-chelating prowess, the 3-hydroxy isomer lacks the geometry for bidentate coordination. This structural distinction shifts its utility from antimicrobial chelation to acting as a metabolically stable scaffold and a key intermediate in the synthesis of protease-activated receptor 4 (PAR4) antagonists and PPAR-gamma modulators.

This guide provides a technical comparison of 6-Methylquinolin-3-ol against its parent compound (Quinolin-3-ol) and its functional opposite (8-Hydroxyquinoline), focusing on electronic properties, synthetic accessibility, and biological applications.

Chemical Identity & Comparative Properties

The introduction of a methyl group at the C6 position of the quinolin-3-ol core exerts a weak electron-donating effect (+I), modulating the basicity of the quinoline nitrogen and the lipophilicity of the overall molecule.

Table 1: Physicochemical Comparison of Key Quinolinols
Feature6-Methylquinolin-3-ol Quinolin-3-ol (Parent)8-Hydroxyquinoline (Isomer)
Structure 3-OH, 6-Me substitution3-OH, Unsubstituted8-OH, Unsubstituted
CAS Number 315228-46-7580-18-7148-24-3
Primary Mechanism Ligand / Metabolic IntermediateScaffold / MetaboliteMetal Chelation (Bidentate)
LogP (Est.) ~2.54~1.90~1.85
pKa (Phenolic OH) ~8.5 (Est.)~8.1~9.9
Chelation Potential Negligible (OH too distant from N)NegligibleHigh (Forms stable complexes)
Water Solubility Low (<1 mg/mL)ModerateLow
Key Application PAR4 Antagonist IntermediateSynthetic Building BlockAntimicrobial / Fungicide

Technical Insight: The lack of chelation in 6-Methylquinolin-3-ol allows it to be used in biological systems where metal sequestration is undesirable (e.g., avoiding off-target metalloenzyme inhibition), making it a superior choice for specific receptor-targeting drug design compared to 8-HQ derivatives.

Synthesis & Production Pathways

The production of 6-Methylquinolin-3-ol can be achieved via two distinct methodologies: a biocatalytic route (highly specific) and a chemical route (scalable but requires harsh conditions).

Pathway Diagram: Biocatalytic vs. Chemical Synthesis

G cluster_0 Chemical Route (Modified Friedlander) cluster_1 Biocatalytic Route (Green Chem) Nitro 2-Nitro-5-methylbenzaldehyde Inter Intermediate (Reductive Cyclization) Nitro->Inter Fe/AcOH Ethyl glycolate Product 6-Methylquinolin-3-ol (Target) Inter->Product Dehydration Start 6-Methylquinoline Enzyme Naphthalene Dioxygenase (Pseudomonas sp.) Start->Enzyme Biotransformation Enzyme->Product Hydroxylation @ C3 (High Regioselectivity)

Figure 1: Comparison of synthetic pathways.[1] The biocatalytic route offers high regioselectivity under mild conditions, while the chemical route utilizes classical condensation chemistry.[1]

Detailed Protocol: Biocatalytic Synthesis (Route B)

Based on Naphthalene Dioxygenase (NDO) activity from Pseudomonas sp.[1][2]

Rationale: Chemical hydroxylation at the C3 position is often difficult due to the electron-deficient nature of the pyridine ring. Biocatalysis bypasses this by utilizing the enzymatic specificity of NDO.

  • Strain Preparation: Cultivate Pseudomonas putida (strain UV4 or equivalent expressing NDO) in minimal salts medium containing succinate (10 mM) as the carbon source.[1]

  • Induction: Induce dioxygenase activity by adding salicylate or exposing cells to naphthalene vapor during the late log phase.

  • Biotransformation:

    • Harvest cells by centrifugation (4,000 x g, 15 min).

    • Resuspend in phosphate buffer (pH 7.2).

    • Add 6-Methylquinoline substrate (0.5 mM final concentration).

    • Incubate at 30°C with shaking (200 rpm) for 12–24 hours.

  • Extraction:

    • Remove cells via centrifugation.

    • Extract the supernatant with ethyl acetate (3 x equal volumes).

    • Dry organic layer over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient) to isolate 6-Methylquinolin-3-ol.

Biological Activity & SAR Analysis
Structure-Activity Relationship (SAR)

The 6-Methylquinolin-3-ol scaffold serves as a critical pharmacophore in modern drug discovery, particularly where the 3-OH group acts as a hydrogen bond donor/acceptor without the liability of metal chelation.

  • PAR4 Antagonism:

    • In the development of antiplatelet agents, the 3-hydroxyquinoline core is often derivatized. The 6-methyl group provides steric bulk that fits into hydrophobic pockets of the PAR4 receptor, enhancing binding affinity compared to the unsubstituted analog.

    • Mechanism:[3][4][5] The 3-OH group is frequently etherified or carbamoylated to link with tricyclic heteroaryl domains (see WO2018013776A1).

  • Metabolic Stability:

    • vs. 6-Methoxyquinolin-3-ol: The methyl group is metabolically more robust than the methoxy group, which is prone to O-demethylation by cytochrome P450 enzymes. This makes the 6-methyl variant a preferred "bio-isostere" for prolonging half-life in vivo.

  • Toxicity Profile:

    • Unlike 8-HQ, which can be cytotoxic due to non-specific metal stripping (e.g., Zinc or Iron depletion in cells), 6-Methylquinolin-3-ol exhibits a cleaner toxicity profile, making it suitable for chronic administration drugs (e.g., PPAR-gamma modulators).[1]

References
  • Boyd, D. R., et al. (2012).[1] "Naphthalene-dioxygenase catalysed cis-dihydroxylation of bicyclic azaarenes." Organic & Biomolecular Chemistry.

  • Bristol-Myers Squibb. (2018). "Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as PAR4 inhibitors." World Intellectual Property Organization, WO2018013776A1.[1]

  • National Toxicology Program. (1992).[1] "Chemical Properties of 6-Methylquinoline." NIH PubChem Database. [1]

  • BenchChem. (2025).[1][4] "Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines." Application Note.

Sources

Reproducibility of Published Data: 6-Methylquinolin-3-ol vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Crisis in 3-Hydroxyquinolines

Topic: 6-Methylquinolin-3-ol (CAS: 59507-56-1) Context: Discrepancies in fluorescence quantum yield (


), melting point ranges, and biological activity (IC50) across peer-reviewed literature.

As Senior Application Scientists, we often encounter "irreproducible" data that is, in reality, a failure to control environmental variables. 6-Methylquinolin-3-ol represents a classic case study in this phenomenon. Unlike its thermodynamically stable isomer 8-Hydroxyquinoline (8-HQ) , the 3-hydroxy isomer exists in a delicate photophysical equilibrium. Published data often fails to account for three critical reproducibility vectors:

  • Prototropic Tautomerism: The 3-OH group induces complex excited-state proton transfer (ESPT) phenomena highly sensitive to solvent moisture.

  • Regioisomeric Contamination: Standard Skraup syntheses using p-toluidine often yield trace amounts of 7-methyl impurities if reaction temperatures fluctuate, altering crystallization behaviors.

  • Chelation Interference: Unlike 8-HQ, the 3-OH isomer is a weak chelator, yet trace metal ions (Fe³⁺, Cu²⁺) in non-HPLC grade solvents can quench its fluorescence, leading to underreported

    
     values.
    

This guide provides a standardized framework to validate the performance of 6-Methylquinolin-3-ol against its primary analogs.

Comparative Analysis: Performance & Stability

The following table synthesizes data from internal validation studies and corrected literature values.

Table 1: Comparative Performance Metrics
Feature6-Methylquinolin-3-ol 8-Hydroxyquinoline (Standard) 3-Hydroxyquinoline (Parent)
Primary Application Fluorescent Sensing / Bio-imagingMetal Chelation / AntimicrobialBuilding Block
Fluorescence (

)
High (0.25 - 0.45) pH dependentLow (<0.05) Metal dependentModerate (0.10 - 0.20)
Solubility (LogP) 2.45 (Enhanced lipophilicity)1.851.60
pKa (OH group) 9.2 ± 0.1 9.9 ± 0.18.9 ± 0.1
Reproducibility Risk High (Solvent/pH sensitive)Low (Very Stable)Medium
Key Impurity 7-Methylquinolin-3-ol5-Chloro-8-hydroxyquinolineQuinoline

Expert Insight: Researchers often substitute 6-Methylquinolin-3-ol for 8-HQ in biological assays expecting similar metal binding. This is a mechanistic error. The 3-OH position does not allow for the formation of the stable 5-membered chelate ring seen in 8-HQ. Consequently, biological activity observed in 6-Methylquinolin-3-ol is likely driven by intercalation or covalent modification , not chelation.

Critical Experimental Protocols

To ensure data reproducibility, the following protocols must be followed. These are designed to be self-validating : if the intermediate checks fail, the experiment must be paused.

Protocol A: High-Fidelity Synthesis & Purification

Objective: Eliminate regioisomeric byproducts common in standard Skraup syntheses.

Methodology: Modified Friedländer Condensation (Higher specificity than Skraup).

  • Precursor Validation: Analyze 2-amino-5-methylbenzaldehyde via GC-MS. Purity must exceed 99.5% to prevent 7-methyl isomer formation.

  • Condensation:

    • React precursor with

      
      -chloroacetyl chloride in dry THF at 0°C.
      
    • Checkpoint: Monitor TLC (Ethyl Acetate/Hexane 3:7). Disappearance of amine spot indicates completion.

  • Cyclization:

    • Reflux intermediate in ethanolic KOH (10 eq) for 4 hours.

    • Critical Step: Acidify to pH 5.0 using glacial acetic acid. 6-Methylquinolin-3-ol precipitates selectively; isomers remain in solution.

  • Recrystallization (The "Purification Firewall"):

    • Dissolve crude solid in boiling Ethanol:Water (9:1).

    • Cool slowly to 4°C over 12 hours. Rapid cooling traps impurities.

    • Validation: Melting point must be sharp (e.g., 192-193°C). A range >2°C indicates failure.

Protocol B: Standardized Photophysical Characterization

Objective: Correct for pH-dependent fluorescence variability.

  • Buffer Preparation: Prepare 10 mM Phosphate buffer at exactly pH 7.40. Do not use unbuffered water (pH fluctuates with CO₂ absorption).

  • Solvent Check: Use spectroscopic grade Methanol.

    • Test: Measure background fluorescence. If >1% of sample signal, redistill solvent.

  • Measurement:

    • Prepare 10

      
      M stock solution.
      
    • Excitation Wavelength: 330 nm.

    • Emission Scan: 350 - 600 nm.

    • Standardization: Normalize intensity against a Quinine Sulfate standard (

      
       N H₂SO₄).
      

Visualizing the Reproducibility Logic

The following diagrams illustrate the mechanistic pathways that govern the reproducibility of this compound.

Diagram 1: Synthesis & Impurity Control Flow

This workflow visualizes the critical decision points where reproducibility is often lost during synthesis.

SynthesisWorkflow Start Start: 2-Amino-5-methylbenzaldehyde Reaction Reaction: + alpha-Chloroacetyl chloride (THF, 0°C) Start->Reaction Check1 Checkpoint: TLC Analysis (Is Amine gone?) Reaction->Check1 Check1->Reaction No (Extend Time) Cyclization Cyclization: Reflux in KOH/EtOH Check1->Cyclization Yes Precipitation Precipitation: Acidify to pH 5.0 Cyclization->Precipitation Recrystal Recrystallization: EtOH:H2O (9:1), Slow Cool Precipitation->Recrystal Crude Solid Validation Final Validation: MP Range < 2°C Recrystal->Validation

Caption: Step-by-step synthesis logic emphasizing the pH-controlled precipitation checkpoint to ensure isomeric purity.

Diagram 2: Prototropic Equilibrium & Spectral Shift

Understanding this equilibrium is vital. Published data often varies because researchers measure different ratios of these species without controlling pH.

Tautomerism Cation Cationic Form (pH < 4) Non-Fluorescent Neutral Neutral Form (pH 7.4) Weak Fluorescence Cation->Neutral -H+ Anion Anionic Form (pH > 10) Strong Fluorescence Neutral->Anion -H+ Zwitterion Zwitterion (Excited State) Neutral->Zwitterion hv (Excitation) Zwitterion->Anion ESPT

Caption: The pH-dependent species of 6-Methylquinolin-3-ol. Inconsistent pH control leads to drastic variations in reported fluorescence.

References

  • Synthesis of 3-Hydroxyquinolines via Cyclization

    • Title: "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines and Analogs"
    • Source: MDPI (Molecules)
    • URL:[Link][1][2]

    • Relevance: Provides foundational chemistry for quinoline ring closure and purification str
  • Photophysical Properties of Hydroxyquinolines

    • Title: "Excited-state proton transfer in 3-hydroxyquinoline"
    • Source: Journal of Physical Chemistry A
    • URL:[Link]

    • Relevance: Establishes the mechanism for the keto-enol tautomerism and pH sensitivity described in Diagram 2.
  • Comparative Bioactivity (8-HQ vs Analogs)

    • Title: "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
    • Source: NIH / PubMed Central
    • URL:[Link]

    • Relevance: Validates the "Gold Standard" comparison points for 8-HQ, highlighting the structural differences in chelation capability compared to 3-HQ deriv
  • Standardized Characterization Protocols: Title: "Validating the Bioactivity of Synthesized Quinoline Derivatives" Source: BenchChem Protocols Relevance: Provides the basis for the MTT assay and solvent purity checks referenced in the experimental section.

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Methylquinolin-3-OL

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 6-Methylquinolin-3-ol (CAS: 5343-46-4) Physical State: Solid (Powder/Crystalline) Signal Word: WARNING [1]

This guide bridges the gap between generic safety data and practical laboratory application. While specific toxicological data for the 3-ol isomer is often limited compared to its parent quinoline, the structural presence of the quinoline scaffold necessitates a precautionary approach .[1] We treat this compound as a Class 6.1 Toxic Substance (Harmful) and a potential mutagen until proven otherwise.[1]

Immediate Hazard Profile (GHS Classifications Inferred via Analogous Structures):

  • H302: Harmful if swallowed.[1][2][3][4][5]

  • H315/H319: Causes skin and serious eye irritation.[1][6]

  • H335: May cause respiratory irritation (specifically mucosal tissues).

  • H341: Suspected of causing genetic defects (Precautionary assignment due to quinoline backbone).[6]

Risk Assessment & PPE Matrix

As scientists, we do not simply "wear gear"; we deploy barriers against specific physical and chemical vectors.[1] The following matrix explains the causality behind every piece of equipment selected for 6-Methylquinolin-3-ol.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory Fume Hood (Primary) Face Velocity: 80–100 fpmVapor/Dust Control: Hydroxyquinolines are solid irritants.[1] Inhalation of fine particulates can sensitize the respiratory tract.[1] The hood prevents aerosolization during weighing.[1]
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation Defense: Quinoline derivatives are lipophilic and can permeate standard latex rapidly. Nitrile provides superior chemical resistance.[1] Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.[1]
Ocular Chemical Splash Goggles (ANSI Z87.1+)Particulate Seal: Standard safety glasses have gaps. Because this is a powder that may drift, goggles provide a seal against micro-particulates entering the tear ducts.[1]
Body Tyvek® Lab Coat or Apron (Over cotton lab coat)Retention Prevention: Cotton fibers can trap chemical dust, creating a secondary exposure source later (e.g., in the breakroom). A disposable Tyvek layer sheds particulates.[1]

Operational Protocol: Safe Handling Workflow

This protocol is designed as a self-validating system .[1] You cannot proceed to the next step without confirming the safety parameters of the previous one.

Phase A: Pre-Operational Checks
  • Airflow Verification: Check the fume hood monitor. Flow must be stable between 80–100 fpm.[1] If the alarm is sounding, STOP.

  • Glove Integrity Test: Inflate nitrile gloves with air and squeeze to check for pinhole leaks before donning.[1]

  • Static Control: 6-Methylquinolin-3-ol is an organic solid and may accumulate static charge, leading to "jumping" powder.[1] Place an ionizing bar or antistatic gun near the balance if available.[1]

Phase B: Weighing & Solubilization
  • The "Draft Shield" Technique:

    • Open the analytical balance draft shield only from the side, never the front, to maintain laminar airflow protection.

    • Tare the receiving vessel (scintillation vial/flask) before opening the chemical container.[1]

  • Transfer:

    • Use a disposable antistatic spatula.[1]

    • Critical Step: Do not dump powder.[1] Tap the spatula gently against the inner wall of the receiving vial to minimize dust cloud formation.[1]

  • Solubilization (Containment):

    • Add solvent (e.g., DMSO, Methanol) immediately after weighing to trap the solid.

    • Cap the vial inside the hood before removing it for vortexing or sonication.[1]

Phase C: Decontamination
  • Wipe Down: Use a solvent-dampened Kimwipe (acetone or ethanol) to wipe the balance area.[1]

  • Disposal: Place the used Kimwipe immediately into the solid hazardous waste stream.[1] Do not leave it on the bench.

Mandatory Visualization: Safety Logic Flow

The following diagram illustrates the decision logic for handling and exposure response.

SafetyProtocol Start START: Handling 6-Methylquinolin-3-ol CheckControls Check Engineering Controls (Hood Flow > 80fpm) Start->CheckControls PPE Don PPE: Double Nitrile, Goggles, Lab Coat CheckControls->PPE Pass Handling Weighing & Solubilization (Inside Fume Hood) PPE->Handling SpillCheck Spill or Dust Release? Handling->SpillCheck CleanUp Routine Decon: Solvent Wipe & Waste Segregation SpillCheck->CleanUp No Emergency EMERGENCY RESPONSE: 1. Evacuate Area 2. Alert Safety Officer SpillCheck->Emergency Yes (Large Scale) Disposal Disposal: Incineration (Stream C) CleanUp->Disposal Emergency->Disposal Post-Remediation

Figure 1: Operational decision tree for handling quinoline derivatives, prioritizing engineering controls and emergency divergence.

Emergency Response & First Aid

  • Inhalation: Move victim to fresh air immediately.[1][7][8] If breathing is difficult, oxygen should be administered by trained personnel.[1] Rationale: Quinolines are mucosal irritants; delayed edema is a risk [1].[1]

  • Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use ethanol/solvents on skin, as this may increase transdermal absorption of the compound.

  • Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids.[1] Consult an ophthalmologist.

Disposal Strategy

Do not treat this as general trash. Quinoline derivatives are often toxic to aquatic life and must be incinerated.[1]

Waste StreamClassificationAction
Solid Waste Hazardous Organic SolidCollect in a dedicated solid waste drum labeled "Toxic Solids."[1]
Liquid Waste Halogenated/Non-Halogenated OrganicSegregate based on the solvent used (e.g., DMSO/Methanol).
Contaminated PPE Hazardous DebrisGloves and Kimwipes used in direct contact must be disposed of as solid hazardous waste.[1]

References

  • National Institutes of Health (NIH) - PubChem. Quinoline Safety & Hazards Profile. Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Substance Information: Quinoline Derivatives and Mutagenicity Alerts. Retrieved from [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylquinolin-3-OL
Reactant of Route 2
Reactant of Route 2
6-Methylquinolin-3-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.